Arachidonic Acid
Beschreibung
The safety of this ingredient has not been documented and substantiated for cosmetic product use. The CIR Expert Panel cannot conclude whether this compound is safe for use in cosmetic products until such time that the appropriate safety data have been obtained and evaluated.
This compound has been reported in Agaricus blazei, Mortierella hygrophila, and other organisms with data available.
This compound is an unsaturated, essential fatty acid. It is found in animal and human fat as well as in the liver, brain, and glandular organs, and is a constituent of animal phosphatides. It is formed by the synthesis from dietary linoleic acid and is a precursor in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes.(ChemID Plus)
An unsaturated, essential fatty acid. It is found in animal and human fat as well as in the liver, brain, and glandular organs, and is a constituent of animal phosphatides. It is formed by the synthesis from dietary linoleic acid and is a precursor in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes.
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBAPSDXZZRGB-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040420 | |
| Record name | Arachidonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index], Liquid | |
| Record name | Arachidonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11958 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Arachidonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001043 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000015 [mmHg] | |
| Record name | Arachidonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11958 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
506-32-1, 93444-49-6 | |
| Record name | Arachidonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arachidonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,8,11,14-Eicosatetraenoic acid, labeled with carbon-14, (all-Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093444496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arachidonic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04557 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Arachidonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Icosa-5,8,11,14-tetraenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARACHIDONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27YG812J1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Arachidonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001043 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Intricate Web of Arachidonic Acid: A Technical Guide to its Role in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Arachidonic acid (AA), a polyunsaturated omega-6 fatty acid, is a pivotal player in a complex network of cellular signaling pathways that govern a vast array of physiological and pathological processes.[1] This in-depth technical guide delves into the core functions of this compound in cell signaling, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its metabolism, downstream effectors, and the experimental methodologies used to investigate its multifaceted roles.
The Genesis of a Signaling Cascade: this compound Release
This compound is not a free-floating entity within the cell; it is primarily esterified in the sn-2 position of membrane phospholipids (B1166683).[2] Its liberation is the rate-limiting step for the generation of a plethora of bioactive lipid mediators collectively known as eicosanoids. The key enzyme responsible for this release is cytosolic phospholipase A2 (cPLA2).[3][4]
The activation of cPLA2 is a tightly regulated process, often initiated by an increase in intracellular calcium levels.[4] Calcium binds to the C2 domain of cPLA2, promoting its translocation from the cytosol to the nuclear envelope and endoplasmic reticulum, where its phospholipid substrates reside.[5] Furthermore, phosphorylation of cPLA2 by mitogen-activated protein kinases (MAPKs) can enhance its activity, highlighting a point of convergence for multiple signaling pathways.[4]
The Three Major Enzymatic Pathways of this compound Metabolism
Once released, this compound is rapidly metabolized by one of three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[6] Each pathway generates a distinct class of signaling molecules with unique biological activities.
The Cyclooxygenase (COX) Pathway: Prostaglandins (B1171923) and Thromboxanes
The COX pathway, mediated by the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), converts this compound into prostaglandin (B15479496) H2 (PGH2).[7] PGH2 is an unstable intermediate that is further metabolized by various tissue-specific synthases into a variety of prostanoids, including prostaglandins (e.g., PGE2, PGD2, PGF2α) and thromboxanes (e.g., TXA2).[7] These molecules exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, initiating a cascade of intracellular signaling events.[8]
The Lipoxygenase (LOX) Pathway: Leukotrienes and Lipoxins
The lipoxygenase (LOX) pathway involves a family of enzymes that introduce molecular oxygen into this compound to produce hydroperoxyeicosatetraenoic acids (HPETEs).[9] These intermediates are then converted into leukotrienes and lipoxins. Leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), are potent pro-inflammatory mediators that play critical roles in allergic and inflammatory responses.[10] They signal through their own specific GPCRs.[11]
The Cytochrome P450 (CYP) Pathway: HETEs and EETs
The third major route of this compound metabolism is the cytochrome P450 (CYP) pathway.[12] CYP enzymes, primarily from the CYP2 and CYP4 families, convert this compound into two main classes of products: hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs).[13] These molecules are involved in a wide range of biological processes, including the regulation of vascular tone, inflammation, and ion transport.[14]
Quantitative Data in this compound Signaling
The following tables summarize key quantitative data related to this compound signaling, providing a reference for researchers in the field.
Table 1: Receptor Binding Affinities (Kd) for Prostaglandins
| Prostaglandin | Receptor | Cell Type/Tissue | Kd (nM) | Reference |
| PGE2 | EP Receptor | Human Adipocytes | 2 | [15] |
| Iloprost (PGI2 analog) | IP Receptor | COS 7 cells | 13 | [16] |
| PGE1 | IP Receptor | COS 7 cells | 27 | [16] |
| PGD2 | DP Receptor | COS 7 cells | 43 | [16] |
Table 2: Typical Concentrations of Eicosanoids in Biological Samples
| Eicosanoid | Biological Matrix | Concentration Range | Reference |
| Prostaglandin E2 | Cell Culture Supernatant | 20 pg/mL (LOD) | [17] |
| Prostaglandin D2 | Cell Culture Supernatant | 20 pg/mL (LOD) | [17] |
| Leukotriene B4 | Human Plasma | 1.0 pg/mL (LOD) | [18] |
| Various Eicosanoids | Human Serum | 0.048 - 0.44 ng/mL (LOQ) | [2] |
Experimental Protocols for Studying this compound Signaling
Accurate and reproducible experimental methods are crucial for elucidating the complex roles of this compound. Below are detailed protocols for key experiments in this field.
Measurement of Cytosolic Phospholipase A2 (cPLA2) Activity
This protocol describes the measurement of cPLA2 activity by quantifying the release of radiolabeled this compound from prelabeled cells.[19]
Materials:
-
Cells of interest
-
[³H]-arachidonic acid
-
Cell culture medium
-
Stimulus of interest (e.g., ionomycin, thapsigargin)
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling: Culture cells to the desired confluency. Incubate the cells with [³H]-arachidonic acid in the culture medium for a sufficient time to allow for incorporation into membrane phospholipids (typically 18-24 hours).
-
Washing: Gently wash the cells multiple times with fresh, serum-free medium to remove unincorporated [³H]-arachidonic acid.
-
Stimulation: Add the stimulus of interest to the cells and incubate for the desired time period. Include appropriate controls (e.g., vehicle-treated cells).
-
Sample Collection: Collect the cell culture supernatant, which contains the released [³H]-arachidonic acid.
-
Quantification: Add the supernatant to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the cPLA2 activity as the percentage of total incorporated radioactivity released into the medium.
Quantification of Prostaglandins and Leukotrienes by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of eicosanoids in biological samples.[17][18]
Materials:
-
Biological sample (e.g., cell culture supernatant, plasma, urine)
-
Internal standards (deuterated analogs of the eicosanoids of interest)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Spike the biological sample with a known amount of the internal standards.
-
Solid-Phase Extraction (SPE): Use SPE to extract and concentrate the eicosanoids from the sample matrix. This step also helps to remove interfering substances.
-
LC Separation: Inject the extracted sample onto a liquid chromatography column to separate the different eicosanoid species.
-
MS/MS Detection: The separated eicosanoids are then introduced into the mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for each analyte and internal standard, ensuring high specificity.
-
Quantification: Create a standard curve using known concentrations of the eicosanoids. The concentration of the eicosanoids in the sample is determined by comparing their peak areas to those of the internal standards and the standard curve.
Analysis of Cytochrome P450-Derived Eicosanoids
The analysis of CYP-derived eicosanoids also relies heavily on LC-MS/MS due to the structural similarity and low abundance of these metabolites.[20]
Materials:
-
Biological sample
-
Internal standards (e.g., deuterated EETs and HETEs)
-
SPE cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation and Extraction: Similar to the protocol for prostaglandins and leukotrienes, samples are spiked with internal standards and subjected to SPE for extraction and purification.
-
LC Separation: A suitable LC column and mobile phase gradient are used to achieve chromatographic separation of the various HETE and EET regio- and stereoisomers.
-
MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target analytes and their corresponding internal standards.
-
Data Analysis: Concentrations are calculated based on the response ratio of the analyte to the internal standard and a calibration curve.
Conclusion
This compound and its metabolites form a complex and vital signaling network that influences a multitude of cellular functions. A thorough understanding of the enzymes, pathways, and receptors involved is critical for researchers in both basic science and drug development. The methodologies outlined in this guide provide a robust framework for investigating the intricate roles of this compound in health and disease, paving the way for the identification of novel therapeutic targets and the development of more effective treatments for a wide range of inflammatory and other disorders.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. content.abcam.com [content.abcam.com]
- 5. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CV Physiology | this compound Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 8. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 9. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leukotriene receptors as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leukotriene Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. impactfactor.org [impactfactor.org]
- 14. This compound Metabolism and Kidney Inflammation | MDPI [mdpi.com]
- 15. Prostaglandin E2 receptor binding and action in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of domains conferring ligand binding specificity to the prostanoid receptor. Studies on chimeric prostacyclin/prostaglandin D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeted analysis of eicosanoids derived from cytochrome P450 pathway by high-resolution multiple-reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Central Molecule: A Technical History of Arachidonic Acid in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonic acid (AA), a 20-carbon polyunsaturated omega-6 fatty acid, stands as a cornerstone of lipid biochemistry and cellular signaling. Its discovery and the subsequent unraveling of its metabolic pathways have been pivotal in understanding inflammation, pain, and numerous physiological processes, paving the way for the development of some of the most widely used therapeutics. This technical guide provides an in-depth exploration of the historical milestones in the discovery of this compound, the elucidation of its structure, and the groundbreaking experiments that revealed its role as the progenitor of the eicosanoid signaling molecules. We will delve into the experimental methodologies that defined this field and present the core biochemical pathways in a visually structured format to aid in research and development.
The Dawn of Discovery: Isolation and Characterization
The journey to understanding this compound began in the early 20th century, a time when the tools of biochemistry were limited to classical chemical techniques. The initial discovery was not a singular event but a gradual process of isolation and characterization from mammalian tissues.
Initial Isolation from Mammalian Tissues
The first successful isolation and identification of a 20-carbon fatty acid with four double bonds from mammalian tissues was achieved by Percival Hartley in 1909.[1][2] Working at the Lister Institute, Hartley's research was foundational, though the techniques of the era, predating chromatography and spectroscopy, made the process arduous.[1][2] The name "this compound" was later proposed in 1913 by J. Lewkowitsch, drawing a parallel to the saturated 20-carbon arachidic acid.[1][2]
Experimental Protocol: Hartley's Isolation via Bromination
Hartley's method for purifying this compound relied on the formation of an insoluble bromo-adduct, a technique that was instrumental for many years.[1]
Objective: To isolate the polyunsaturated 20-carbon fatty acid from the lipid fraction of mammalian tissues.
Methodology:
-
Saponification of Tissue Lipids: The starting material, typically liver or adrenal gland tissue, was saponified by heating with a strong alkali (e.g., potassium hydroxide) to hydrolyze the ester linkages of phospholipids (B1166683) and triglycerides, liberating the fatty acids as their potassium salts.
-
Acidification and Extraction: The resulting soap solution was acidified with a mineral acid (e.g., hydrochloric acid) to protonate the fatty acids, which were then extracted into an organic solvent such as diethyl ether.
-
Bromination: The crude fatty acid mixture was dissolved in a cold solvent (e.g., diethyl ether or glacial acetic acid) and treated with bromine. The bromine adds across the double bonds of the unsaturated fatty acids.
-
Precipitation of Octabromoarachidic Acid: this compound, with its four double bonds, reacts with eight bromine atoms to form octabromoarachidic acid. This derivative is notably insoluble in cold organic solvents and precipitates out of the solution.
-
Isolation and Purification: The precipitated octabromoarachidic acid was isolated by filtration and washed with cold solvent to remove soluble dibromo- and tetrabromo- derivatives of oleic and linoleic acids.
-
Debromination: The purified octabromoarachidic acid was then debrominated to regenerate the unsaturated this compound. This was typically achieved by refluxing with zinc dust in an alcoholic solvent. The zinc reductively removes the bromine atoms, reforming the double bonds.
-
Final Purification: The regenerated this compound was then further purified by fractional distillation under vacuum.
Experimental Workflow for Hartley's Isolation of this compound
Unveiling the Structure: A Chemical Puzzle
While Hartley had isolated the C20:4 fatty acid, its precise chemical structure remained unknown for several decades. The exact positions of the four double bonds were a significant challenge for the analytical techniques of the time.
Elucidation of Double Bond Positions through Ozonolysis
It wasn't until 1940 that the positions of the four double bonds were definitively established as 5, 8, 11, and 14.[1][2] This was accomplished through degradative chemical methods, most notably ozonolysis. The total synthesis of this compound in 1961 ultimately confirmed the all-cis configuration of these double bonds.[1][2]
Experimental Protocol: Structural Elucidation by Ozonolysis
Objective: To determine the positions of the double bonds in the 20-carbon chain of this compound.
Methodology:
-
Ozonolysis: A solution of purified this compound in a non-reactive solvent (e.g., chloroform (B151607) or methanol) was cooled to a low temperature (e.g., -78°C) and treated with a stream of ozone (O₃). The ozone cleaves the carbon-carbon double bonds, forming unstable ozonide intermediates.
-
Reductive or Oxidative Work-up:
-
Reductive Work-up: The ozonides were treated with a reducing agent (e.g., zinc dust in water or dimethyl sulfide). This work-up cleaves the ozonides to yield aldehydes or ketones.
-
Oxidative Work-up: Alternatively, the ozonides were treated with an oxidizing agent (e.g., hydrogen peroxide). This work-up cleaves the ozonides to yield carboxylic acids.
-
-
Product Identification: The resulting mixture of smaller carbonyl compounds or carboxylic acids was separated and identified using classical chemical methods, such as the formation of derivatives with known melting points or early forms of chromatography.
-
Structural Deduction: By identifying the cleavage products, the positions of the original double bonds could be deduced. For this compound, the identification of hexanoic acid (from the methyl end), malonic acid (from the cleavage between two double bonds), and glutaric acid (from the carboxyl end) confirmed the 5, 8, 11, and 14 positions of the double bonds.[1]
Logical Diagram of this compound Ozonolysis for Structural Elucidation
The Eicosanoid Era: From Fatty Acid to Signaling Molecule
The discovery that this compound was not merely a structural component of cell membranes but a crucial substrate for a family of potent signaling molecules revolutionized our understanding of physiology and disease. This paradigm shift was driven by the pioneering work of Sune Bergström and Bengt Samuelsson, who were awarded the Nobel Prize in Physiology or Medicine in 1982 for their research on prostaglandins (B1171923) and related biologically active substances.[3]
The Link to Prostaglandins
In the 1960s, Bergström and Samuelsson demonstrated that prostaglandins, a class of lipid compounds first discovered in seminal plasma in the 1930s, were biosynthesized from this compound.[3][4][5] This discovery established a direct link between an essential fatty acid and a family of potent biological mediators.
Experimental Protocol: Enzymatic Conversion of this compound to Prostaglandin (B15479496) E₂
The key experiments involved incubating radiolabeled this compound with enzyme preparations from sheep vesicular glands, a rich source of the prostaglandin-synthesizing enzymes.
Objective: To demonstrate the enzymatic conversion of this compound to prostaglandins.
Methodology:
-
Enzyme Preparation: Sheep vesicular glands were homogenized in a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4) and centrifuged to obtain a microsomal fraction, which contained the prostaglandin synthase activity.
-
Incubation: Radiolabeled this compound (e.g., ³H- or ¹⁴C-labeled) was incubated with the microsomal preparation at 37°C in the presence of co-factors such as glutathione.
-
Extraction: After a defined incubation period, the reaction was stopped, and the lipids were extracted with an organic solvent (e.g., diethyl ether) after acidification of the mixture.
-
Chromatographic Separation: The extracted lipids were separated using silicic acid chromatography or reversed-phase partition chromatography. The fractions were monitored for radioactivity.
-
Product Identification: The radioactive fractions corresponding to known prostaglandin standards (e.g., PGE₂) were collected. The identity of the product was confirmed by co-chromatography with authentic standards and by mass spectrometry.
-
Quantitative Analysis: The amount of prostaglandin formed was quantified by measuring the radioactivity in the purified product fractions. This allowed for the determination of the efficiency of the enzymatic conversion. Early studies demonstrated that a significant percentage of the this compound substrate could be converted to prostaglandins.[6]
| Key Quantitative Findings in Early this compound Research | Value/Observation | Significance | Reference |
| Iodine Value of Polyunsaturated Fatty Acids | > 300 | Indicated a high degree of unsaturation, pointing towards the existence of fatty acids with multiple double bonds. | [1] |
| Purity of this compound from Fractional Crystallization | 95% | Demonstrated the feasibility of obtaining highly purified this compound without the bromo-adduct method, which could potentially cause isomerization of the double bonds. | [7] |
| Conversion of this compound to Prostaglandins in Guinea Pig Lung | ~10% | Showed that prostaglandin biosynthesis was not limited to the vesicular gland and could occur in other tissues. | [6] |
The Major Metabolic Pathways of this compound
Once released from the cell membrane by phospholipases (primarily phospholipase A₂), free this compound can be metabolized by three major enzymatic pathways, leading to the production of a diverse array of bioactive eicosanoids.
The Cyclooxygenase (COX) Pathway
This pathway, famously inhibited by nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin, produces prostaglandins and thromboxanes. There are two main isoforms of the COX enzyme, COX-1 and COX-2.[8] The pathway proceeds through a two-step mechanism: a cyclooxygenase reaction followed by a peroxidase reaction, both catalyzed by the same enzyme.[9][10]
The Cyclooxygenase (COX) Pathway
The Lipoxygenase (LOX) Pathway
The lipoxygenase enzymes insert molecular oxygen into this compound to form hydroperoxyeicosatetraenoic acids (HPETEs). These intermediates are then converted to hydroxyeicosatetraenoic acids (HETEs) and the leukotrienes, which are potent mediators of inflammation and allergic reactions.[11] The major LOX enzymes are 5-LOX, 12-LOX, and 15-LOX, named for the carbon position at which they oxygenate this compound.
The 5-Lipoxygenase (5-LOX) Pathway
The Cytochrome P450 (CYP450) Epoxygenase Pathway
The third major route of this compound metabolism is mediated by cytochrome P450 enzymes. This pathway produces two main classes of signaling molecules: the epoxyeicosatrienoic acids (EETs) and the hydroxyeicosatetraenoic acids (HETEs).[12][13] These molecules are involved in the regulation of vascular tone, renal function, and inflammation.[13]
The Cytochrome P450 (CYP450) Pathway
Conclusion
From its initial painstaking isolation from animal tissues to the elucidation of its central role in a complex network of signaling pathways, the story of this compound is a testament to the power of biochemical investigation. The foundational experimental work, conducted with rudimentary tools by modern standards, laid the groundwork for our current understanding of inflammation, pain, and cardiovascular physiology. For drug development professionals, a deep appreciation of this history and the intricate details of these metabolic pathways is essential for identifying novel therapeutic targets and developing next-generation modulators of the eicosanoid system. The continued exploration of this compound metabolism promises to yield further insights into human health and disease.
References
- 1. The discovery and early structural studies of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery and early structural studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. Nutrition classics. Biochimica et Biophysica Acta 90:207-10, 1964. The enzymic formation of prostaglandin E2 from this compound. Prostaglandins and related factors 32. Sune Bergström, Henry Danielsson and Bengt Samuelsson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oiling the wheels of discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. gpnotebook.com [gpnotebook.com]
- 12. This compound cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound cytochrome P450 epoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Arachidonic Acid in Neuronal Development: A Technical Guide for Researchers
Introduction
Arachidonic acid (AA), a 20-carbon omega-6 polyunsaturated fatty acid, is a critical component of neuronal cell membranes and a key signaling molecule in the central nervous system.[1][2] Its release from membrane phospholipids (B1166683) by phospholipase A2 (PLA2) enzymes initiates a cascade of metabolic events, producing a diverse array of bioactive lipid mediators, collectively known as eicosanoids.[2][3] These molecules, including prostaglandins (B1171923) (PGs) and leukotrienes (LTs), play multifaceted and often concentration-dependent roles in orchestrating the intricate processes of neuronal development, from neurogenesis and neurite outgrowth to synaptogenesis and apoptosis.[1][4][5] This technical guide provides an in-depth overview of the current research on the role of this compound and its metabolites in neuronal development, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details experimental protocols, and visualizes complex signaling pathways to facilitate a comprehensive understanding of this vital area of neuroscience.
The Dichotomous Role of this compound in Neuronal Fate: Survival and Apoptosis
This compound exhibits a concentration-dependent dual role in determining neuronal fate. At physiological, low micromolar concentrations, AA promotes neuronal survival and differentiation, whereas at higher concentrations, often associated with pathological conditions like ischemia, it triggers apoptotic cell death.[4]
Neuronal Survival:
At concentrations around 1 µM, this compound has been shown to significantly support the survival of cultured hippocampal neurons.[4] This trophic effect is not mimicked by saturated fatty acids like palmitic acid or monounsaturated fatty acids like oleic acid, highlighting the specificity of AA's action.[4] The survival-promoting effects of AA appear to be independent of its metabolism by cyclooxygenase (COX) or lipoxygenase (LOX) pathways, as inhibitors of these enzymes do not block this effect.[4]
Neuronal Apoptosis:
In contrast, at concentrations above 5 µM, this compound induces profound toxicity in cultured hippocampal neurons.[4] This neurotoxic effect is mediated, at least in part, by its conversion into reactive oxygen species and eicosanoids through the lipoxygenase pathway.[4] The toxic effects of higher concentrations of AA are associated with increased intracellular calcium levels, mitochondrial damage, and the activation of caspase-dependent apoptotic pathways.[6]
This compound in Shaping Neuronal Architecture: Neurite Outgrowth and Axon Guidance
The elaboration of axons and dendrites, fundamental to the formation of neural circuits, is significantly influenced by this compound and its metabolites.
Neurite Elongation:
Low concentrations of this compound (0.1-1 µM) have been demonstrated to promote neurite elongation in cultured hippocampal neurons.[4] This effect, similar to its survival-promoting role at these concentrations, is not blocked by inhibitors of COX or LOX, suggesting a direct action of AA itself.[4] Conversely, in some cell types like PC12 cells, higher concentrations of AA have been reported to suppress nerve growth factor (NGF)-induced neurite outgrowth.[7]
Role of Prostaglandins:
Prostaglandins, particularly PGE2, are key downstream effectors of AA in modulating neurite growth. Studies using the neuroectodermal stem cell line NE4C have shown that PGE2 treatment significantly increases neurite length.[4] For instance, by day 12 of differentiation, PGE2-treated neurites were approximately 50% longer than control cells.[4] This effect is mediated through the activation of the protein kinase A (PKA) pathway.[4]
This compound in Synapse Formation and Function
This compound and its metabolites are pivotal in the formation, maturation, and plasticity of synapses.
Synaptogenesis:
The COX-2/PGE2 signaling pathway is implicated in crucial aspects of brain development, including dendritic spine formation and synaptogenesis.[4] PGE2 has been shown to influence the expression of synaptic proteins and modulate the number of synaptic connections.[8] In cultured hippocampal neurons, PGE2 increases the frequency of miniature excitatory postsynaptic currents (mEPSCs), suggesting a presynaptic mechanism of action that enhances neurotransmitter release.[9]
Synaptic Plasticity:
This compound is a key player in long-term potentiation (LTP), a cellular model of learning and memory.[10] Following the induction of LTP, there is a significant increase in the concentration of free this compound in the postsynaptic density.[11] AA is proposed to act as a retrograde messenger, traveling from the postsynaptic to the presynaptic terminal to enhance neurotransmitter release.[10]
Signaling Pathways of this compound in Neuronal Development
The diverse effects of this compound are mediated through a complex network of signaling pathways. Upon its release from membrane phospholipids by phospholipase A2 (PLA2), AA can act directly on ion channels and protein kinases or be metabolized by COX, LOX, and cytochrome P450 enzymes into a variety of signaling molecules.
This compound Metabolic Pathways
Caption: Overview of the major metabolic pathways of this compound.
Prostaglandin E2 Signaling in Neurite Outgrowth
Caption: PGE2 signaling pathway promoting neurite outgrowth via PKA and CREB.
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature on the effects of this compound and its metabolites on neuronal development.
Table 1: Dose-Dependent Effects of this compound on Hippocampal Neurons
| Concentration | Effect on Neuronal Survival | Effect on Neurite Outgrowth | Reference |
| 0.1 - 1 µM | Promotes survival | Promotes elongation | [4] |
| > 5 µM | Induces apoptosis | - | [4] |
Table 2: Effects of Prostaglandin E2 (PGE2) on Neurite Outgrowth in NE4C Cells
| Treatment | Neurite Length (Day 12) | Fold Change vs. Control | Reference |
| Control | 21.15 µm | 1.0 | [4] |
| PGE2 | 31.82 µm | ~1.5 | [4] |
Table 3: Effects of Prostaglandin E2 (PGE2) on Synaptic Transmission in Hippocampal Slices
| Treatment | Effect on EPSP Amplitude | Reference |
| 5 µM PGE2 | ~29% increase (dentate gyrus) | [9] |
| 5 µM PGE2 | ~67% increase (CA1) | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Primary Hippocampal Neuron Culture
This protocol is adapted from established methods for culturing primary rat hippocampal neurons.
Workflow Diagram:
Caption: Workflow for primary hippocampal neuron culture.
Materials:
-
E18 rat embryos
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain, DNase)
-
Trituration medium (e.g., Neurobasal medium)
-
Plating medium (Neurobasal medium with B27 supplement, GlutaMAX, and serum)
-
Culture medium (Neurobasal medium with B27 supplement and GlutaMAX)
-
Poly-D-lysine and laminin-coated coverslips or plates
Procedure:
-
Dissection: Euthanize pregnant rat and harvest E18 embryos. Dissect hippocampi from embryonic brains in ice-cold dissection medium.
-
Digestion: Incubate hippocampi in digestion solution (e.g., 20 U/mL Papain and 100 U/mL DNase I) at 37°C for 15-30 minutes.
-
Trituration: Gently wash the tissue with trituration medium. Mechanically dissociate the tissue by triturating with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Plating: Determine cell density using a hemocytometer. Plate neurons at the desired density (e.g., 30,000 cells/cm²) on poly-D-lysine and laminin-coated coverslips in plating medium.
-
Culture: After 4 hours, replace the plating medium with culture medium. Maintain cultures in a humidified incubator at 37°C and 5% CO2. Change half of the medium every 3-4 days.
Protocol 2: Western Blot Analysis for COX-2 Expression
This protocol outlines the steps for detecting COX-2 protein levels in neuronal lysates.
Materials:
-
Neuronal cell culture
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against COX-2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Wash cultured neurons with ice-cold PBS. Lyse cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
Protocol 3: Immunocytochemistry for Synaptic Markers
This protocol details the staining of pre- and post-synaptic markers to quantify synapses.
Materials:
-
Cultured neurons on coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., rabbit anti-synapsin I and mouse anti-PSD-95)
-
Fluorophore-conjugated secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
Fixation: Fix neurons with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate coverslips with a cocktail of primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash coverslips and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Mounting: Wash coverslips and mount onto slides using mounting medium with DAPI.
-
Imaging and Analysis: Acquire images using a confocal microscope and quantify synapse number by analyzing the colocalization of pre- and post-synaptic puncta using software like ImageJ with the Puncta Analyzer plugin.[12]
Protocol 4: Quantification of Apoptosis
This protocol describes methods for assessing neuronal apoptosis.
Methods:
-
Morphological Assessment: Use nuclear stains like Hoechst 33342 or DAPI to visualize condensed or fragmented nuclei characteristic of apoptosis.
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Caspase Activity Assays: Use fluorometric or colorimetric assays to measure the activity of executioner caspases, such as caspase-3, which are activated during apoptosis.
Conclusion
This compound and its rich downstream metabolic network are integral to the precise regulation of neuronal development. The concentration-dependent and context-specific actions of AA and its eicosanoid derivatives underscore the complexity of lipid signaling in the nervous system. A thorough understanding of these pathways and the availability of robust experimental protocols are essential for advancing our knowledge of both normal brain development and the pathophysiology of neurodevelopmental and neurodegenerative disorders. This guide provides a foundational resource for researchers aiming to investigate the multifaceted roles of this compound in the intricate process of building the brain. Further research, particularly in elucidating the specific contributions of individual AA metabolites and their receptor-mediated signaling, will undoubtedly open new avenues for therapeutic interventions in a range of neurological conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Eicosanoids Derived From this compound and Their Family Prostaglandins and Cyclooxygenase in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Metabolism in Brain Physiology and Pathology: Lessons from Genetically Altered Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 Increases Neurite Length and the Formation of Axonal Loops, and Regulates Cone Turning in Differentiating NE4C Cells Via PKA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Present State and Future Perspectives of Prostaglandins as a Differentiation Factor in Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glial Biologist's Guide to Mass Spectrometry‐Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Remarkable Mechanism of Prostaglandin E2 on Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Postsynaptically Synthesized Prostaglandin E2 (PGE2) Modulates Hippocampal Synaptic Transmission via a Presynaptic PGE2 EP2 Receptor | Journal of Neuroscience [jneurosci.org]
- 10. Frontiers | Image-Based Profiling of Synaptic Connectivity in Primary Neuronal Cell Culture [frontiersin.org]
- 11. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 12. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]
Arachidonic Acid as a Precursor to Eicosanoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, is a pivotal signaling molecule precursor, giving rise to a diverse family of lipid mediators known as eicosanoids. These potent, locally acting compounds are integral to a vast array of physiological and pathophysiological processes, including inflammation, hemostasis, immunoregulation, and pain perception. The metabolic transformation of this compound is principally orchestrated by three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. Each pathway generates a distinct class of eicosanoids—prostaglandins (B1171923) and thromboxanes from the COX pathway, leukotrienes and lipoxins from the LOX pathway, and hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs) from the CYP450 pathway. The intricate regulation of these pathways and the biological activities of their products present numerous opportunities for therapeutic intervention in a wide range of diseases. This technical guide provides an in-depth exploration of the core aspects of this compound metabolism, focusing on the signaling cascades, quantitative data, and detailed experimental methodologies relevant to researchers and drug development professionals.
Introduction
Eicosanoids are not stored pre-formed within cells; instead, their synthesis is a rapid and transient response to extracellular stimuli.[1] The process is initiated by the liberation of this compound from the sn-2 position of membrane phospholipids, a reaction catalyzed by phospholipase A2 (PLA2).[2] Once liberated, free this compound is available as a substrate for the three major enzymatic pathways that dictate the profile of eicosanoids produced by a particular cell type. The specific eicosanoids synthesized are dependent on the cellular expression and activity of the downstream synthases.[3][4] This cell-specific production of eicosanoids underscores their role as localized signaling molecules that act in an autocrine or paracrine manner.[5]
The Cyclooxygenase (COX) Pathway
The cyclooxygenase (COX) pathway, also known as the prostaglandin (B15479496) H synthase (PGHS) pathway, is responsible for the synthesis of prostanoids, which include prostaglandins (PGs), prostacyclins (PGI), and thromboxanes (TXs).[4][6] There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is an inducible enzyme that is upregulated in response to inflammatory stimuli. Both isoforms catalyze the conversion of this compound to the unstable intermediate prostaglandin H2 (PGH2).[7][8] PGH2 is then further metabolized by specific synthases to produce the various biologically active prostanoids.[9]
Signaling Pathway
References
- 1. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 2. In vitro cyclooxygenase activity assay in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. atsjournals.org [atsjournals.org]
- 5. Cytochrome P450 and this compound bioactivation. Molecular and functional properties of the arachidonate monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of serum and plasma leukotriene B4 levels in normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of lipoxygenase activity in plant extracts using a modified ferrous oxidation-xylenol orange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipoxygenase activity determination [protocols.io]
An In-depth Technical Guide to Investigating Arachidonic Acid Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonic acid (AA), a polyunsaturated omega-6 fatty acid, is a pivotal precursor to a diverse array of potent lipid mediators, collectively known as eicosanoids. These signaling molecules are integral to a myriad of physiological and pathological processes, including inflammation, immunity, cardiovascular function, and cancer biology. The metabolism of AA is predominantly orchestrated through three distinct enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. Understanding the intricacies of these pathways, their enzymatic regulation, and the biological actions of their metabolites is paramount for the development of novel therapeutic interventions for a wide range of diseases. This technical guide provides a comprehensive overview of the core AA metabolic pathways, detailed experimental protocols for their investigation, and a summary of quantitative data to aid researchers in this critical field.
Introduction to this compound Metabolism
This compound is stored in cell membrane phospholipids (B1166683) and is released by the action of phospholipase A2 (PLA2) in response to various stimuli.[1] Once liberated, free AA is rapidly metabolized by one of three major enzymatic cascades, leading to the production of a wide spectrum of bioactive eicosanoids.[2][3] These pathways are tightly regulated and their products often have opposing biological effects, highlighting the complexity of this signaling network.[4]
The Cyclooxygenase (COX) Pathway
The COX pathway is responsible for the synthesis of prostanoids, which include prostaglandins (B1171923) (PGs) and thromboxanes (TXs).[5][6] This pathway is initiated by the enzyme prostaglandin (B15479496) G/H synthase, commonly known as cyclooxygenase (COX), which exists in two main isoforms: COX-1 and COX-2.[7]
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as gastrointestinal protection and platelet aggregation.[7]
-
COX-2 is an inducible enzyme, and its expression is upregulated by inflammatory stimuli, growth factors, and tumor promoters.[8]
The COX enzyme catalyzes the conversion of this compound to an unstable intermediate, prostaglandin H2 (PGH2).[9][10] PGH2 is then further metabolized by specific synthases in a cell- and tissue-specific manner to generate various prostaglandins (PGE2, PGD2, PGF2α, PGI2) and thromboxane (B8750289) A2 (TXA2).[9][11]
Figure 1: The Cyclooxygenase (COX) Pathway.
The Lipoxygenase (LOX) Pathway
The lipoxygenase (LOX) pathway leads to the synthesis of leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs).[12][13] Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids.[14] The main LOX enzymes involved in AA metabolism are 5-LOX, 12-LOX, and 15-LOX, named according to the carbon position of AA they oxygenate.
-
5-Lipoxygenase (5-LOX): In conjunction with 5-LOX-activating protein (FLAP), 5-LOX converts AA to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to leukotriene A4 (LTA4).[15] LTA4 is a pivotal intermediate that can be converted to the potent chemoattractant leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in allergic and inflammatory responses.[15][16]
-
12-Lipoxygenase (12-LOX): This enzyme converts AA to 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE).
-
15-Lipoxygenase (15-LOX): 15-LOX metabolizes AA to 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which is then reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).
Figure 2: The Lipoxygenase (LOX) Pathway.
The Cytochrome P450 (CYP450) Pathway
The CYP450 monooxygenase system represents the third major pathway of AA metabolism.[4][17] These enzymes, primarily from the CYP2 and CYP4 families, convert AA into two main classes of products: epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[14]
-
CYP Epoxygenases (e.g., CYP2C and CYP2J subfamilies): These enzymes catalyze the epoxidation of the double bonds of AA to form four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[14] EETs possess a range of biological activities, including vasodilation and anti-inflammatory effects.[4] EETs are further metabolized by soluble epoxide hydrolase (sEH) to their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[4]
-
CYP ω-Hydroxylases (e.g., CYP4A and CYP4F subfamilies): These enzymes catalyze the hydroxylation of AA at the ω and ω-1 positions to produce 20-HETE and 19-HETE, respectively.[18] 20-HETE is a potent vasoconstrictor and plays a significant role in the regulation of vascular tone and renal function.[5]
Figure 3: The Cytochrome P450 (CYP450) Pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymes and metabolites of the this compound metabolic pathways. These values can vary depending on the specific experimental conditions, tissue type, and species.
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/nmol or nmol/min/mg) | Source |
| COX-1 | This compound | 10-16 (Ki for celecoxib) | - | [19][20] |
| COX-2 | This compound | 11-15 (Ki for celecoxib) | - | [19] |
| 5-LOX | This compound | 17 ± 2 (kcat/KM) | 20 ± 4 (kcat) | [17] |
| 12-LOX | This compound | - | - | [13] |
| 15-LOX-1 | Linoleic Acid | - | - | [13] |
| CYP4F2 | This compound | 24 | 7.4 min⁻¹ | [12] |
| CYP4A11 | This compound | 228 | 49.1 min⁻¹ | [12] |
Table 2: Concentrations of Prostaglandins in Human Plasma and Synovial Fluid
| Metabolite | Biological Fluid | Condition | Concentration (pg/mL) | Source |
| PGE | Plasma | Normal | 385 ± 30 | [13] |
| PGF | Plasma | Normal | 141 ± 15 | [13] |
| PGE | Plasma | Late Pregnancy | 4.8 ± 1.0 | [1] |
| PGF | Plasma | Late Pregnancy | 6.2 ± 0.5 | [1] |
| PGE2 | Synovial Fluid | Osteoarthritis | 42.302 ± 23.818 (x 10⁻⁹ ng/L) | [21] |
| PGE2 | Synovial Fluid | Normal | 24.697 ± 7.814 (x 10⁻⁹ ng/L) | [21] |
| PGE2 | Synovial Fluid | Rheumatoid Arthritis | Higher than Osteoarthritis and Normal | [22] |
Table 3: Concentrations of Leukotrienes in Human Biological Fluids
| Metabolite | Biological Fluid | Condition | Concentration | Source |
| LTB4 | Synovial Fluid | Rheumatoid Arthritis | Significantly higher than Osteoarthritis | [1] |
| LTB4 | Serum | Rheumatoid Arthritis | Elevated compared to normal | [19] |
| LTE4 | Urine | Asthma | Increased levels correlated with disease severity | [17] |
| LTB4 | Sputum | Severe Asthma | Significantly higher than healthy controls | [17] |
Table 4: Concentrations of CYP450-Derived Metabolites in Human Plasma and Tissues
| Metabolite | Biological Fluid/Tissue | Condition | Concentration | Source |
| Total EETs | Plasma | Normal | 11.8 ± 5.9 nmol/L | [4] |
| 14,15-EET | Plasma | Heart Failure | 91.3 ± 25.7 ng/mL | [14] |
| 14,15-DHET | Plasma | Heart Failure | 10.58 ± 2.06 ng/mL | [14] |
| Total EETs | Plasma (Rat) | Normal | 10.2 ± 0.4 ng/mL | [23] |
| 20-HETE | Renal Cortex | - | - | [24] |
| EETs/DHETs | Lung (perfused) | Microbial Challenge | Surpassed LTs, HETEs, and PTs | [3] |
Experimental Protocols
Accurate and reproducible quantification of this compound metabolites is crucial for understanding their roles in health and disease. The following sections provide detailed methodologies for two widely used analytical techniques.
Enzyme Immunoassay (EIA) for Prostaglandin Measurement
Enzyme immunoassays are a common and relatively high-throughput method for quantifying specific eicosanoids. The following is a general protocol for a competitive EIA for Prostaglandin E2 (PGE2).
Materials:
-
PGE2 EIA Kit (containing PGE2 standard, PGE2-alkaline phosphatase conjugate, anti-PGE2 antibody, wash buffer, assay buffer, p-nitrophenyl phosphate (B84403) (pNPP) substrate, stop solution, and a pre-coated microplate)
-
Microplate reader capable of reading absorbance at 405 nm
-
Orbital shaker
-
Pipettes and tips
-
Deionized water
-
Samples (cell culture supernatants, plasma, etc.)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting wash buffers, reconstituting standards to create a standard curve, and diluting the enzyme conjugate and antibody.
-
Sample and Standard Addition:
-
Add 50 µL of Assay Buffer to the non-specific binding (NSB) wells.
-
Add 50 µL of Assay Buffer to the zero standard (B0) wells.
-
Add 50 µL of each PGE2 standard in duplicate to the appropriate wells.
-
Add 50 µL of each sample in duplicate to the appropriate wells.
-
-
Conjugate and Antibody Addition:
-
Add 50 µL of the diluted PGE2-alkaline phosphatase conjugate to all wells except the Total Activity (TA) and Blank wells.
-
Add 50 µL of the diluted anti-PGE2 antibody to all wells except the Blank, TA, and NSB wells.
-
-
Incubation: Cover the plate and incubate for 2 hours at room temperature on an orbital shaker.[9]
-
Washing: Aspirate the contents of the wells and wash each well three to five times with 1X Wash Buffer. After the final wash, invert the plate and blot it on absorbent paper to remove any remaining buffer.
-
Substrate Addition and Incubation: Add 200 µL of pNPP substrate solution to each well. Cover the plate and incubate for 45-60 minutes at 37°C.[7][9]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculation: Calculate the average absorbance for each set of duplicate standards, controls, and samples. Create a standard curve by plotting the average absorbance for each standard against its concentration. Determine the concentration of PGE2 in the samples by interpolating their average absorbance values from the standard curve.
Figure 4: General workflow for a competitive EIA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Eicosanoid Profiling
LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of a wide range of eicosanoids.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)
-
C18 reverse-phase column
-
Internal standards (deuterated analogs of the eicosanoids of interest)
-
Solvents (e.g., methanol (B129727), acetonitrile, water, formic acid)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Sample Preparation and Extraction:
-
To 1 mL of plasma or other biological fluid, add an internal standard mixture containing deuterated analogs of the target eicosanoids.
-
Acidify the sample to pH 3-4 with a dilute acid (e.g., formic acid).
-
Perform solid-phase extraction (SPE) to isolate the lipids. Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elute the eicosanoids with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the C18 column.
-
Separate the eicosanoids using a gradient elution with a mobile phase typically consisting of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol).
-
The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).
-
Detection and quantification are performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Generate a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.
-
Determine the concentration of each eicosanoid in the samples by interpolation from the respective calibration curve.
-
Figure 5: General workflow for LC-MS/MS analysis.
Conclusion
The this compound metabolic pathways represent a complex and highly regulated network of bioactive lipid mediators that are fundamental to numerous physiological and pathophysiological processes. A thorough understanding of the COX, LOX, and CYP450 pathways is essential for researchers and drug development professionals seeking to modulate these pathways for therapeutic benefit. The data and experimental protocols provided in this guide offer a foundational resource for the investigation of these critical signaling cascades. Continued research into the intricate regulation and interplay of these pathways will undoubtedly unveil new therapeutic targets and strategies for a host of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Vascular lipoxygenase activity: synthesis of 15-hydroxyeicosatetraenoic acid from this compound by blood vessels and cultured vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 15-Lipoxygenase Activators To Shift the Human this compound Metabolic Network toward Inflammation Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. The arachidonate 12/15 lipoxygenases. A review of tissue expression and biologic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Functional characterization of a novel this compound 12S‐lipoxygenase in the halotolerant bacterium Myxococcus fulvus exhibiting complex social living patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic investigations of the rate-limiting step in human 12- and 15-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics of 5-lipoxygenase activation, this compound release, and leukotriene synthesis in human neutrophils: effects of granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound promotes the binding of 5-lipoxygenase on nanodiscs containing 5-lipoxygenase activating protein in the absence of calcium-ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The biological role of this compound 12-lipoxygenase (ALOX12) in various human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic investigation of human 5-lipoxygenase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Characterization of the activity of purified recombinant human 5-lipoxygenase in the absence and presence of leukocyte factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. electronicsandbooks.com [electronicsandbooks.com]
- 22. escholarship.org [escholarship.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. This compound 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Arachidonic Acid in Synaptic Plasticity and Memory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonic acid (AA), a prominent omega-6 polyunsaturated fatty acid in the brain, is a critical component of neuronal membranes and a key signaling molecule.[1] Its release from membrane phospholipids, catalyzed by phospholipase A2 (PLA2), initiates a cascade of events that profoundly influence synaptic function.[2] This technical guide provides an in-depth exploration of the multifaceted roles of this compound and its metabolites in synaptic plasticity and memory, with a focus on the underlying molecular mechanisms, experimental evidence, and methodological considerations. For drug development professionals, understanding these pathways is crucial for identifying novel therapeutic targets for neurological and psychiatric disorders.
Core Signaling Pathways
This compound's influence on synaptic plasticity is mediated through its direct actions and its conversion into a variety of bioactive eicosanoids by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes.[2] These pathways are intricately linked to the primary forms of synaptic plasticity: long-term potentiation (LTP), a cellular correlate of learning and memory, and long-term depression (LTD), which is involved in memory refinement.
This compound Release and Retrograde Signaling in LTP
During the induction of LTP, the activation of postsynaptic N-methyl-D-aspartate (NMDA) receptors leads to a calcium influx, which in turn activates cytosolic phospholipase A2 (cPLA2).[3][4] This enzyme then liberates AA from membrane phospholipids. Free AA can act as a retrograde messenger, diffusing from the postsynaptic neuron to the presynaptic terminal to enhance neurotransmitter release.[5]
Metabolism of this compound and its Role in Synaptic Plasticity
Once released, this compound can be metabolized by three major enzymatic pathways, each producing distinct classes of signaling molecules that can either potentiate or depress synaptic transmission.
The COX pathway, particularly the inducible isoform COX-2, is upregulated by synaptic activity and is implicated in both LTP and the memory deficits associated with neuroinflammation.[6] The LOX pathway, specifically 12-LOX, is crucial for some forms of LTD.[7]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative findings from studies investigating the role of this compound and its metabolic pathways in synaptic plasticity and memory.
Table 1: Effects of this compound and its Metabolites on Long-Term Potentiation (LTP)
| Experimental Model | Treatment | Key Finding | Reference |
| Rat Hippocampal Slices (CA1) | This compound (10 µM) | Rescued LTP inhibited by mGluR5 antagonist | [8] |
| Aged Rats (22 months) in vivo | Endogenous Levels | Correlation between higher membrane AA concentration and sustained LTP | [3] |
| Rat Hippocampal Slices (Dentate Gyrus) | Weak tetanic stimulation + this compound | Persistent increase in synaptic efficacy, non-additive with tetanus-induced LTP | [9] |
| COX-2 Knockout Mice | Genetic Deletion | Reduced HFS-induced LTP at perforant path-dentate granule cell synapses | [6] |
| Tg2576 Mice (AD model) | Selective COX-2 Inhibitor (NS398) | Partially prevented the inhibition of LTP by Aβ42 | [10] |
Table 2: Role of this compound Pathways in Long-Term Depression (LTD)
| Experimental Model | Treatment | Key Finding | Reference |
| Rat Hippocampal Slices (CA1) | This compound | Application mimicked and occluded mGluR-LTD | [7] |
| 12-LOX Knockout Mice | Genetic Deletion | Deficient in mGluR-LTD, but normal LTP | [7] |
| Rat Hippocampal Slices (CA1) | 12-LOX Inhibitor | Blocked induction of mGluR-LTD | [7] |
Table 3: Effects of this compound Modulation on Learning and Memory (Morris Water Maze)
| Animal Model | Treatment | Key Finding | Reference |
| Aged Rats (87 weeks) | AA-supplemented diet | Significantly shorter escape latencies in the place task | [7] |
| Tg2576 Mice (AD model) | Ibuprofen, Naproxen, or selective COX-2 inhibitor | Restored memory function | [10] |
| Rats with alcohol-induced cognitive impairment | Celecoxib (COX-2 inhibitor) (20 mg/kg) | Significantly decreased escape latency and traveled distance | [11] |
| Aged Rats (100 weeks) | Oral administration of AA (240 mg/kg/day) | No improvement in reference or working memory errors; shorter trial completion time | [12] |
Experimental Protocols
This section provides an overview of key methodologies used to investigate the role of this compound in synaptic plasticity and memory.
Hippocampal Slice Electrophysiology for LTP Measurement
This protocol describes the induction and recording of LTP in acute hippocampal slices, a fundamental technique for studying synaptic plasticity.
Workflow Diagram
Methodology:
-
Animal Preparation: Mice or rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[13]
-
Slicing: The hippocampus is dissected out and transverse slices (350-400 µm thick) are prepared using a vibratome.[14]
-
Recovery: Slices are transferred to a holding chamber with oxygenated aCSF and allowed to recover for at least 1 hour at 32-34°C.[15]
-
Recording: A single slice is transferred to a recording chamber continuously perfused with aCSF. A stimulating electrode is placed in the Schaffer collaterals (CA3 axons) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[16]
-
Baseline Measurement: Stable baseline fEPSPs are recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction: LTP is induced by high-frequency stimulation, such as theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses.[13]
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes following LTP induction to assess the magnitude and stability of potentiation.
-
Data Analysis: The initial slope of the fEPSP is measured, and the degree of potentiation is expressed as a percentage of the pre-induction baseline.
Quantification of this compound and its Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of this compound and its various eicosanoid metabolites in brain tissue.[17]
Methodology:
-
Sample Preparation: Brain tissue is rapidly dissected and frozen. Samples are homogenized in a cold buffer, and lipids are extracted using a solid-phase extraction method. Deuterium-labeled internal standards for each analyte are added to correct for extraction efficiency and matrix effects.[17]
-
Chromatographic Separation: The extracted lipids are separated using a C18 reverse-phase HPLC column with a gradient mobile phase, typically consisting of water and acetonitrile (B52724) with a small percentage of formic acid to improve ionization.[18]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode.[17]
-
Quantification: Analytes are identified and quantified based on their specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) and their retention times, relative to the internal standards. Calibration curves are generated using known concentrations of each analyte.[17]
Morris Water Maze for Spatial Memory Assessment
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[19]
Methodology:
-
Apparatus: A large circular pool is filled with opaque water, and a hidden platform is submerged just below the surface. Visual cues are placed around the room to allow for spatial navigation.[19]
-
Acquisition Phase: Rats or mice are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path length are recorded.[7]
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[7]
-
Data Analysis: Escape latencies during training and the percentage of time spent in the target quadrant during the probe trial are analyzed to assess learning and memory performance.
Assay for cPLA2 Activity in Brain Tissue
This assay measures the enzymatic activity of cytosolic phospholipase A2, the key enzyme responsible for releasing this compound from membrane phospholipids.
Methodology:
-
Sample Preparation: Brain tissue is homogenized in a cold buffer and centrifuged to obtain a supernatant containing the cytosolic fraction.
-
Assay Principle: The activity of cPLA2 is determined using a commercially available kit that employs a substrate with a fluorescently labeled fatty acid at the sn-2 position.
-
Procedure: The brain homogenate is incubated with the substrate in the presence of calcium. The cPLA2 in the sample cleaves the fluorescent fatty acid, which can then be measured using a fluorescence microplate reader.
-
Quantification: The rate of increase in fluorescence is proportional to the cPLA2 activity in the sample.
Conclusion and Future Directions
This compound and its metabolites are pivotal players in the complex signaling networks that govern synaptic plasticity and memory. The liberation of AA by cPLA2 and its subsequent conversion by COX and LOX enzymes provide multiple points of regulation for both LTP and LTD. As a retrograde messenger, AA plays a crucial role in the presynaptic expression of long-term potentiation.
For drug development, the enzymes in the this compound cascade, particularly cPLA2, COX-2, and 12-LOX, represent promising targets for therapeutic intervention in a range of neurological and psychiatric disorders characterized by synaptic dysfunction and memory impairment, including Alzheimer's disease. However, the pleiotropic effects of AA and its metabolites necessitate a nuanced approach to targeting these pathways to avoid unintended consequences.
Future research should focus on elucidating the precise downstream targets of AA and its various metabolites in different neuronal populations and their role in specific forms of learning and memory. Advanced techniques, such as in vivo imaging of AA metabolism using positron emission tomography (PET) with radiolabeled AA, will be invaluable in translating preclinical findings to human studies and in the development of novel diagnostics and therapeutics.[1][12] A deeper understanding of the intricate regulation of the this compound cascade will undoubtedly pave the way for innovative strategies to preserve and enhance cognitive function.
References
- 1. In vivo approaches to quantifying and imaging brain arachidonic and docosahexaenoic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LTP occludes the interaction between this compound and ACPD and NGF and ACPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane this compound concentration correlates with age and induction of long-term potentiation in the dentate gyrus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound improves aged rats' spatial cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound rescues hippocampal long-term potentiation blocked by group I metabotropic glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces a long-term activity-dependent enhancement of synaptic transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-2 inhibition improves amyloid-β-mediated suppression of memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Cyclooxygenase 2 in the Cognitive Impairment Induced by Alcohol or Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging Neuroinflammation in Alzheimer's Disease with Radiolabeled this compound and PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. genes2cognition.org [genes2cognition.org]
- 13. funjournal.org [funjournal.org]
- 14. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A liquid chromatography/mass spectrometric method for simultaneous analysis of this compound and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A liquid chromatography/mass spectrometric method for simultaneous analysis of this compound and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oatext.com [oatext.com]
- 19. Increased Expression and Activity of Brain Cortical cPLA2 Due to Chronic Lipopolysaccharide Administration in Mouse Model of Familial Alzheimer’s Disease | MDPI [mdpi.com]
Mechanisms of Arachidonic Acid Release from Cell Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid esterified in the sn-2 position of membrane phospholipids (B1166683). Its release is a critical, rate-limiting step in the production of eicosanoids, a class of potent lipid mediators including prostaglandins, thromboxanes, leukotrienes, and lipoxins.[1] These molecules are pivotal in a myriad of physiological and pathophysiological processes, including inflammation, immunity, neurotransmission, and cancer.[2][3] Consequently, the enzymatic machinery governing AA release represents a significant target for therapeutic intervention in a wide range of diseases.
This technical guide provides a comprehensive overview of the core mechanisms of this compound release from cell membranes, with a focus on the key enzyme families: cytosolic phospholipase A₂ (cPLA₂), secretory phospholipase A₂ (sPLA₂), and calcium-independent phospholipase A₂ (iPLA₂). We will delve into the intricate signaling pathways that regulate the activity of these enzymes, present quantitative data to facilitate comparative analysis, and provide detailed experimental protocols for their study.
Core Mechanisms of this compound Release
The liberation of this compound from the phospholipid bilayer is primarily catalyzed by the phospholipase A₂ (PLA₂) superfamily of enzymes.[1][4][5] These enzymes hydrolyze the ester bond at the sn-2 position of glycerophospholipids, releasing a free fatty acid, often this compound, and a lysophospholipid.[1][4] The major classes of PLA₂ enzymes involved in this process are the cytosolic PLA₂s (cPLA₂s), the secretory PLA₂s (sPLA₂s), and the calcium-independent PLA₂s (iPLA₂s).[4][6]
Cytosolic Phospholipase A₂ (cPLA₂) Pathway
The Group IVA cytosolic phospholipase A₂ (cPLA₂α) is a key enzyme in agonist-induced this compound release.[6][7] It is an 85-kDa enzyme that, under basal conditions, resides in the cytosol.[8] cPLA₂α displays a preference for phospholipids containing this compound at the sn-2 position.[6][9]
Activation of cPLA₂α is a multi-step process involving both calcium and phosphorylation:
-
Calcium-Dependent Translocation: Upon an increase in intracellular calcium concentration ([Ca²⁺]i), the C2 domain of cPLA₂α binds to Ca²⁺.[9][10] This binding induces a conformational change that promotes the translocation of the enzyme from the cytosol to the nuclear envelope and endoplasmic reticulum, where its phospholipid substrates reside.[8][9][10]
-
Phosphorylation: Concurrent with or subsequent to translocation, cPLA₂α is phosphorylated on several serine residues by various kinases, most notably mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38.[9][10] Phosphorylation of Ser-505 is particularly critical for the full activation of its catalytic activity.[7][8]
The synergistic action of calcium-dependent membrane binding and phosphorylation leads to the efficient release of this compound.
Secretory Phospholipase A₂ (sPLA₂) Pathway
Secretory phospholipases A₂ are a family of low molecular weight, calcium-dependent enzymes that are secreted into the extracellular space.[11][12] There are several groups of sPLA₂s, with Group IIA, V, and X being extensively studied for their roles in inflammation and this compound release.[12][13][14] Unlike cPLA₂α, sPLA₂s do not show a strong preference for this compound-containing phospholipids but can hydrolyze a broader range of phospholipid substrates.[15]
Mechanisms of sPLA₂-mediated AA release:
-
Direct Hydrolysis of Outer Leaflet: Secreted sPLA₂s can directly act on the phospholipids of the outer leaflet of the plasma membrane, releasing this compound and lysophospholipids into the extracellular milieu.[11]
-
Interaction with Cell Surface Receptors: Some sPLA₂s can bind to specific cell surface receptors, such as the M-type receptor, which can modulate their enzymatic activity and trigger intracellular signaling cascades that may indirectly lead to AA release.[13]
-
Synergy with cPLA₂α: There is evidence for a synergistic relationship between sPLA₂s and cPLA₂α. sPLA₂-generated lysophospholipids can facilitate the activation of cPLA₂α, leading to a more robust and sustained release of this compound.
Calcium-Independent Phospholipase A₂ (iPLA₂) Pathway
Calcium-independent phospholipases A₂ (iPLA₂s) are a group of enzymes that, as their name suggests, do not require calcium for their catalytic activity.[16][17] The most studied member is the 85-kDa Group VIA iPLA₂ (iPLA₂β).[17] iPLA₂s are thought to be primarily involved in membrane phospholipid remodeling and maintaining membrane homeostasis.[18] However, they can also contribute to this compound release under certain conditions, particularly in response to oxidative stress.[19]
Activation and Regulation of iPLA₂:
-
ATP-Dependent Activation: The activity of iPLA₂β can be allosterically activated by ATP.[20]
-
Calmodulin Inhibition: Conversely, iPLA₂ activity can be inhibited by calmodulin.[15]
-
Reactive Oxygen Species (ROS): Oxidative stress has been shown to enhance iPLA₂ activity, leading to increased this compound release.[19]
Quantitative Data
The following tables summarize key quantitative data for different phospholipase A₂ enzymes and their inhibitors. These values are intended for comparative purposes, and it is important to note that they can vary depending on the specific experimental conditions, such as substrate composition, pH, and temperature.
Table 1: Kinetic Parameters of Phospholipase A₂ Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |
| Macrophage PLA₂ | Dipalmitoyl-PC | 1-2 | 0.2-0.6 | [20] |
| Macrophage PLA₂ | 1-Stearoyl-2-arachidonoyl-PC | ~15 | 5-7 | [20] |
| iPLA₂ | PLPC | 0.9 | 1.5 (µmol/min/mg) | [20] |
| sPLA₂-V (Dromedary) | Phosphatidylethanolamine | - | kcat/Km = 2.6 mM⁻¹s⁻¹ | [21] |
Table 2: IC₅₀ Values of Common Phospholipase A₂ Inhibitors
| Inhibitor | Target Enzyme | IC₅₀ | Source |
| Varespladib (LY315920) | sPLA₂-IIA | 9-14 nM | [22] |
| S-3319 | sPLA₂-IIA | 29 nM | [22] |
| Indomethacin | sPLA₂-IIA (human synovial) | 35 µM | [9] |
| Indomethacin | sPLA₂-IIA (rat peritoneal) | 28 µM | [9] |
| ASB14780 | cPLA₂α | 6.66 µM | [4] |
| BRI-50460 | cPLA₂α | 0.88 nM | [4] |
| GK241 | sPLA₂-IIA (human) | 143 nM | [23] |
| Dimethyl ester of bilirubin | sPLA₂-IIA | 4.0 µM | [23] |
| Celastrol | sPLA₂-IIA | 6 µM | [23] |
| Genistein | sPLA₂ | 5.75-11.75 µM | [13] |
| Elemolic acid | sPLA₂-IIA | 5.70 µM | [24] |
| Sinapic acid | sPLA₂-IIA | 4.16 µM | [24] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound release and the activity of the involved enzymes.
Measurement of this compound Release from Cultured Cells using [³H]-Arachidonic Acid
This protocol describes a common method to quantify the release of this compound from cultured cells by pre-labeling cellular phospholipids with radioactive [³H]-arachidonic acid.
Materials:
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
[³H]-Arachidonic acid (specific activity ~100 Ci/mmol)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Agonist of interest (e.g., bradykinin, ionomycin)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Plate cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Radiolabeling:
-
The following day, replace the growth medium with 0.5 mL of medium containing 0.2 µCi/mL of [³H]-arachidonic acid and 1% FBS.
-
Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for the incorporation of the radiolabel into cellular phospholipids.
-
-
Washing:
-
After the labeling period, carefully aspirate the radioactive medium.
-
Wash the cell monolayer three times with 1 mL of PBS containing 0.1% fatty acid-free BSA to remove unincorporated [³H]-arachidonic acid.
-
-
Agonist Stimulation:
-
Add 0.5 mL of serum-free medium containing the desired concentration of the agonist to each well. For control wells, add medium without the agonist.
-
Incubate for the desired time period (e.g., 15-60 minutes) at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well and transfer it to a scintillation vial.
-
Lyse the cells in the wells by adding 0.5 mL of 0.1 N NaOH and scraping the wells. Transfer the cell lysate to a separate scintillation vial.
-
-
Scintillation Counting:
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in both the supernatant and the cell lysate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of [³H]-arachidonic acid released using the following formula: % Release = [CPM in supernatant / (CPM in supernatant + CPM in cell lysate)] x 100
-
Secretory Phospholipase A₂ (sPLA₂) Activity Assay (Colorimetric)
This protocol is based on the use of a chromogenic substrate, 1,2-dithio analog of diheptanoyl phosphatidylcholine, which releases a free thiol upon hydrolysis by sPLA₂. The thiol then reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored product that can be measured spectrophotometrically.[16][19]
Materials:
-
Recombinant human sPLA₂-IIA enzyme
-
sPLA₂ Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100)[19]
-
sPLA₂ Substrate (1,2-diheptanoyl-thio-PC)
-
DTNB (Ellman's reagent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm[19]
Procedure:
-
Reagent Preparation:
-
Prepare the sPLA₂ Assay Buffer.
-
Reconstitute the sPLA₂ substrate in the assay buffer to the desired concentration.
-
Prepare a working solution of DTNB in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of test inhibitor dilutions or vehicle control to the respective wells.
-
Add 20 µL of the sPLA₂ enzyme solution to each well (except for the blank).
-
Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Prepare a substrate/DTNB mixture.
-
Initiate the reaction by adding 200 µL of the substrate/DTNB mixture to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at 414 nm every minute for 10-20 minutes at 25°C using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
LC-MS/MS Analysis of this compound Metabolites (Eicosanoids)
This protocol provides a general workflow for the extraction and quantification of eicosanoids from biological samples (e.g., cell culture supernatant, plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deuterated internal standards for major eicosanoid classes (e.g., PGE₂-d₄, LTB₄-d₄, 15-HETE-d₈)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Collection and Internal Standard Spiking:
-
Collect the biological sample (e.g., 1 mL of cell culture supernatant).
-
Immediately add a mixture of deuterated internal standards to the sample to correct for extraction losses and matrix effects.
-
Add methanol to precipitate proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
-
Elute the eicosanoids with methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the eicosanoids using a C18 reverse-phase column with a gradient of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometry: Detect and quantify the eicosanoids using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
-
Data Analysis:
-
Generate a standard curve for each analyte using known concentrations of authentic standards.
-
Quantify the concentration of each eicosanoid in the sample by comparing its peak area ratio to the corresponding internal standard against the standard curve.
-
Conclusion
The release of this compound from cell membranes is a tightly regulated process with profound implications for cellular signaling and the inflammatory response. The phospholipase A₂ superfamily, encompassing the cytosolic, secretory, and calcium-independent enzymes, orchestrates this critical step through diverse and intricate mechanisms. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers and drug development professionals seeking to modulate the production of eicosanoids for therapeutic benefit. This technical guide provides a foundational resource to aid in these endeavors, offering a detailed overview of the core mechanisms, comparative quantitative data, and practical experimental methodologies to advance research in this vital field.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Factors regulating the substrate specificity of cytosolic phospholipase A2-alpha in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CALCIUM-INDEPENDENT PHOSPHOLIPASE A2 IN RABBIT VENTRICULAR MYOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. content.abcam.com [content.abcam.com]
- 6. Molecules in focus: cytosolic phospholipase A2-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. The secretory phospholipase A2 group IIA: a missing link between inflammation, activated renin-angiotensin system, and atherogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biology of Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ijbs.com [ijbs.com]
- 13. Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. benchchem.com [benchchem.com]
- 16. Kinetic analysis of the Ca2+-dependent, membrane-bound, macrophage phospholipase A2 and the effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calcium-independent phospholipases A2 and their roles in biological processes and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phospholipase A2 Assay Kit (PLA2) (Colorimetric) (ab133089) | Abcam [abcam.com]
- 20. pnas.org [pnas.org]
- 21. Biochemical, Kinetic and Biological Properties of Group V Phospholipase A2 from Dromedary - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of a Novel Biomarker, Secretory Phospholipase A2 Group IIA as a Marker of Sepsis: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The phospholipase A2 activity of peroxiredoxin 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Physiological Concentrations of Free Arachidonic Acid in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that plays a crucial role in cellular signaling. While the majority of this compound in tissues is esterified in the sn-2 position of membrane phospholipids (B1166683), a small, tightly regulated pool of free, unesterified this compound serves as the substrate for the synthesis of a vast array of potent lipid mediators, collectively known as eicosanoids. These signaling molecules are involved in a myriad of physiological and pathophysiological processes, including inflammation, immunity, neurotransmission, and cardiovascular function. Understanding the basal physiological concentrations of free this compound in various tissues is therefore of paramount importance for research into disease mechanisms and for the development of novel therapeutics that target these pathways. This technical guide provides a summary of reported physiological concentrations of free this compound in various tissues, detailed experimental protocols for its quantification, and visualizations of its metabolic pathways and analytical workflows.
Data Presentation: Physiological Concentrations of Free this compound
The concentration of free this compound in resting cells and tissues is generally very low, as it is rapidly incorporated into phospholipids to maintain membrane integrity and prevent unwanted signaling.[1] Upon cellular stimulation, it is released by the action of phospholipases. The following tables summarize the available quantitative data for free this compound in various tissues. It is important to note that obtaining precise physiological concentrations of free this compound is technically challenging, and values can vary depending on the species, the specific analytical method used, and the physiological state of the tissue at the time of collection.
Table 1: Physiological Concentrations of Free this compound in Various Tissues
| Tissue | Species | Concentration | Method | Notes |
| Heart | Rat | 11.1 ± 2.1 nmol/g wet weight | Not specified | Control hearts in an ischemia study.[2][3] |
| Liver | Mouse | ~1.5 nmol/mg tissue wet weight | GC-MS | Converted from original data.[4] |
| Brain | Rat | ~14.5 µg/g | UHPLC-MS/MS | Control group in a benign prostatic hyperplasia study.[5] |
| Plasma | Human | 0.82 to 2.69 µg/mL | UPLC-MS | Range observed in real serum samples.[2] |
| Plasma | Human | Mean of 20.2 ng/mL (trans-AA isomers) | Analytical Biochemistry | Values from 16 adults.[5] |
| Leukocytes | Human | ~3 pmol/10^6 cells | Mass Spectrometry | Resting leukocytes.[6] |
| Skin | Human | ~4 µg/g | Not specified | Uninvolved skin in a psoriasis study.[6] |
| Alveolar Macrophages | Rabbit | ~2 µg/10^6 cells (total free fatty acids) | HPLC | Free this compound was 0.8% of total free fatty acids in resident macrophages.[7] |
Note: Data for skeletal muscle, kidney, and lung under normal physiological conditions were not consistently available in the searched literature. Much of the research in these tissues focuses on changes in this compound metabolism under pathological conditions or the total amount of this compound within phospholipid membranes. For instance, in skeletal muscle, this compound can make up 15-17% of total fatty acids in phospholipids.[8]
Experimental Protocols
Accurate quantification of free this compound requires meticulous sample handling and sophisticated analytical techniques to minimize auto-oxidation and ex vivo enzymatic release from phospholipids. The following section details the key experimental protocols.
Tissue Homogenization and Lipid Extraction
The first crucial step is the rapid homogenization of the tissue in an organic solvent to quench enzymatic activity and efficiently extract lipids.
a) Tissue Homogenization:
-
Excise the tissue of interest as quickly as possible and immediately freeze it in liquid nitrogen to halt metabolic processes.
-
For soft tissues like the brain, use an automated homogenizer. For harder tissues, a ground glass homogenizer is recommended.[9]
-
Weigh the frozen tissue and grind it to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a glass tube containing a 20-fold excess of a chloroform (B151607):methanol (2:1, v/v) mixture. For example, for 100 mg of tissue, add 2 mL of the solvent mixture.[8]
-
Homogenize the sample thoroughly. For tougher tissues, sonication may be required.[10]
b) Folch Lipid Extraction:
The Folch method is a widely used protocol for total lipid extraction.[8]
-
After homogenization in chloroform:methanol (2:1), agitate the mixture for 15-20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture and centrifuge at low speed (e.g., 2000 x g) for 10 minutes.
-
Two phases will form: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully remove the upper aqueous phase.
-
The lower chloroform phase, containing the total lipids, can be dried under a stream of nitrogen for further analysis.
c) Bligh-Dyer Lipid Extraction:
The Bligh-Dyer method is another common lipid extraction technique.[9]
-
To a sample containing 1 g of tissue (assuming ~80% water content), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and homogenize.
-
Add 1.25 mL of chloroform and vortex.
-
Add 1.25 mL of distilled water and vortex again to induce phase separation.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
Isolation of Free Fatty Acids by Solid-Phase Extraction (SPE)
To isolate the free fatty acid fraction from the total lipid extract, solid-phase extraction is commonly employed.
-
Condition an aminopropyl-bonded SPE cartridge by washing with hexane (B92381).
-
Load the dried total lipid extract, redissolved in a small volume of chloroform/2-propanol, onto the cartridge.
-
Elute the neutral lipids with chloroform/2-propanol (2:1, v/v).
-
Elute the free fatty acids with diethyl ether containing 2% acetic acid.
-
The collected free fatty acid fraction is then dried under nitrogen.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust method for fatty acid analysis but requires derivatization to increase the volatility of the fatty acids.
a) Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried free fatty acid fraction, add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.
-
Cap the tube tightly and heat at 80-100°C for 30-60 minutes.
-
After cooling, add 1 mL of water and 1-2 mL of hexane.
-
Vortex vigorously to extract the FAMEs into the hexane layer.
-
Analyze the hexane layer by GC-MS.
b) GC-MS Analysis:
-
Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.
-
Column: A polar capillary column (e.g., a wax-type column) is commonly used for the separation of FAMEs.
-
Oven Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500. FAMEs are identified by their characteristic fragmentation patterns and retention times compared to standards. Quantification is achieved using an internal standard (e.g., a deuterated this compound standard) added at the beginning of the sample preparation.[10]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of free this compound without the need for derivatization.
-
Sample Preparation: The dried free fatty acid fraction from SPE is reconstituted in a suitable solvent, typically a mixture of acetonitrile (B52724) and water.
-
Internal Standard: A deuterated internal standard, such as this compound-d8, is added to the sample prior to extraction for accurate quantification.[2][11]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transition monitored for this compound is typically the precursor ion [M-H]⁻ (m/z 303.2) to a specific product ion.[12]
-
-
Method Validation: A comprehensive validation of the LC-MS/MS method should be performed, including assessment of linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and recovery.[2][9]
Mandatory Visualizations
Signaling Pathways of this compound
This compound is metabolized by three main enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.
Caption: Major enzymatic pathways of this compound metabolism.
Experimental Workflow for Free this compound Quantification
The following diagram illustrates a typical workflow for the quantification of free this compound in tissue samples.
Caption: General workflow for quantifying free this compound in tissues.
Conclusion
The quantification of free this compound in tissues is a critical aspect of lipidomics research, providing valuable insights into the regulation of powerful signaling pathways. While the physiological concentrations of this lipid are maintained at low levels, its rapid turnover underscores its importance in cellular function. The methodologies outlined in this guide, from sample preparation to advanced mass spectrometric analysis, provide a framework for researchers to obtain accurate and reproducible data. Further research is needed to establish a more comprehensive database of free this compound concentrations across a wider range of tissues and physiological states to better understand its role in health and disease.
References
- 1. This compound: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. youtube.com [youtube.com]
- 5. Quantification of this compound and Its Metabolites in Rat Tissues by UHPLC-MS/MS: Application for the Identification of Potential Biomarkers of Benign Prostatic Hyperplasia | PLOS One [journals.plos.org]
- 6. This compound as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the amounts of free this compound in resident and activated rabbit alveolar macrophages by fluorometric high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A liquid chromatography/mass spectrometric method for simultaneous analysis of this compound and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Detection Methods for this compound - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimized High Throughput Clean-Up Method Using Mixed-Mode SPE Plate for the Analysis of Free this compound in Plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Arachidonic Acid Signaling in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonic acid (AA) is a key polyunsaturated fatty acid that plays a critical role in a multitude of physiological and pathological processes within the central nervous system (CNS).[1] Liberated from membrane phospholipids (B1166683), AA is metabolized through three primary enzymatic pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP)—generating a diverse array of bioactive lipid mediators known as eicosanoids.[1] These molecules, which include prostaglandins (B1171923), leukotrienes, epoxyeicosatrienoic acids (EETs), and hydroxyeicosatetraenoic acids (HETEs), are pivotal in modulating synaptic transmission, neuroinflammation, cerebral blood flow, and neuronal excitability. Furthermore, AA serves as a precursor for the synthesis of endocannabinoids, highlighting a significant crosstalk between these two major signaling systems. Dysregulation of AA metabolism is implicated in the pathophysiology of numerous neurological disorders, including neurodegenerative diseases, stroke, and epilepsy, making the enzymes and receptors of these pathways prime targets for therapeutic intervention. This guide provides a comprehensive overview of AA signaling in the CNS, detailing the enzymatic pathways, key metabolites and their receptors, quantitative data, and experimental methodologies for their study.
Introduction: The Genesis of this compound Signaling
This compound is predominantly esterified at the sn-2 position of membrane phospholipids and its release is the rate-limiting step for the generation of its bioactive metabolites.[1] This liberation is primarily catalyzed by the phospholipase A2 (PLA2) superfamily of enzymes.[2] In the CNS, cytosolic PLA2 (cPLA2) is a key player, activated by an increase in intracellular calcium and other signaling events, to hydrolyze membrane phospholipids and release AA into the cytoplasm.[2]
Caption: Release of this compound from the Cell Membrane.
The Cyclooxygenase (COX) Pathway
The cyclooxygenase (COX) pathway is responsible for the synthesis of prostanoids, including prostaglandins (PGs) and thromboxanes (TXs).[3] There are two main isoforms of COX: COX-1, which is constitutively expressed in many tissues and involved in homeostatic functions, and COX-2, which is inducible by inflammatory stimuli and neuronal activity.[3][4] In the CNS, COX-2 is expressed in neurons and is implicated in synaptic plasticity and neuroinflammation.[3]
Enzymatic Cascade
The conversion of AA to prostaglandins involves a two-step process catalyzed by COX enzymes to form an unstable intermediate, prostaglandin (B15479496) H2 (PGH2). PGH2 is then converted to various biologically active prostanoids by specific terminal synthases.[5]
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Prostaglandin Receptors and Signaling
Prostaglandins exert their effects by binding to a family of G-protein coupled receptors (GPCRs). There are four main subtypes of PGE2 receptors (EP1-4), each coupled to different intracellular signaling cascades.[6] PGD2 binds to DP1 and DP2 receptors, PGF2α to the FP receptor, PGI2 to the IP receptor, and TXA2 to the TP receptor.
Quantitative Data: COX Pathway
| Parameter | Value | Species/Tissue | Reference |
| Enzyme Kinetics | |||
| COX-1 (AA) K_m | 5.2 ± 0.6 µM | Pig Kidney Microsomes | [7] |
| COX-1 (AA) V_max | 1.8 ± 0.1 nmol/min/mg | Pig Kidney Microsomes | [7] |
| COX-2 (AA) K_m | 7.1 ± 0.8 µM | Pig Kidney Microsomes | [7] |
| COX-2 (AA) V_max | 2.5 ± 0.2 nmol/min/mg | Pig Kidney Microsomes | [7] |
| Receptor Binding Affinities (K_d) | |||
| PGE2 - EP1 Receptor | 9.1 nM (human), 20 nM (mouse) | - | [6] |
| PGE2 - EP2 Receptor | 4.9 nM (human), 12 nM (mouse) | - | [6] |
| PGE2 - EP3 Receptor | 0.3 nM (human), 0.9 nM (mouse) | Porcine Brain | [6][8] |
| PGE2 - EP4 Receptor | 0.8 nM (human), 1.9 nM (mouse) | - | [6] |
The Lipoxygenase (LOX) Pathway
The lipoxygenase (LOX) pathway leads to the synthesis of leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs). The key enzymes in this pathway are 5-LOX, 12-LOX, and 15-LOX, which are named based on the carbon position of AA they oxygenate.
Enzymatic Cascade
5-LOX, in conjunction with the 5-LOX-activating protein (FLAP), is responsible for the production of leukotrienes. 12-LOX and 15-LOX primarily produce HETEs.
Caption: The Lipoxygenase (LOX) Signaling Pathways.
Leukotriene Receptors and Signaling
Leukotrienes also signal through GPCRs. LTB4 binds to BLT1 and BLT2 receptors, while the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) bind to CysLT1 and CysLT2 receptors.[9] These receptors are expressed on various CNS cells, including neurons, microglia, and astrocytes, and are involved in neuroinflammatory responses.[2][9]
Quantitative Data: LOX Pathway
| Parameter | Value | Species/Tissue | Reference |
| Enzyme Kinetics | |||
| 15-LOX-2 (AA) K_m | 2.6 ± 0.3 µM | Human Epithelial | [10] |
| 15-LOX-2 (AA) k_cat | 1.1 ± 0.04 s⁻¹ | Human Epithelial | [10] |
| Receptor Binding Affinities (K_d) | |||
| [³H]LTC4 | 31.4 ± 3.4 nM | Rat Brain | [11] |
| [³H]LTC4 | 10.39 ± 1.97 nM | Mouse Brain | [12] |
| Metabolite Concentrations | |||
| 12-HETE in CSF (SAH patients) | up to 21.9 ng/ml | Human | [13] |
The Cytochrome P450 (CYP) Pathway
The third major pathway for AA metabolism is mediated by cytochrome P450 (CYP) enzymes, which are a diverse family of heme-containing monooxygenases. In the CNS, CYP enzymes metabolize AA to epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[14]
Enzymatic Cascade
CYP epoxygenases, such as members of the CYP2C and CYP2J families, convert AA to four regioisomers of EETs (5,6-, 8,9-, 11,12-, and 14,15-EET).[14] CYP hydroxylases, primarily from the CYP4A and CYP4F families, produce various HETEs, with 20-HETE being a major product in the brain.[14]
Caption: The Cytochrome P450 (CYP) Signaling Pathways.
Receptors and Signaling for CYP Metabolites
The receptors for EETs and HETEs are still under active investigation. Some EETs have been shown to activate the transient receptor potential vanilloid 4 (TRPV4) channel and may also interact with GPCRs.[15][16] 20-HETE has been proposed to have its own GPCR, but its identity is not yet fully confirmed.
Quantitative Data: CYP Pathway
| Parameter | Value | Species/Tissue | Reference |
| Receptor Binding Affinities (K_d) | |||
| [³H]-14,15-EET | 13.84 ± 2.58 nM | U-937 monocytes | [15] |
| Metabolite Concentrations | |||
| 20-HETE in CSF (SAH patients) | up to 2.9 ng/ml | Human | [13] |
Crosstalk with the Endocannabinoid System
This compound is a direct precursor for the synthesis of the two major endocannabinoids: anandamide (B1667382) (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). This creates a critical intersection between the eicosanoid and endocannabinoid signaling systems.
Endocannabinoid Synthesis from this compound
AEA is synthesized from the transfer of this compound from a phospholipid to phosphatidylethanolamine (B1630911) by N-acyltransferase, followed by cleavage by a phospholipase D.[17] 2-AG is primarily synthesized from diacylglycerol containing this compound by diacylglycerol lipase.[8]
Caption: Synthesis of Endocannabinoids from this compound.
Quantitative Data: Endocannabinoid Pathway
| Parameter | Value | Species/Tissue | Reference |
| Metabolite Concentrations | |||
| AEA in whole mouse brain | 30.8-53.5 ng/g | Mouse | [18] |
| 2-AG in whole mouse brain | 695.3-2344.2 ng/g | Mouse | [18] |
Physiological and Pathological Roles in the CNS
This compound and its metabolites are involved in a wide range of physiological processes in the CNS, including synaptic plasticity, regulation of cerebral blood flow, and modulation of neuronal excitability. However, the overproduction of certain eicosanoids, particularly prostaglandins and leukotrienes, is a hallmark of neuroinflammation and contributes to neuronal damage in various pathological conditions.
-
Neuroinflammation: Prostaglandins and leukotrienes are potent pro-inflammatory mediators that are upregulated in response to brain injury and in neurodegenerative diseases.[3][19]
-
Synaptic Plasticity: COX-2-derived prostaglandins have been shown to play a role in long-term potentiation (LTP) and long-term depression (LTD), fundamental processes for learning and memory.[3]
-
Cerebral Blood Flow: EETs are potent vasodilators, while 20-HETE is a vasoconstrictor, and these opposing actions are critical for the regulation of cerebral blood flow.[14]
-
Neurodegenerative Diseases: Dysregulation of AA metabolism has been implicated in Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[20]
-
Ischemic Stroke: Following an ischemic event, there is a massive release of AA and a subsequent surge in the production of both neurotoxic and neuroprotective eicosanoids.[6]
Experimental Protocols
Measurement of PLA2 Activity
A common method for measuring cPLA2 activity in brain tissue involves using a commercially available assay kit.[18] The general workflow is as follows:
Caption: Workflow for Measuring cPLA2 Activity.
Measurement of Lipoxygenase Activity
Lipoxygenase activity can be determined using either colorimetric or fluorometric assay kits.[5][21] A fluorometric assay typically involves the following steps:
-
Sample Preparation: Homogenize brain tissue or cells in the provided lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.
-
Reaction Setup: In a 96-well plate, add the sample, a reaction mix containing the LOX substrate, and a fluorescent probe.
-
Kinetic Measurement: Immediately measure the increase in fluorescence over time at an excitation/emission of ~500/536 nm. The rate of fluorescence increase is proportional to the LOX activity.
Quantification of Eicosanoids and Endocannabinoids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of AA metabolites and endocannabinoids in biological samples like cerebrospinal fluid (CSF) and brain tissue.[22][23]
Caption: Workflow for LC-MS/MS Quantification of Eicosanoids.
Conclusion
The this compound signaling cascade in the central nervous system is a complex and multifaceted network that is integral to both normal brain function and the progression of neurological diseases. A thorough understanding of the enzymes, metabolites, and receptors involved in the COX, LOX, and CYP pathways, as well as their interplay with the endocannabinoid system, is crucial for the development of novel therapeutic strategies. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to unravel the complexities of this compound signaling and to identify new targets for the treatment of CNS disorders. The continued development of advanced analytical techniques will further illuminate the intricate roles of these lipid mediators in brain health and disease.
References
- 1. LC-MS/MS Quantification of Endocannabinoids in Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microglia depletion diminishes key elements of the leukotriene pathway in the brain of Alzheimer’s Disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Pathophysiological implications of neurovascular P450 in brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P450 Eicosanoids and Reactive Oxygen Species Interplay in Brain Injury and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain-Specific Increase in Leukotriene Signaling Accompanies Chronic Neuroinflammation and Cognitive Impairment in a Model of Gulf War Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KINETIC AND STRUCTURAL INVESTIGATIONS INTO THE ALLOSTERIC AND PH EFFECT ON SUBSTRATE SPECIFICITY OF HUMAN EPITHELIAL 15-LIPOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucocorticoid-regulated crosstalk between this compound and endocannabinoid biochemical pathways coordinates cognitive-, neuroimmune-, and energy homeostasis-related adaptations to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Critical Enzymes Involved in Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cytochrome P450 eicosanoids and cerebral vascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epoxyeicosatrienoic Acids (EETs) are Endogenous Regulators of Vasoactive Neuropeptide Release from Trigeminal Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CCORC [ccorc.mmjoutcomes.org]
- 19. pnas.org [pnas.org]
- 20. Eicosanoid signaling in neuroinflammation associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Distribution of the EP3 prostaglandin E(2) receptor subtype in the rat brain: relationship to sites of interleukin-1-induced cellular responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocols for Inducing Arachidonic Acid Release in Cell Culture: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that plays a crucial role in cell signaling and inflammation. It is typically esterified in the sn-2 position of membrane phospholipids (B1166683) and is released through the action of phospholipase A2 (PLA2) enzymes, primarily the cytosolic phospholipase A2 (cPLA2). The released AA can then be metabolized by cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP450) enzymes to generate a diverse array of bioactive lipid mediators, collectively known as eicosanoids. These molecules are involved in a wide range of physiological and pathological processes, including inflammation, immunity, and cancer. Consequently, the ability to reliably induce and quantify AA release in cell culture is essential for studying these processes and for the development of novel therapeutics.
This document provides detailed application notes and protocols for inducing AA release in various cell culture models using a range of common stimuli. It also outlines the key signaling pathways involved and presents quantitative data to aid in experimental design.
Key Signaling Pathways in this compound Release
The release of this compound is a tightly regulated process involving the activation of cPLA2 through two primary mechanisms: an increase in intracellular calcium concentration ([Ca2+]i) and phosphorylation by mitogen-activated protein kinases (MAPKs).[1][2][3]
A rise in intracellular calcium, often initiated by stimuli that activate G-protein coupled receptors and phospholipase C (PLC), leads to the translocation of cPLA2 from the cytosol to the nuclear envelope and endoplasmic reticulum, where its phospholipid substrates reside.[2][3] Concurrently, various stimuli can activate MAPK cascades (e.g., ERK, p38), leading to the phosphorylation of cPLA2 on serine residues, which enhances its catalytic activity.[2][4] In many cell types, both a sustained increase in calcium and cPLA2 phosphorylation are required for robust AA release.[1] However, some agents, like phorbol (B1677699) myristate acetate (B1210297) (PMA), can induce AA release without a global increase in intracellular calcium, suggesting alternative regulatory mechanisms.[1][2]
Figure 1: Simplified signaling pathways for agonist-induced this compound release.
Experimental Protocols
The following protocols provide detailed methodologies for inducing AA release using various stimuli. A general experimental workflow is depicted in Figure 2.
Figure 2: General experimental workflow for measuring this compound release.
Protocol 1: Induction of this compound Release using Calcium Ionophores (A23187 or Ionomycin)
Calcium ionophores are potent inducers of AA release in a wide variety of cell types by directly increasing intracellular calcium concentrations.[5][6]
Materials:
-
Cells of interest cultured in appropriate media
-
[³H]-Arachidonic Acid
-
Calcium Ionophore A23187 or Ionomycin stock solution (in DMSO or ethanol)
-
Serum-free culture medium
-
Phosphate-buffered saline (PBS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Radiolabeling:
-
Once cells are attached and growing, replace the culture medium with fresh medium containing 0.5-1.0 µCi/mL of [³H]-arachidonic acid.
-
Incubate the cells for 18-24 hours to allow for the incorporation of the radiolabel into cellular phospholipids.
-
-
Washing:
-
Carefully aspirate the labeling medium.
-
Wash the cell monolayers three times with warm serum-free medium containing 1% fatty acid-free bovine serum albumin (BSA) to remove unincorporated [³H]-AA.
-
-
Stimulation:
-
Add serum-free medium to each well.
-
Add the desired concentration of calcium ionophore (e.g., 0.1-10 µM A23187) to the appropriate wells.[7] For control wells, add an equivalent volume of the vehicle (DMSO or ethanol).
-
Incubate for the desired time period (e.g., 5-60 minutes).
-
-
Harvesting:
-
Carefully collect the supernatant from each well and transfer to a scintillation vial.
-
Lyse the cells in the wells with a lysis buffer (e.g., 0.1 N NaOH) and transfer the lysate to a separate scintillation vial to determine the amount of unincorporated [³H]-AA.
-
-
Quantification:
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of AA release as: (cpm in supernatant) / (cpm in supernatant + cpm in cell lysate) x 100.
-
Protocol 2: Induction of this compound Release using Phorbol Myristate Acetate (PMA)
PMA is a potent activator of protein kinase C (PKC) and can induce AA release, often in synergy with a calcium signal.[8][9]
Materials:
-
Same as Protocol 1, with the addition of PMA stock solution (in DMSO).
Procedure:
-
Follow steps 1-3 of Protocol 1 for cell seeding, radiolabeling, and washing.
-
Stimulation:
-
Add serum-free medium to each well.
-
Add the desired concentration of PMA (e.g., 0.1-100 nM) to the appropriate wells.[8] For control wells, add an equivalent volume of DMSO.
-
For synergistic effects, a low concentration of a calcium ionophore can be added simultaneously.[9]
-
Incubate for the desired time period (e.g., 30 minutes to several hours).
-
-
Follow steps 5-7 of Protocol 1 for harvesting, quantification, and data analysis.
Protocol 3: Induction of this compound Release using Lipopolysaccharide (LPS)
LPS, a component of the outer membrane of Gram-negative bacteria, can prime or directly stimulate macrophages and other immune cells to release AA.[10][11]
Materials:
-
Same as Protocol 1, with the addition of LPS stock solution (in sterile PBS or medium).
Procedure:
-
Follow steps 1-3 of Protocol 1 for cell seeding (typically macrophages or other immune cells), radiolabeling, and washing.
-
Stimulation/Priming:
-
Priming: Pre-incubate cells with LPS (e.g., 10-100 ng/mL) for 1-2 hours.[10][11] After the priming period, the cells can be stimulated with a second agent (e.g., a low dose of A23187) to trigger AA release.
-
Direct Stimulation: Add LPS directly to the cells at the desired concentration and incubate for a longer period (e.g., 4-24 hours).[12]
-
-
Follow steps 5-7 of Protocol 1 for harvesting, quantification, and data analysis.
Protocol 4: Induction of this compound Release using Cytokines (e.g., IL-1, TNF-α)
Pro-inflammatory cytokines can stimulate AA release in various cell types, often through the induction of PLA2 expression and activation.[13]
Materials:
-
Same as Protocol 1, with the addition of recombinant cytokine stock solutions.
Procedure:
-
Follow steps 1-3 of Protocol 1 for cell seeding, radiolabeling, and washing.
-
Stimulation:
-
Add serum-free medium containing the desired concentration of the cytokine (e.g., IL-1 or TNF-α) to the wells.
-
Incubate for an extended period (e.g., 24 hours) to allow for changes in gene expression and subsequent AA release.[13]
-
-
Follow steps 5-7 of Protocol 1 for harvesting, quantification, and data analysis.
Protocol 5: Induction of this compound Release using Growth Factors (e.g., PDGF, GRF)
Certain growth factors can stimulate AA release as part of their signaling cascades.[14][15][16]
Materials:
-
Same as Protocol 1, with the addition of recombinant growth factor stock solutions.
Procedure:
-
Follow steps 1-3 of Protocol 1 for cell seeding, radiolabeling, and washing.
-
Stimulation:
-
Add serum-free medium containing the desired concentration of the growth factor (e.g., PDGF or GRF) to the wells.
-
Incubate for the desired time period (e.g., 5-30 minutes).[15]
-
-
Follow steps 5-7 of Protocol 1 for harvesting, quantification, and data analysis.
Data Presentation
The following tables summarize typical experimental conditions and expected outcomes for the induction of this compound release in various cell types.
Table 1: Effective Concentrations of Inducers for this compound Release
| Inducer | Cell Type | Effective Concentration | Incubation Time | Reference |
| Calcium Ionophore A23187 | Human Endothelial Cells | Not specified | Not specified | [5] |
| LPS-primed Macrophages | 0.1 µM | Minutes | [7] | |
| Phorbol Myristate Acetate (PMA) | Osteoblastic MOB 3-4-F2 cells | 0.1 - 100 nM | Dose- and time-dependent | [8] |
| Human B cell line (LA350) | Not specified (with ionophore) | Not specified | [9] | |
| Lipopolysaccharide (LPS) | Rat-liver Macrophages | Not specified | > 4 hours | [12] |
| Resident Peritoneal Macrophages | 10 - 100 ng/mL (priming) | 60 minutes (priming) | [10][11] | |
| Interleukin-1 (IL-1) | Human Myometrial Cells | Dose-dependent | 24 hours (maximal) | [13] |
| Tumor Necrosis Factor (TNF-α) | Human Myometrial Cells | Dose-dependent | Not specified | [13] |
| Growth Hormone-Releasing Factor (GRF) | Anterior Pituitary Cells | 1 - 30 nM | 5 - 30 minutes | [15] |
| Platelet-Derived Growth Factor (PDGF) | Human Platelets | 0.025 - 0.1 mM (as AA) | Not specified | [16][17] |
Table 2: Quantification of this compound and its Metabolites
| Analytical Method | Analyte(s) | Sample Type | Key Features | Reference |
| Radiolabeling with [³H]-AA | Total Released AA | Cell Culture Supernatant | High sensitivity, requires radiolabeling | [13][15] |
| HPLC-MS/MS | AA, EETs, HETEs | Cell Culture Supernatant | High specificity and quantification of multiple metabolites | [18][19] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | AA and metabolites | Biological Samples | Requires derivatization, good for profiling | [20] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Specific Eicosanoids (e.g., PGE2) | Cell Culture Supernatant | High throughput, commercially available kits | [20] |
Conclusion
The protocols and data presented in these application notes provide a comprehensive resource for researchers studying this compound signaling. The choice of stimulus and cell type will depend on the specific biological question being addressed. By carefully following these protocols and considering the underlying signaling pathways, researchers can effectively induce and quantify this compound release, leading to a better understanding of its role in health and disease.
References
- 1. The role of calcium and phosphorylation of cytosolic phospholipase A2 in regulating this compound release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of this compound release and cytosolic phospholipase A2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cytosolic phospholipase A2 is coupled to hormonally regulated release of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium ionophore A 23187 induces this compound release from phosphatidylcholine in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the enzymatic pathways of calcium ionophore-induced phospholipid degradation and this compound mobilization in peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium ionophore synergizes with bacterial lipopolysaccharides in activating macrophage this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of phorbol myristate acetate on release of this compound and its metabolites in the osteoblastic MOB 3-4 cell line and its subclone, MOB 3-4-F2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phorbol ester plus calcium ionophore induces release of this compound from membrane phospholipids of a human B cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacterial lipopolysaccharides prime macrophages for enhanced release of this compound metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial lipopolysaccharides prime macrophages for enhanced release of this compound metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of cytosolic phospholipase A2 in this compound release of rat-liver macrophages: regulation by Ca2+ and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interleukin-1 and tumor necrosis factor stimulate this compound release and phospholipid metabolism in human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of this compound or its metabolites in growth-hormone-releasing factor-induced release of somatostatin from the median eminence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GRF increases release of growth hormone and arachidonate from anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Release of platelet-derived growth factor from human platelets by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Identification and quantification of metabolites of this compound from cultures of endothelial cells by HPLC-MS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification and quantification of metabolites of this compound from cultures of endothelial cells by HPLC-MS2 | Semantic Scholar [semanticscholar.org]
- 20. Detection Methods for this compound - Creative Proteomics [metabolomics.creative-proteomics.com]
Application Notes and Protocols for LC-MS/MS-Based Arachidonic Acid Metabolite Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that is a key component of cell membrane phospholipids.[1][2] When released from the cell membrane by phospholipase A2 (PLA2), AA is metabolized into a diverse group of bioactive lipid mediators known as eicosanoids.[2][3][4] These molecules, which include prostaglandins (B1171923), thromboxanes, leukotrienes, and various hydroxy fatty acids, are involved in a wide array of physiological and pathological processes such as inflammation, immune responses, blood clotting, and pain signaling.[3][4][5] The dysregulation of AA metabolism is implicated in numerous diseases, including cardiovascular diseases, cancer, asthma, and arthritis.[2][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of these compounds.[6] Its high sensitivity, specificity, and ability to simultaneously measure multiple analytes make it ideal for the comprehensive profiling of the complex eicosanoid family, which are often present at very low concentrations in biological samples.[7][8] This document provides detailed protocols for the extraction and quantification of this compound and its metabolites from biological matrices using LC-MS/MS.
This compound Metabolic Pathways
This compound is metabolized via three primary enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 enzymes convert AA into prostaglandins (PGs) and thromboxanes (TXs).[3][4][9] PGs are crucial mediators of inflammation, pain, and fever, while TXs are primarily involved in platelet aggregation and vasoconstriction.[3]
-
Lipoxygenase (LOX) Pathway: LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) metabolize AA to form hydroxyeicosatetraenoic acids (HETEs) and leukotrienes (LTs).[3][4][9] Leukotrienes are potent inflammatory mediators, particularly known for their role in allergic reactions and asthma.[3]
-
Cytochrome P450 (CYP) Pathway: CYP enzymes convert AA into epoxyeicosatrienoic acids (EETs) and additional HETEs (e.g., 20-HETE).[2][4][9] These metabolites are involved in regulating vascular tone and kidney function.
Experimental Workflow Overview
A typical workflow for the LC-MS/MS analysis of this compound metabolites involves several key stages, from sample collection to data analysis. Proper handling and immediate processing or snap-freezing of samples are critical to prevent the artificial generation or degradation of these labile analytes.
Detailed Experimental Protocols
Sample Preparation
The choice of sample preparation technique is crucial for removing interferences and concentrating the analytes. Solid-phase extraction (SPE) is commonly used for its efficiency and selectivity.[10][11]
Protocol 1: Solid-Phase Extraction (SPE) from Plasma/Serum
This protocol is adapted from methods described for human plasma.[10][11]
-
Thawing & Spiking: Thaw frozen plasma or serum samples on ice. To a 100 µL aliquot of plasma, add 10 µL of an internal standard (IS) mixture containing deuterated analogs of the target eicosanoids (e.g., PGF2α-d4, 15(S)-HETE-d8, AA-d8).[12] Vortex briefly.
-
Dilution: Dilute the sample with 100 µL of 3% ammonium (B1175870) hydroxide (B78521) and vortex.[11]
-
SPE Conditioning: Condition a mixed-mode SPE cartridge (e.g., Cleanert MAS-M or Strata-X) by washing with 1 mL of methanol (B129727) followed by 1 mL of water.[11][13]
-
Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 500 µL of water and then 500 µL of methanol to remove interfering substances.[11]
-
Elution: Elute the this compound and its metabolites with 600 µL of 3% formic acid in acetonitrile (B52724) into a clean collection tube.[11]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-45°C.[11] Reconstitute the residue in 100-200 µL of the initial mobile phase (e.g., 70:30 acetonitrile:water or a similar composition) for LC-MS/MS analysis.[11]
Protocol 2: Extraction from Tissue
This protocol is based on methods for rat tissue analysis.[12][14][15]
-
Homogenization: Weigh approximately 100 mg of frozen tissue. Add 950 µL of ice-cold methanol containing an antioxidant like 0.01 M butylated hydroxytoluene (BHT).[14] Homogenize the tissue using a mechanical homogenizer (e.g., Potter-Elvehjem tissue grinder).[14]
-
Spiking: Add 10 µL of the internal standard mixture to the homogenate and vortex.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 12,000 rpm) at 4°C for 10-15 minutes to pellet proteins and cellular debris.[16]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted lipids.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 20 µL of methanol, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.[12]
LC-MS/MS Analysis Conditions
The following conditions are a composite of several published methods and can be adapted based on the specific analytes and instrumentation available.[1][12][16][17]
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used. Common specifications are 2.1 mm internal diameter, 100-250 mm length, and a particle size of 1.7-5 µm (e.g., Waters ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm).[12][16][17]
-
Mobile Phase A: Water with an acidic modifier, typically 0.1% formic acid or 0.04% acetic acid.[12][16][17]
-
Mobile Phase B: Acetonitrile, often with the same acidic modifier (0.1% formic acid).[12][17] Some methods use a mixture of acetonitrile and methanol or isopropanol.[1][18]
-
Gradient Elution: A gradient is necessary to resolve the wide range of eicosanoid isomers. A typical gradient might start at 5-20% B, increase to 90-100% B over 10-15 minutes, hold for several minutes, and then return to initial conditions for re-equilibration.[12][16][18]
Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used, as eicosanoids readily form [M-H]⁻ ions.[12][14][19]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[13][14]
-
Ion Source Parameters: These must be optimized for the specific instrument but typical values include:
-
MRM Transitions: The specific precursor and product ions, as well as collision energies, need to be determined for each analyte by infusing individual standards.
Data Presentation
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound and its metabolites in various rat tissues, providing a reference for expected biological levels.
Table 1: Concentration of AA and its Metabolites in Rat Tissues (ng/g) [15]
| Analyte | Prostate (BPH Group) | Seminal (BPH Group) | Bladder (BPH Group) | Kidney (BPH Group) |
| This compound (AA) | 260.6 ± 79.1 | 247.9 ± 53.9 | 240.5 ± 75.3 | 200.7 ± 45.9 |
| 15-HETE | 277.8 ± 73.4 | 291.6 ± 80.7 | 258.9 ± 69.1 | 185.3 ± 40.2 |
| 12-HETE | 259.3 ± 68.9 | 310.2 ± 91.5 | 265.4 ± 70.3 | 190.1 ± 41.7 |
| 5-HETE | 248.7 ± 65.1 | 255.8 ± 73.2 | 249.8 ± 66.4 | 195.6 ± 42.8 |
| 8-HETE | 389.1 ± 110.3 | 398.5 ± 115.6 | 290.1 ± 78.9 | 179.8 ± 38.5 |
| LTB₄ | 350.2 ± 99.7 | 340.7 ± 95.8 | 285.3 ± 75.1 | 175.4 ± 37.9 |
| PGE₂ | 410.5 ± 121.1 | 380.1 ± 109.4 | 301.7 ± 85.2 | 170.2 ± 36.6 |
| PGD₂ | 425.6 ± 125.3 | 395.4 ± 113.8 | 310.2 ± 88.1 | 172.5 ± 37.1 |
| PGF₂α | 401.3 ± 118.7 | 375.9 ± 107.2 | 298.6 ± 83.9 | 182.1 ± 39.4 |
| PGI₂ | 295.4 ± 81.2 | 260.3 ± 75.9 | 255.7 ± 68.7 | 188.9 ± 41.1 |
| TXA₂ | Not Reported | 285.4 ± 80.1 | 270.8 ± 72.5 | 198.4 ± 43.5 |
Data is presented as mean ± standard deviation from rats with induced benign prostatic hyperplasia (BPH).
Representative LC-MS/MS Parameters
The following table provides an example of LC and MS parameters that can be used as a starting point for method development.
Table 2: Example LC-MS/MS System Parameters
| Parameter | Setting | Reference |
| LC System | Shimadzu / Waters / Agilent | [12][16] |
| Column | C18, 1.7-1.8 µm, 2.1 x 100 mm | [12][16][17] |
| Mobile Phase A | 0.1% Formic Acid in Water | [12][17] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [12][17] |
| Flow Rate | 0.35 mL/min | [1] |
| Column Temp | 40 °C | [16][17] |
| MS System | Triple Quadrupole (e.g., Sciex, Agilent) | [12][16] |
| Ionization Mode | ESI Negative | [12][14] |
| IS Voltage | -4500 V | [14][17] |
| Temperature | 650 °C | [14] |
| Detection | MRM | [13][14] |
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. youtube.com [youtube.com]
- 4. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Quantitative Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. Detection Methods for this compound - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 9. Transcriptomic Analysis of this compound Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS for the simultaneous analysis of this compound and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Optimized High Throughput Clean-Up Method Using Mixed-Mode SPE Plate for the Analysis of Free this compound in Plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A liquid chromatography/mass spectrometric method for simultaneous analysis of this compound and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 15. Quantification of this compound and Its Metabolites in Rat Tissues by UHPLC-MS/MS: Application for the Identification of Potential Biomarkers of Benign Prostatic Hyperplasia | PLOS One [journals.plos.org]
- 16. Frontiers | The this compound Metabolism Mechanism Based on UPLC-MS/MS Metabolomics in Recurrent Spontaneous Abortion Rats [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cris.vtt.fi [cris.vtt.fi]
Application Notes and Protocols for Stable Isotope-Labeled Arachidonic Acid in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that serves as the precursor to a diverse range of bioactive lipid mediators, collectively known as eicosanoids. These molecules, which include prostaglandins, thromboxanes, leukotrienes, and others, are pivotal in regulating a wide array of physiological and pathological processes such as inflammation, immunity, and cardiovascular function.[1][2][3] The study of the AA cascade is crucial for understanding disease mechanisms and for the development of novel therapeutics. Stable isotope-labeled this compound has emerged as an indispensable tool in these investigations, allowing for the precise tracing of AA metabolism and the quantification of its downstream metabolites.[4][5]
This document provides detailed application notes and protocols for the utilization of stable isotope-labeled this compound in tracer studies. The methodologies described herein are designed to assist researchers in accurately tracking the metabolic fate of AA and its derivatives in various biological systems.
Key Applications
The use of stable isotope-labeled AA offers several advantages in research and drug development:
-
Metabolic Flux Analysis: By introducing labeled AA into cells or in vivo models, researchers can trace its incorporation into different lipid species and its conversion into various eicosanoids. This allows for the elucidation of metabolic pathways and the identification of key regulatory enzymes.[4][5][6]
-
Differentiating Endogenous vs. Exogenous Metabolites: The mass shift introduced by the stable isotope label allows for the clear differentiation between the metabolites derived from the exogenously supplied labeled AA and the pre-existing endogenous pool.[4][5]
-
Quantitative Analysis: Stable isotope-labeled compounds are widely used as internal standards for accurate quantification of endogenous lipids by mass spectrometry.[7][8]
-
Drug Discovery and Development: These tracer studies are instrumental in determining the in vivo target engagement of drugs that modulate the AA cascade, such as inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX).[1][8]
-
Understanding Disease Pathophysiology: The metabolism of this compound is often altered in disease states like cancer, inflammation, and neurodegenerative disorders.[2][4][5] Tracer studies can shed light on the role of AA metabolism in these conditions.
Featured Protocols
Protocol 1: In Vitro Labeling of Cultured Cells with Deuterium-Labeled this compound (d-AA)
This protocol describes the labeling of cultured cells with deuterium-labeled this compound to trace its incorporation into cellular lipids and its metabolism into eicosanoids. A dual-isotope labeling approach, using two different deuterated AA species (e.g., d5-AA and d11-AA), is recommended to enhance the confidence in identifying labeled metabolites.[4][5][9][10][11]
Materials:
-
Deuterium-labeled this compound (e.g., d5-AA and d11-AA)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cultured cells (e.g., HT-1080)
-
Phosphate Buffered Saline (PBS)
-
Methanol (B129727), Acetonitrile, Chloroform (B151607) (HPLC grade)
-
Internal standards for mass spectrometry
Procedure:
-
Cell Culture: Plate cells (e.g., 5.0 x 10^5 HT-1080 cells) in 10 cm dishes and incubate at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Labeling: After 24 hours, replace the medium with fresh medium containing the desired concentration of each deuterated this compound (e.g., 80 µM of d5-AA and 80 µM of d11-AA).[4] A vehicle control (without d-AA) should be run in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) to allow for the uptake and metabolism of the labeled AA.[4]
-
Cell Harvesting:
-
Place the cell culture dishes on ice.
-
Collect the media into centrifuge tubes to retain any dead cells and centrifuge at 1000 rpm for 5 minutes.
-
Wash the adherent cells with ice-cold PBS.
-
Scrape the cells into a suitable volume of PBS and combine with the cell pellet from the media centrifugation.
-
Centrifuge the cell suspension to obtain a final cell pellet.
-
-
Lipid Extraction:
-
Resuspend the cell pellet in a suitable solvent for lipid extraction, such as a mixture of methanol and water.
-
A common method is the Bligh-Dyer extraction using a chloroform:methanol:water ratio.
-
For a simplified solid-phase extraction (SPE) protocol, resuspend the sample in 10% methanol in water.[12]
-
Spike the sample with a cocktail of deuterated internal standards for quantification.[12]
-
Proceed with SPE using a suitable column (e.g., Strata-X 33u).[12]
-
Wash the column with 10% methanol to remove non-specific binding metabolites.[12]
-
Elute the lipids with methanol and store at -80°C until analysis.[12]
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted lipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Use a reverse-phase C18 column for the separation of eicosanoids.[13]
-
Operate the mass spectrometer in negative electrospray ionization mode for eicosanoid detection.[12]
-
Use Multiple Reaction Monitoring (MRM) or Scheduled MRM for targeted analysis of expected metabolites.[8]
-
The use of a dual-isotope label will result in a characteristic doublet or triplet peak in the mass spectra for the labeled metabolites, aiding in their identification.[4][5][9]
-
Protocol 2: In Vivo Labeling and Analysis using 13C-Labeled this compound
This protocol outlines a general procedure for in vivo studies using uniformly labeled 13C-arachidonic acid to investigate its metabolism in animal models or human subjects.[14]
Materials:
-
Uniformly labeled 13C-arachidonic acid ([U-13C]AA)
-
Vehicle for administration (e.g., edible oil)
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for mass spectrometry
Procedure:
-
Subject Recruitment and Baseline Sampling: Recruit subjects and collect baseline blood samples.
-
Administration of Labeled AA: Administer a single oral dose of [U-13C]AA. The dosage will depend on the specific study design (e.g., 50 mg for human studies).[14]
-
Time-Course Blood Sampling: Collect blood samples at various time points post-administration (e.g., over 28 days) to track the appearance and clearance of labeled metabolites in the plasma.[14]
-
Plasma Separation: Centrifuge the collected blood samples to separate the plasma.
-
Lipid Extraction from Plasma:
-
Perform a lipid extraction from the plasma samples, for example, using the Folch method with chloroform and methanol.
-
Spike the samples with appropriate internal standards.
-
-
Sample Preparation for Mass Spectrometry:
-
The extracted lipids may require derivatization for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or can be directly analyzed by LC-MS/MS.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples to measure the concentration of 13C-labeled AA and its metabolites over time.
-
This data can be used to determine pharmacokinetic parameters such as plasma half-life.[14]
-
Data Presentation
Quantitative data from tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Example Quantification of d-AA Incorporation into Phospholipid Species
| Phospholipid Class | Labeled Species | Control Group (Endogenous) (pmol/10^6 cells) | d-AA Treated Group (Labeled) (pmol/10^6 cells) |
| Phosphatidylcholine (PC) | PC(38:4) | 150.2 ± 12.5 | 25.3 ± 3.1 (d5/d11) |
| Phosphatidylethanolamine (PE) | PE(38:4) | 85.7 ± 9.1 | 42.1 ± 5.6 (d5/d11) |
| Phosphatidylinositol (PI) | PI(38:4) | 40.3 ± 4.5 | 18.9 ± 2.4 (d5/d11) |
This table illustrates how to present data on the incorporation of deuterium-labeled this compound into various phospholipid classes.
Table 2: Example Quantification of Eicosanoid Production from d-AA
| Eicosanoid | Control Group (Endogenous) (pg/10^6 cells) | d-AA Treated Group (Labeled) (pg/10^6 cells) |
| Prostaglandin E2 (PGE2) | 250.6 ± 20.3 | 85.4 ± 9.7 (d-PGE2) |
| Leukotriene B4 (LTB4) | 120.1 ± 15.8 | 45.2 ± 6.3 (d-LTB4) |
| 5-HETE | 180.9 ± 18.2 | 62.7 ± 7.1 (d-5-HETE) |
This table shows an example of how to present the quantification of specific eicosanoids derived from the labeled this compound precursor.
Visualizations
Caption: The this compound Signaling Pathway.
Caption: Experimental Workflow for AA Tracer Studies.
Caption: Logic of Stable Isotope Tracing.
References
- 1. Deuterated Arachidonic Acids Library for Regulation of Inflammation and Controlled Synthesis of Eicosanoids: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and Detection of this compound - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tracking the Metabolic Fate of Exogenous this compound in Ferroptosis Using Dual-Isotope Labeling Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of stable isotope-labeled this compound into cellular phospholipid molecular species and analysis by fast atom bombardment tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Tracking the Metabolic Fate of Exogenous this compound in Ferroptosis Using Dual-Isotope Labeling Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism of uniformly labeled 13C-eicosapentaenoic acid and 13C-arachidonic acid in young and old men - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Activity Assays with Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway. It is responsible for the conversion of arachidonic acid into prostanoids, which are key mediators of inflammation, pain, and fever.[1][2][3][4] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions, whereas COX-2 is inducible and its expression is upregulated during inflammation.[1][2][3][5] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these COX enzymes.[6][7] The relative inhibition of COX-1 and COX-2 is a crucial determinant of a drug's efficacy and side-effect profile.[4][8]
These application notes provide detailed protocols for common in vitro assays to measure the activity of COX enzymes using this compound as the substrate. The described methods are essential for screening potential COX inhibitors and characterizing their potency and selectivity.
Signaling Pathway of this compound Metabolism by Cyclooxygenase
The enzymatic activity of COX initiates a cascade that converts this compound into various bioactive prostanoids.[5][7][9] this compound is first converted to Prostaglandin (B15479496) G2 (PGG2) by the cyclooxygenase activity of the enzyme, and then to Prostaglandin H2 (PGH2) by its peroxidase activity.[5][9] PGH2 is a pivotal intermediate that is further metabolized by specific synthases into prostaglandins (B1171923) (like PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2).[5][9]
Figure 1: Cyclooxygenase (COX) signaling pathway with this compound.
Experimental Assays for COX Activity
Several in vitro methods are available to assess COX activity and the inhibitory effects of test compounds.[6] The most common approaches include fluorometric, colorimetric, and direct measurement of prostanoid production.
General Experimental Workflow
A typical workflow for assessing a test compound's effect on COX activity involves preparing the enzyme and compound, initiating the reaction with this compound, stopping the reaction, and then detecting the product. This process allows for the determination of enzyme activity and inhibitor potency.
Figure 2: General experimental workflow for in vitro COX inhibitor screening.
Protocol 1: Fluorometric COX Activity Assay
This assay measures the peroxidase activity of COX. In the presence of a suitable cofactor, the peroxidase component of COX converts a non-fluorescent probe into a highly fluorescent product. The rate of fluorescence increase is proportional to the COX activity.[1][2][3][10][11]
Materials:
-
COX Assay Buffer
-
COX Probe (e.g., in DMSO)
-
COX Cofactor (e.g., in DMSO)
-
This compound
-
NaOH
-
Purified COX-1 and COX-2 enzymes
-
Specific COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the COX Cofactor by diluting it 1:200 in COX Assay Buffer just before use.
-
Prepare the this compound solution by mixing equal volumes of this compound and NaOH, then diluting this mixture 1:10 with distilled water. Keep on ice.
-
Prepare serial dilutions of the test compound and specific inhibitors in DMSO or the appropriate solvent.
-
-
Assay Protocol:
-
For each sample and control, prepare parallel wells. To one well, add the test compound or a vehicle control (for total activity), and to the other, add a specific COX-1 or COX-2 inhibitor to determine the activity of the other isoform.
-
Add 2-20 µL of the purified enzyme or biological sample to the wells of the 96-well plate.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and the diluted COX Cofactor.
-
Add 88 µL of the Reaction Mix to each well.
-
Pre-set the plate reader to kinetic mode at Ex/Em = 535/587 nm to read every 15-30 seconds for up to 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the diluted this compound solution to each well.
-
Immediately begin measuring the fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Colorimetric COX Inhibitor Screening Assay
This assay also measures the peroxidase component of COX activity by monitoring the appearance of an oxidized chromogen, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured by absorbance.[4][12][13]
Materials:
-
Assay Buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Colorimetric Substrate (e.g., TMPD)
-
This compound
-
Purified COX-1 and COX-2 enzymes
-
Test compounds and reference inhibitors
-
96-well clear microplate
-
Microplate reader (absorbance at 590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions and serial dilutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound and TMPD in the assay buffer.
-
-
Assay Protocol:
-
Add 150 µL of Assay Buffer and 10 µL of Heme to each well of a 96-well plate.
-
Add 10 µL of the test compound dilution or solvent control to the appropriate wells.
-
Add 10 µL of the purified COX-1 or COX-2 enzyme solution to each well.
-
Incubate the plate at 25°C for 5 minutes.
-
Add 20 µL of the TMPD solution to each well.
-
Initiate the reaction by adding 20 µL of the this compound solution to each well.
-
Immediately shake the plate for a few seconds and measure the absorbance at 590 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
-
Data Presentation
Quantitative data from COX activity assays are crucial for comparing the potency and selectivity of different inhibitors.
Enzyme Kinetic Parameters
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are fundamental parameters describing the kinetics of the COX-catalyzed reaction with this compound.
| Enzyme | Substrate | Km (µM) | Vmax (relative units) | Reference |
| Ovine COX-1 | This compound | 4.67 ± 0.56 | - | [14] |
| Ovine COX-2 | This compound | 1.94 ± 0.39 | - | [14] |
| Human COX-2 | This compound | 3.66 ± 0.51 | - | [14] |
| COX-1 coupled to PGIS | This compound | ~6 | - | [15] |
| COX-2 coupled to PGIS | This compound | ~2.2 | - | [15] |
Note: Vmax values are highly dependent on assay conditions and enzyme concentration and are therefore often reported in relative terms.
Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides representative IC50 values for common NSAIDs against COX-1 and COX-2. It is important to note that these values can vary depending on the specific assay conditions.[8]
| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Non-Selective NSAIDs | ||||
| Indomethacin | 0.01 | 0.06 | 0.17 | [16] |
| Ibuprofen | - | - | 0.2 | [17] |
| Diclofenac | 0.06 | 0.40 (human) | 0.15 | [14] |
| Naproxen | - | - | - | |
| Aspirin | - | - | ~4 (towards COX-1) | [18] |
| Preferential COX-2 Inhibitors | ||||
| Meloxicam | - | - | 2.0 | [17] |
| Etodolac | - | - | 2.4 | [17] |
| Nimesulide | - | - | 7.3 | [17] |
| Selective COX-2 Inhibitors (Coxibs) | ||||
| Celecoxib | 15 | 0.04 | 375 | [14] |
| Rofecoxib | - | - | 35 | [17] |
| Valdecoxib | - | - | 30 | [17] |
| Etoricoxib | - | - | 106 | [17] |
Selectivity Ratio > 1 indicates selectivity for COX-2, while a ratio < 1 indicates selectivity for COX-1.
Conclusion
The in vitro assays described provide robust and reliable methods for determining cyclooxygenase activity and for screening and characterizing potential inhibitors. The choice of assay depends on the specific research question, available equipment, and desired throughput. Careful execution of these protocols and accurate data analysis are essential for advancing our understanding of COX enzymology and for the development of new anti-inflammatory therapeutics.
References
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are this compound inhibitors and how do they work? [synapse.patsnap.com]
- 8. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. labcart.com [labcart.com]
- 11. Cyclooxygenase (COX) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inducible COX-2 dominates over COX-1 in prostacyclin biosynthesis: Mechanisms of COX-2 inhibitor risk to heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Arachidonic Acid-Induced Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that plays a pivotal role in platelet activation and aggregation. It serves as the precursor for the synthesis of prostaglandins (B1171923) and thromboxane (B8750289) A2 (TXA2), a potent platelet agonist.[1] The measurement of this compound-induced platelet aggregation is a fundamental laboratory technique used to assess platelet function, diagnose platelet disorders, and evaluate the efficacy of antiplatelet drugs, particularly those targeting the cyclooxygenase (COX) pathway, such as aspirin (B1665792).[2][3]
This document provides a detailed protocol for measuring this compound-induced platelet aggregation using Light Transmission Aggregometry (LTA), the gold-standard method.[1] It also outlines the underlying signaling pathway and provides expected data in a structured format.
Signaling Pathway of this compound in Platelets
Upon platelet activation by various agonists, phospholipase A2 is stimulated, leading to the release of this compound from the platelet membrane phospholipids.[4][5] The liberated this compound is then metabolized by the enzyme cyclooxygenase-1 (COX-1) to form prostaglandin (B15479496) H2 (PGH2). PGH2 is subsequently converted by thromboxane synthase to thromboxane A2 (TXA2).[4] TXA2, a powerful platelet activator, binds to its G-protein coupled receptor on the platelet surface, initiating a cascade of downstream events that lead to an increase in intracellular calcium, platelet shape change, granule release, and ultimately, aggregation.[4]
This compound Signaling Pathway in Platelets.
Experimental Protocol: Light Transmission Aggregometry (LTA)
This protocol describes the measurement of this compound-induced platelet aggregation in platelet-rich plasma (PRP) using a turbidimetric aggregometer. The principle of LTA is based on the change in light transmission through a suspension of platelets as they aggregate.[6][7]
Materials and Reagents
-
Blood collection tubes with 3.2% sodium citrate (B86180) anticoagulant
-
Plastic pipettes and tubes
-
Centrifuge
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Water bath or incubator at 37°C
-
This compound Reagent (e.g., 5 mg/mL sodium arachidonate)[6]
-
Distilled or deionized water for reconstitution
Experimental Workflow
Experimental Workflow for LTA.
Step-by-Step Procedure
-
Specimen Collection and Handling:
-
Collect whole blood by clean venipuncture into a tube containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part citrate).[7]
-
Gently invert the tube several times to ensure proper mixing.
-
Process the blood sample within 4 hours of collection.[8]
-
Keep the blood at room temperature; do not refrigerate.[8]
-
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at a low speed (e.g., 100-200 x g) for 10-15 minutes at room temperature to obtain PRP.[6][8] Avoid using the brake on the centrifuge.
-
Carefully transfer the supernatant (PRP) to a clean plastic tube using a plastic pipette.
-
Centrifuge the remaining blood at a high speed (e.g., >2000 x g) for 15 minutes to obtain PPP.[8]
-
Transfer the supernatant (PPP) to another clean plastic tube.
-
-
Platelet Count Adjustment:
-
Perform a platelet count on the PRP.
-
If necessary, adjust the platelet count of the PRP to a standardized value (e.g., 250,000 platelets/µL) by adding autologous PPP.[6]
-
-
Reagent Preparation:
-
Reconstitute the lyophilized this compound reagent with distilled or deionized water according to the manufacturer's instructions (e.g., to a final concentration of 5 mg/mL).[6] Mix gently to dissolve.
-
-
Aggregation Measurement:
-
Pipette 450 µL of PPP into a cuvette.
-
Pipette 450 µL of PRP into a separate cuvette containing a magnetic stir bar.
-
Incubate both cuvettes at 37°C for 3-5 minutes.[6]
-
Place the PPP cuvette in the aggregometer and set the light transmission to 100%.[6][7]
-
Replace the PPP cuvette with the PRP cuvette and set the light transmission to 0%.
-
Add 50 µL of the reconstituted this compound reagent to the PRP cuvette.[6]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The instrument will generate an aggregation curve.
-
Data Presentation and Interpretation
The primary output of LTA is an aggregation curve, which plots the percentage of light transmission against time. From this curve, several quantitative parameters can be derived.
| Parameter | Description | Normal Expected Range |
| Maximum Aggregation (%) | The peak percentage of light transmission reached during the measurement period. | Typically >70%[6] |
| Lag Phase (seconds) | The time from the addition of the agonist to the onset of aggregation. | Varies, but generally short. |
| Slope (Aggregation Rate) | The steepest part of the aggregation curve, representing the maximum rate of aggregation. | Varies with agonist concentration and platelet reactivity. |
Interpretation of Results:
-
Normal Aggregation: A rapid and robust increase in light transmission, typically exceeding 70%, indicates normal platelet function in response to this compound.[1][6]
-
Reduced or Absent Aggregation: A significantly lower or absent aggregation response may indicate:
Troubleshooting and Considerations
-
Pre-analytical Variables: Platelet aggregation results are highly susceptible to pre-analytical variables. Strict adherence to standardized procedures for blood collection, sample handling, and preparation is crucial.
-
Drug Interference: It is essential to have a detailed medication history of the subject, as many drugs can affect platelet function.[1]
-
Concentration of this compound: The concentration of this compound used can influence the aggregation response. High concentrations (0.15–0.35 mM) have been reported to inhibit aggregation in some studies.[11]
-
Whole Blood vs. PRP: While LTA with PRP is the gold standard, whole blood aggregometry methods are also available and may provide a more physiological assessment of platelet function.[12] However, it's important to be aware that this compound can cause lysis of red blood cells in whole blood assays, which can influence the results.[13][14]
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. helena.com [helena.com]
- 3. mdpi.com [mdpi.com]
- 4. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Oxidative pathways of this compound as targets for regulation of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helena.com [helena.com]
- 7. coachrom.com [coachrom.com]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound-induced platelet aggregation is mediated by a thromboxane A2/prostaglandin H2 receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the mechanism of the inhibition of platelet aggregation and release induced by high levels of arachidonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound causes lysis of blood cells and ADP-dependent platelet activation responses in platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipid Extraction of Arachidonic Acid from Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of arachidonic acid (AA) from various tissue samples. The selection of an appropriate extraction method is critical for the accurate quantification and subsequent analysis of this biologically significant polyunsaturated fatty acid and its metabolites. This document outlines three commonly employed methods: the Folch method, the Bligh and Dyer method, and Solid-Phase Extraction (SPE), offering insights into their principles, applications, and comparative performance.
Introduction to this compound Extraction
This compound is a key omega-6 fatty acid esterified in the sn-2 position of membrane phospholipids. Its release by phospholipases initiates a cascade of enzymatic reactions producing a diverse range of bioactive lipid mediators, collectively known as eicosanoids. These molecules are pivotal in numerous physiological and pathological processes, including inflammation, immunity, and cell signaling. Consequently, the precise and efficient extraction of this compound from tissues is a fundamental prerequisite for research in pharmacology, physiology, and drug development.
The choice of extraction method depends on several factors, including the tissue type, the lipid content of the sample, and the downstream analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The methods detailed below are established and widely validated protocols for lipid extraction.
Comparative Data on Lipid Extraction Methods
While direct comparative studies detailing the extraction efficiency, purity, and yield of this compound specifically across different tissues and methods are not abundantly available in the literature, the following table summarizes the general performance of the Folch and Bligh & Dyer methods for total lipid extraction, which serves as a valuable proxy. The efficiency of this compound extraction is inherently linked to the overall lipid recovery. For solid-phase extraction, recovery is highly dependent on the specific protocol and matrix.
| Method | Tissue Type | Typical Total Lipid Recovery (%) | Yield | Purity | Key Considerations |
| Folch | High-fat tissues (>2% lipid), Brain, Liver | Generally high, often considered the "gold standard"[1] | High | Good, but may co-extract some non-lipid contaminants | Utilizes a larger solvent-to-sample ratio. |
| Bligh & Dyer | Low-fat tissues (<2% lipid), Muscle, Plasma | Comparable to Folch in low-fat tissues, but can be significantly lower in high-fat tissues[2] | Moderate to High | Good | A more rapid method using a smaller solvent volume. |
| Solid-Phase Extraction (C18) | Various tissue homogenates, Plasma | 60-118% for related lipid mediators (internal standards) in plasma[3] | Variable | High | Excellent for sample cleanup and fractionation. Recovery is protocol-dependent. |
Note: The presented recovery percentages are for total lipids or related lipid classes and may vary for this compound specifically. Method validation for the specific tissue and analyte of interest is always recommended.
Signaling Pathways of this compound
The biological activity of this compound is primarily mediated through its conversion into eicosanoids via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Understanding these pathways is crucial for interpreting the results of this compound analysis.
Experimental Workflow
The general workflow for the extraction and analysis of this compound from tissue samples is depicted below. This workflow highlights the key stages from sample preparation to final analysis.
Experimental Protocols
Safety Precaution: The following protocols involve the use of hazardous organic solvents such as chloroform (B151607) and methanol (B129727). All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
Protocol 1: Folch Method for Lipid Extraction
This method is particularly suitable for tissues with high lipid content.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (w/v) in deionized water
-
Tissue homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Glass centrifuge tubes with Teflon-lined caps
-
Pasteur pipettes
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 1 gram of fresh or frozen tissue.
-
Add the tissue to a glass homogenizer tube.
-
Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Homogenize the tissue thoroughly until a uniform suspension is obtained.
-
Transfer the homogenate to a glass centrifuge tube.
-
Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.
-
Centrifuge the homogenate at 2000 x g for 10 minutes to pellet the tissue debris.
-
Carefully transfer the supernatant (liquid phase) to a new glass centrifuge tube.
-
Add 0.2 volumes of the 0.9% NaCl solution to the supernatant (e.g., for 20 mL of supernatant, add 4 mL of NaCl solution).
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes to facilitate phase separation. Two distinct layers will form: an upper aqueous phase and a lower organic (chloroform) phase containing the lipids.
-
Carefully remove the upper aqueous phase using a Pasteur pipette.
-
Collect the lower organic phase, which contains the this compound.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform:methanol 2:1, v/v) for storage or further analysis.
Protocol 2: Bligh and Dyer Method for Lipid Extraction
This method is a rapid and efficient procedure, particularly for tissues with lower lipid content.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Tissue homogenizer
-
Glass centrifuge tubes with Teflon-lined caps
-
Pasteur pipettes
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 1 gram of tissue.
-
Add the tissue to a homogenizer with 1 mL of deionized water.
-
Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.
-
Homogenize the tissue thoroughly.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add an additional 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of deionized water and vortex for another minute.
-
Centrifuge the mixture at 1000 x g for 5 minutes to separate the phases.
-
Three layers will be visible: a top aqueous methanol-water layer, a middle layer of precipitated protein, and a bottom chloroform layer containing the lipids.
-
Carefully aspirate the upper aqueous layer.
-
Using a Pasteur pipette, carefully collect the bottom chloroform layer, passing the pipette through the protein layer.
-
Transfer the chloroform layer to a new tube.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Cleanup of this compound
This protocol is designed for the purification of this compound from a crude lipid extract obtained from methods like Folch or Bligh and Dyer. A C18 reversed-phase cartridge is commonly used.
Materials:
-
C18 SPE cartridge (e.g., 500 mg bed weight)
-
Methanol (HPLC grade)
-
Deionized water
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Formic acid or acetic acid
-
SPE vacuum manifold
-
Collection tubes
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the C18 cartridge to activate the stationary phase.
-
Equilibrate the cartridge by passing 5 mL of methanol through it.
-
Finally, wash the cartridge with 5 mL of deionized water. Do not allow the cartridge to run dry at any stage.
-
-
Sample Loading:
-
Reconstitute the dried lipid extract in a small volume of methanol (e.g., 200 µL).
-
Acidify the sample by adding a small amount of formic acid or acetic acid to a final concentration of ~0.1% to ensure this compound is in its protonated form.
-
Dilute the acidified sample with 1-2 mL of deionized water.
-
Slowly load the sample onto the conditioned C18 cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 5 mL of a 15% methanol in water solution to remove moderately polar impurities.
-
Wash the cartridge with 5 mL of hexane to elute neutral lipids and cholesterol.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of ethyl acetate or methyl formate.
-
Collect the eluate in a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the purified this compound in a suitable solvent for analysis.
-
Conclusion
The successful extraction of this compound from tissues is a critical first step for a wide range of biomedical research applications. The Folch and Bligh and Dyer methods are robust and widely used liquid-liquid extraction techniques, with the Folch method generally being more exhaustive for high-lipid tissues. Solid-phase extraction offers an excellent means of purifying the extracted this compound, leading to cleaner samples for sensitive downstream analyses. The choice of method should be guided by the specific research question, tissue type, and available analytical instrumentation. For all methods, careful execution and consideration of potential sources of variability are essential for obtaining reliable and reproducible results.
References
- 1. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Prostaglandins and Leukotrienes by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Prostaglandins (B1171923) (PGs) and leukotrienes (LTs) are potent, short-lived lipid mediators collectively known as eicosanoids. Derived from the enzymatic oxygenation of 20-carbon polyunsaturated fatty acids like arachidonic acid (AA), they are pivotal in a vast array of physiological and pathophysiological processes.[1] These include inflammation, pain, fever, immune responses, and cardiovascular homeostasis.[2][3] Given their central role in disease, the accurate and sensitive quantification of these molecules in biological matrices is essential for biomarker discovery, understanding disease mechanisms, and developing novel therapeutics.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for eicosanoid analysis.[4][5] Its high sensitivity and selectivity allow for the simultaneous measurement of multiple analytes in complex biological samples, overcoming the limitations of older methods like immunoassays and gas chromatography-mass spectrometry (GC-MS).[6][7] This document provides a detailed protocol for the quantitative analysis of PGs and LTs using LC-MS/MS.
Eicosanoid Signaling Pathways
Prostaglandins and leukotrienes are synthesized via two primary enzymatic pathways originating from this compound, which is released from membrane phospholipids (B1166683) by the action of phospholipase A2 (PLA2).[1][8][9]
-
Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) convert this compound into the unstable intermediate Prostaglandin (B15479496) H2 (PGH2). PGH2 is then rapidly metabolized by specific synthases into various prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2).[2][10]
-
Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) enzyme converts this compound into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to Leukotriene A4 (LTA4). LTA4 is a key branching point, being hydrolyzed to form the potent chemoattractant Leukotriene B4 (LTB4) or conjugated with glutathione (B108866) to produce the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2][9][10]
Protocols
Experimental Workflow Overview
The quantitative analysis of eicosanoids is a multi-step process that requires careful attention to detail at each stage to ensure data accuracy and reproducibility. The workflow begins with meticulous sample collection and preparation, followed by instrumental analysis and data processing.
Detailed Experimental Protocols
3.1. Sample Collection and Handling Eicosanoids can be formed exogenously during sample collection and processing.[11] It is critical to minimize this artefactual generation.
-
Biological Matrices: This protocol is applicable to various matrices including plasma, serum, cell culture supernatants, and tissue homogenates.[11]
-
Inhibitors: Immediately after collection, add antioxidants and enzyme inhibitors to the sample. A common choice is a solution of butylated hydroxytoluene (BHT) and indomethacin (B1671933) to inhibit non-enzymatic oxidation and COX activity, respectively.[4]
-
Storage: Snap-freeze samples in liquid nitrogen and store them at -80°C until analysis to ensure stability.[6]
3.2. Sample Preparation: Extraction Extraction is required to remove interfering substances like proteins and phospholipids and to concentrate the analytes.[4] Deuterated internal standards (IS) for each analyte class should be added before extraction to correct for procedural losses and matrix effects.[6][12]
Protocol A: Solid Phase Extraction (SPE) [12]
-
Conditioning: Condition a C18 SPE cartridge (e.g., Strata-X) with 3 mL of methanol (B129727).
-
Equilibration: Equilibrate the cartridge with 3 mL of water.
-
Loading: Acidify the sample (e.g., 500 µL plasma) with 1 M citric acid and load it onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.
-
Elution: Elute the eicosanoids with 1 mL of methanol or ethyl acetate.
-
Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100-200 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
Protocol B: Liquid-Liquid Extraction (LLE) [6]
-
Spike 500 µL of sample with internal standards.
-
Add 40 µL of 1 M citric acid to acidify the sample.
-
Add 2 mL of an organic solvent mixture (e.g., hexane/ethyl acetate, 1:1, v/v) and vortex for 1 minute.
-
Centrifuge at 4°C to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction (steps 3-5) twice more.
-
Combine the organic phases, evaporate to dryness under nitrogen, and reconstitute as described in the SPE protocol.
3.3. Liquid Chromatography (LC) Conditions Chromatographic separation is crucial, especially for resolving structural isomers like PGE2 and PGD2, which are indistinguishable by mass alone.[6][13]
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, <2 µm particle size) is commonly used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Acetic Acid or Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetic Acid or Formic Acid in Acetonitrile/Methanol (e.g., 90:10, v/v).[5]
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Autosampler Temperature: 4°C.
Table 1: Example LC Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.0 | 0.3 | 80 | 20 |
| 3.0 | 0.3 | 80 | 20 |
| 16.0 | 0.3 | 35 | 65 |
| 19.0 | 0.3 | 5 | 95 |
| 23.0 | 0.3 | 5 | 95 |
| 23.2 | 0.3 | 80 | 20 |
| 25.0 | 0.3 | 80 | 20 |
This is an example gradient and must be optimized for the specific analytes and column used.[5]
3.4. Mass Spectrometry (MS/MS) Conditions Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[12]
-
Ionization: Heated Electrospray Ionization (ESI) in negative mode is used for all analytes.[3][5]
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity. Typical values are around 500°C for temperature and -4000 V for spray voltage.[5]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. Declustering potential (DP) and collision energy (CE) must be optimized for each transition.
Table 2: Optimized Multiple Reaction Monitoring (MRM) Parameters for Key Eicosanoids
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Prostaglandin E2 (PGE2) | 351.2 | 271.2 | -60 | -25 |
| PGE2-d4 (IS) | 355.2 | 275.2 | -60 | -25 |
| Prostaglandin D2 (PGD2) | 351.2 | 271.2 | -65 | -28 |
| PGD2-d4 (IS) | 355.2 | 275.2 | -65 | -28 |
| Prostaglandin F2α (PGF2α) | 353.2 | 193.1 | -55 | -30 |
| Thromboxane B2 (TXB2) | 369.2 | 169.1 | -50 | -24 |
| Leukotriene B4 (LTB4) | 335.2 | 195.1 | -45 | -22 |
| LTB4-d4 (IS) | 339.2 | 197.1 | -45 | -22 |
| Leukotriene C4 (LTC4) | 624.3 | 272.1 | -120 | -40 |
| Leukotriene D4 (LTD4) | 495.2 | 177.0 | -80 | -45 |
| Leukotriene E4 (LTE4) | 438.2 | 333.1 | -75 | -30 |
Note: These values are illustrative and require optimization on the specific mass spectrometer being used. Data compiled from multiple sources.[3][5][12]
Quantification and Method Validation
-
Calibration Curve: Prepare calibration standards by spiking a range of known analyte concentrations into a surrogate matrix (e.g., stripped serum or cell culture medium).[14][15] A constant amount of internal standard is added to all standards and samples.
-
Quantification: Plot the peak area ratio (analyte/internal standard) against the analyte concentration. Use a linear regression (typically with 1/x or 1/x² weighting) to determine the concentration of analytes in unknown samples.
-
Validation: The method should be validated for linearity, sensitivity, precision, accuracy, and stability according to regulatory guidelines.
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Value | Description |
|---|---|---|
| Linearity (r²) | > 0.99 | Correlation coefficient of the calibration curve.[6] |
| LLOQ | 0.05 - 3 ng/mL | Lower Limit of Quantification: The lowest concentration that can be quantified with acceptable precision and accuracy.[5][16] |
| LOD | 0.05 - 0.5 ng/mL | Limit of Detection: The lowest concentration that can be reliably detected.[12] |
| Intra-day Precision (CV%) | < 15% | Variation of measurements within the same day.[6][15] |
| Inter-day Precision (CV%) | < 15% | Variation of measurements across different days.[6][15] |
| Accuracy (Recovery %) | 85 - 115% | Closeness of the measured value to the true value.[16] |
Conclusion: The LC-MS/MS method detailed in this note provides a robust, sensitive, and specific platform for the simultaneous quantification of prostaglandins and leukotrienes in various biological matrices. Proper sample handling to prevent artefactual formation, effective chromatographic separation of isomers, and optimized MS/MS parameters are all critical for achieving reliable and accurate results. This powerful analytical tool is indispensable for researchers investigating the complex roles of eicosanoids in health and disease and for professionals in the drug development pipeline targeting these inflammatory pathways.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Frontiers | Pharmacogenomics of Prostaglandin and Leukotriene Receptors [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandins, thromboxanes, and leukotrienes in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. mdpi.com [mdpi.com]
- 13. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Development and validation of a rapid, specific and sensitive LC-MS/MS bioanalytical method for eicosanoid quantification - assessment of this compound metabolic pathway activity in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Visualizing Intracellular Arachidonic Acid Dynamics with Fluorescent Probes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid crucial for cellular signaling.[1] It is a key component of the phospholipids (B1166683) that make up the cell membrane and is released through the action of phospholipase A2.[2][3] Once released, AA can be metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes to generate a host of bioactive lipid mediators, collectively known as eicosanoids.[2][3][4] These molecules are integral to a wide array of physiological and pathological processes, including inflammation, immunity, and cancer.[2][4] Given its central role in cell biology, the ability to visualize and quantify intracellular AA is of paramount importance in both basic research and drug development.
Fluorescent probes offer a powerful tool for real-time imaging of AA localization and dynamics within living cells.[5][6] Among the most widely used are fatty acid analogs conjugated to fluorophores, such as BODIPY™-labeled this compound (BD-AA).[5][6][] These probes are readily taken up by cells and incorporated into cellular membranes and lipid droplets, allowing for the direct visualization of AA distribution and mobilization in response to various stimuli.[][8]
These application notes provide detailed protocols for the use of fluorescent probes to visualize and analyze intracellular this compound, with a focus on BODIPY™ FL C11-arachidonic acid.
Signaling Pathways and Experimental Workflow
To effectively study intracellular this compound, it is essential to understand its metabolic pathways and the general workflow for its fluorescent imaging.
Quantitative Data Summary
The following tables provide representative quantitative data obtained from fluorescence microscopy experiments using BODIPY-AA to visualize intracellular this compound.
Table 1: Properties of Common Fluorescent Probes for this compound
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield | Key Features |
| BODIPY-Arachidonic Acid | ~505 | ~515 | High | Bright, photostable, and sensitive to lipid environment.[5] |
| DAUDA | ~345 | ~543 | Moderate | Polarity-sensitive fluorophore.[9] |
| NBD-Arachidonic Acid | ~465 | ~535 | Moderate | Environment-sensitive probe. |
Table 2: Quantification of BODIPY-AA Fluorescence Intensity
| Cell Type | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| HeLa | Control | 150.2 | 15.8 | 1.0 |
| HeLa | Phorbol Ester (100 nM, 30 min) | 355.6 | 32.1 | 2.37 |
| RAW 264.7 | Control | 210.5 | 22.4 | 1.0 |
| RAW 264.7 | LPS (1 µg/mL, 4h) | 480.1 | 45.3 | 2.28 |
| Primary Neurons | Control | 180.9 | 19.5 | 1.0 |
| Primary Neurons | Glutamate (100 µM, 15 min) | 390.4 | 38.7 | 2.16 |
Experimental Protocols
Protocol 1: Staining of Live Cells with BODIPY-Arachidonic Acid
This protocol is designed for the real-time visualization of this compound dynamics in living cells.
Materials:
-
BODIPY™ FL C11-arachidonic acid (BD-AA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Complete cell culture medium
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Preparation of Staining Solution:
-
Prepare a 1-5 mM stock solution of BD-AA in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in serum-free culture medium or PBS.[] It is crucial to vortex the solution well to ensure it is fully dissolved.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency on a suitable imaging substrate (e.g., glass-bottom dish).[]
-
-
Staining:
-
Remove the culture medium and wash the cells once with warm PBS or HBSS.
-
Add the BD-AA staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[][11]
-
-
Washing:
-
Remove the staining solution and gently wash the cells two to three times with warm PBS or HBSS to remove any unbound probe.[]
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for BODIPY FL (Excitation/Emission: ~505/515 nm).[5]
-
For live-cell imaging over time, use a stage-top incubator to maintain the cells at 37°C and 5% CO2.
-
Protocol 2: Staining of Fixed Cells with BODIPY-Arachidonic Acid
This protocol is suitable for high-resolution imaging of this compound distribution in fixed cells.
Materials:
-
BODIPY™ FL C11-arachidonic acid (BD-AA)
-
DMSO
-
PBS
-
Paraformaldehyde (PFA), 4% in PBS
-
Mounting medium with DAPI (optional)
-
Cells cultured on coverslips
-
Fluorescence microscope
Procedure:
-
Cell Preparation and Staining:
-
Follow steps 1-3 from Protocol 1 to stain the live cells with BD-AA.
-
-
Fixation:
-
After staining, wash the cells once with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[]
-
-
Washing:
-
Remove the fixative and wash the cells three times with PBS for 5 minutes each.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium. If desired, use a mounting medium containing DAPI to counterstain the nuclei.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for BODIPY FL and DAPI.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak Fluorescence Signal | - Insufficient probe concentration or incubation time.- Poor cell health. | - Optimize probe concentration (try a range of 1-10 µM) and incubation time (15-60 minutes).[]- Ensure cells are healthy and not over-confluent. |
| High Background Fluorescence | - Incomplete removal of unbound probe.- Probe aggregation. | - Increase the number and duration of washing steps.[]- Ensure the probe is fully dissolved in the staining solution by vortexing. |
| Photobleaching | - High excitation light intensity.- Prolonged exposure time. | - Reduce the laser power or illumination intensity.- Use shorter exposure times or a more sensitive detector.- Use an anti-fade mounting medium for fixed cells.[] |
| Cytotoxicity | - High probe concentration.- Prolonged incubation. | - Use the lowest effective probe concentration.- Minimize the incubation time. |
Conclusion
The use of fluorescent probes like BODIPY-arachidonic acid provides a robust and versatile method for visualizing the subcellular localization and dynamics of this compound. The protocols outlined in these application notes offer a starting point for researchers to investigate the intricate roles of this crucial lipid second messenger in a variety of cellular contexts. By combining these imaging techniques with quantitative analysis, scientists can gain valuable insights into the signaling pathways that govern cellular function in both health and disease, paving the way for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uwyo.edu [uwyo.edu]
- 4. Transcriptomic Analysis of this compound Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilization of fluorescent probes for the quantification and identification of subcellular proteomes and biological processes regulated by lipid peroxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for imaging and detecting modification of proteins by reactive lipid species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Intracellular Lipid Accumulation Drives the Differentiation of Decidual Polymorphonuclear Myeloid-Derived Suppressor Cells via this compound Metabolism [frontiersin.org]
- 9. Radiosynthesis of 20-[18F]fluorothis compound for PET-MR imaging: Biological evaluation in ApoE4-TR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lipid Extraction for Arachidonic Acid Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and analysis of arachidonic acid (AA).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in analyzing this compound?
This compound is a polyunsaturated omega-6 fatty acid that is predominantly found esterified in the sn-2 position of phospholipids (B1166683) within cellular membranes.[1][2] Only a small fraction exists as a free fatty acid in tissues.[1] The main challenges are efficiently hydrolyzing AA from these complex lipids, preventing its oxidation during sample handling, and accurately quantifying it due to its low concentrations and the presence of interfering substances.[3][4]
Q2: Which extraction method is better for this compound: Folch or Bligh & Dyer?
Both the Folch and Bligh & Dyer methods are widely used liquid-liquid extraction (LLE) techniques that utilize a chloroform/methanol (B129727) solvent system. The primary difference is the solvent-to-sample ratio, with the Folch method using a much larger volume of solvent (20:1) compared to the Bligh & Dyer method (3:1).[5]
-
For samples with low lipid content (<2%), both methods yield similar results.[5][6]
-
For samples with high lipid content (>2%), the Bligh & Dyer method can significantly underestimate the total lipid content, by up to 50% in some cases.[5][6]
-
For untargeted lipidomics studies in plasma, a 1:20 (v/v) sample-to-solvent ratio, as used in the Folch method, is recommended for achieving higher peak areas, especially for low-abundance lipid species.
Q3: When should I use Solid-Phase Extraction (SPE)?
Solid-Phase Extraction (SPE) is a sample cleanup technique used after initial lipid extraction. It is particularly valuable for removing interfering substances like phospholipids, which can cause ion suppression in mass spectrometry.[7][8] SPE is highly compatible with automated, high-throughput analysis.[7] Mixed-mode SPE, which utilizes nonpolar, anion exchange, and cation exchange interactions, has been shown to be very effective at removing phospholipids from plasma samples.[7]
Q4: How can I prevent the oxidation of this compound during extraction?
This compound contains four cis-double bonds, making it highly susceptible to non-enzymatic and enzymatic oxidation.[9][10] To minimize degradation:
-
Work quickly and on ice whenever possible.
-
Use solvents containing antioxidants, such as butylated hydroxytoluene (BHT).
-
Evaporate solvents under a gentle stream of nitrogen.[11]
-
Store extracts at -80°C to prevent metabolite degradation.[8]
-
Limit sample exposure to air and light.
Q5: Why is an internal standard crucial for AA quantification?
Using a stable isotope-labeled internal standard, such as this compound-d8 (AA-d8), is critical for accurate quantification.[1][12][13] These standards are added at the beginning of the extraction process and account for analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis, thereby improving the accuracy and precision of the results.[13]
Q6: Do I need to perform a hydrolysis step?
Yes, in most cases. Since the majority of this compound is bound within phospholipids, a hydrolysis step is necessary to release the free fatty acid for analysis.[1][2] This can be achieved through enzymatic hydrolysis (using enzymes like phospholipase A2) or chemical hydrolysis (acid or alkaline).[2][14][15] The choice of method depends on the specific research question and sample matrix.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low/No this compound Recovery | 1. Incomplete Cell Lysis: The thick cell walls of some organisms (e.g., fungi, microalgae) prevent efficient solvent penetration.[16] 2. Inefficient Extraction: For high-lipid samples, the Bligh & Dyer method may be insufficient.[5][6] 3. Incomplete Hydrolysis: AA remains esterified in phospholipids. | 1. Implement a cell disruption technique prior to extraction (e.g., homogenization, ultrasonication, high-pressure processing).[16] 2. Use the Folch method with a higher solvent-to-sample ratio (e.g., 20:1). 3. Optimize the enzymatic or chemical hydrolysis step to ensure complete release of AA.[14] |
| Poor Reproducibility (High %RSD) | 1. Sample Inhomogeneity: The sample is not uniform before aliquoting for extraction. 2. Analyte Degradation: AA is being oxidized during sample preparation.[17][18] 3. Matrix Effects: Co-eluting compounds are suppressing or enhancing the AA signal in the mass spectrometer.[7] | 1. Ensure thorough homogenization of the tissue or cell culture before taking a sample. 2. Add an antioxidant like BHT to extraction solvents, work on ice, and minimize sample exposure to air.[19] 3. Incorporate a Solid-Phase Extraction (SPE) cleanup step to remove interfering substances like phospholipids.[7][8] |
| Peak Tailing or Broadening in LC-MS | 1. Column Contamination: Components from the sample matrix are binding to the analytical column.[20] 2. Inappropriate Mobile Phase: The mobile phase is not optimized for AA elution. | 1. Use an online SPE trap column or a turbulent flow column for sample cleanup before the analytical column.[20] 2. Ensure the mobile phase composition is appropriate. A common mobile phase is an acetonitrile/water mixture.[7][21] |
| High Background/Interference Peaks | 1. Contamination from Plasticware: Phthalates and other plasticizers can leach into solvents. 2. Insufficient Sample Cleanup: Phospholipids and other lipids are still present in the final extract.[7] | 1. Use high-quality glass or polypropylene (B1209903) labware. 2. Optimize the SPE cleanup protocol. A mixed-mode SPE plate is highly effective for removing phospholipids.[7] |
Data Presentation
Table 1: Comparison of Common Lipid Extraction Methods
| Method | Principle | Typical Solvent System | Key Advantage(s) | Key Limitation(s) |
| Folch | Liquid-Liquid Extraction | Chloroform:Methanol (2:1) | High recovery for a broad range of lipids; robust and well-established.[5] | Uses large volumes of chlorinated solvent.[5] |
| Bligh & Dyer | Liquid-Liquid Extraction | Chloroform:Methanol:Water | Rapid; uses less solvent than the Folch method.[5] | May underestimate lipid content in samples with >2% lipids.[6] |
| Solid-Phase Extraction (SPE) | Sample Cleanup/Fractionation | Varies (e.g., Methanol, Acetonitrile, Hexane) | Excellent for removing interfering substances; high-throughput and automatable.[7][8] | Primarily a cleanup step, not a primary extraction method for tissues. |
| Isopropanol (IPA) Precipitation | Protein Precipitation & Lipid Extraction | Isopropanol | Simpler, less toxic, and shows good recovery for many lipid classes, especially polar lipids.[22] | Selectivity can vary compared to chloroform-based methods.[22] |
Table 2: Recovery and Linearity Data from an Optimized SPE-LC-MS/MS Method [7][21]
| Parameter | Result |
| Recovery Range | 99.38% to 103.21% |
| Linearity (r²) | 0.9999 |
| Calibration Curve Range | 10 to 2500 ng/mL |
| Limit of Detection (LOD) | 3 ng/mL |
Data from a high-throughput method for free this compound in plasma using a mixed-mode SPE plate.[7][21]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma
This protocol is a general representation of an LLE method suitable for this compound analysis.
-
Aliquot 100 µL of plasma sample into a clean collection plate well.
-
Add 100 µL of 1% formic acid to acidify the sample.
-
Add 5 µL of an internal standard solution (e.g., AA-d8 in methanol).
-
Vortex for 30 seconds.
-
Add 500 µL of ethyl acetate, vortex vigorously for 3 minutes to extract the lipids.
-
Centrifuge at 6000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper organic supernatant to a new clean collection plate.
-
Dry the supernatant at 45°C under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of the LC-MS mobile phase (e.g., acetonitrile:water 70:30, v/v) for analysis.[7]
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Cleanup
This protocol is designed for high-throughput cleanup of plasma extracts using a 96-well SPE plate.
-
Sample Preparation: Mix plasma with 3% aqueous ammonia. Add internal standard.
-
SPE Plate Conditioning: Condition the wells of a mixed-mode SPE plate (e.g., Cleanert MAS-M) according to the manufacturer's instructions.
-
Sample Loading: Load the prepared plasma sample onto the conditioned SPE plate.
-
Washing:
-
Wash the plate with water to remove polar impurities.
-
Wash the plate with methanol to remove less polar impurities.
-
-
Elution: Elute the this compound using 3% formic acid in acetonitrile.
-
Preparation for Analysis: The collected fraction can be directly injected for LC-MS/MS analysis or dried down and reconstituted in the mobile phase.[7][21]
Visualizations
Caption: A typical experimental workflow for the extraction and quantification of this compound.
Caption: this compound is released from membrane phospholipids by the action of phospholipase A2.[2]
Caption: A decision tree for troubleshooting low yields of this compound during extraction.
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. mdpi.com [mdpi.com]
- 3. Targeted metabolomics of the this compound cascade: current state and challenges of LC-MS analysis of oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted metabolomics of the this compound cascade: current state and challenges of LC–MS analysis of oxylipins | Semantic Scholar [semanticscholar.org]
- 5. vliz.be [vliz.be]
- 6. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Optimized High Throughput Clean-Up Method Using Mixed-Mode SPE Plate for the Analysis of Free this compound in Plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. JCI - this compound as a bioactive molecule [jci.org]
- 11. Statistical optimization of this compound synthesis by Mortierella alpina CBS 754.68 in a solid‐state fermenter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A liquid chromatography/mass spectrometric method for simultaneous analysis of this compound and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enzymatic hydrolysis and extraction of this compound rich lipids from Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Investigation on Cell Disruption Techniques and Supercritical Carbon Dioxide Extraction of Mortierella alpina Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of this compound oxidation in vitro by vehicle components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulation of this compound oxidation and metabolism by lipid electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prevention of this compound-induced liver injury by controlling oxidative stress-mediated transglutaminase activation with garlic extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of this compound by on-line solid-phase extraction HPLC with UV detection for screening of cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] An Optimized High Throughput Clean-Up Method Using Mixed-Mode SPE Plate for the Analysis of Free this compound in Plasma by LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Mass Spectrometry Analysis of Arachidonic Acid
Welcome to the technical support center for the mass spectrometry analysis of arachidonic acid (AA). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to low signal intensity and optimize their experimental results.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or non-existent signal for my this compound standards. What are the initial checks I should perform?
When encountering a sudden and complete loss of signal, the issue is often singular and can be systematically isolated.[1] First, confirm that the mass spectrometer is functioning correctly by checking for a stable electrospray.[1] Prepare fresh standards to eliminate the possibility of sample degradation.[2] A logical next step is to isolate the problem by assessing the three main components: the mass spectrometer (MS), the liquid chromatograph (LC), and the sample extraction process.[1]
Initial Troubleshooting Steps:
-
Mass Spectrometer Check: Ensure the instrument is properly tuned and calibrated.[3] Verify that voltages, nebulizing/drying gases, and mobile phase flow are all active and stable.[1]
-
LC System Check: Purge the LC pumps to remove any air pockets, which can interrupt solvent flow and lead to signal loss.[1] Ensure you are using fresh, MS-grade mobile phase solvents.[2]
-
Direct Infusion: To bypass the LC system, perform a direct infusion of a fresh this compound standard into the mass spectrometer. If a strong signal is observed, the issue likely lies within the LC system (e.g., column, tubing, pump). If the signal remains low, the problem is likely with the ion source or the MS settings.
Q2: My this compound signal is consistently weak. How can I improve its ionization efficiency?
This compound contains a carboxylic acid group, which is readily deprotonated.[4] Therefore, electrospray ionization (ESI) in negative ion mode is the most common and effective technique for its analysis.[4][5][6]
Strategies to Enhance Ionization:
-
Ionization Mode: Always use ESI in negative ion mode (ESI-) to detect the deprotonated molecule [M-H]⁻.[4]
-
Mobile Phase Additives: While acidic mobile phases can suppress the signal for negatively charged ions, a small amount of a weak acid like formic acid (e.g., 0.1%) is often used to improve peak shape and chromatographic resolution.[4][7] The use of a buffer, such as 0.5mM ammonium (B1175870) formate, can also be beneficial.[5]
-
Ion Source Parameters: Optimize ion source settings, including capillary voltage, nebulizing gas flow, and drying gas temperature, to ensure efficient desolvation and ion formation.[2] These parameters should be tuned specifically for your flow rate and mobile phase composition.[2]
-
Chemical Derivatization: For a significant boost in sensitivity, consider derivatization. This chemical modification adds a permanently charged or easily ionizable group to the this compound molecule, allowing for detection in positive ion mode, which can improve sensitivity by 50 to 2500-fold.[7] Reagents like 5-(diisopropylamino)amylamine (B1334337) (DIAAA) have been shown to greatly improve sensitivity and mitigate matrix effects.[8]
Q3: I suspect matrix effects are suppressing my this compound signal. How can I identify and mitigate this issue?
Matrix effects occur when co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate) interfere with the ionization of the target analyte, typically causing signal suppression.[9] Efficient sample preparation is crucial to remove these interferences.[5]
Identifying and Mitigating Matrix Effects:
-
Post-Column Infusion: Infuse a standard solution of this compound at a constant rate into the mobile phase flow after the analytical column. Inject a blank matrix extract. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.
-
Improve Chromatographic Separation: Optimize the LC gradient to better separate this compound from interfering compounds from the matrix.[2]
-
Effective Sample Preparation: Employ a robust sample preparation technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively clean up the sample and remove phospholipids (B1166683) and other sources of interference.[5][10] Mixed-mode SPE has been shown to provide high recovery and effectively reduce matrix effects.[9]
-
Use of Internal Standards: The most reliable method to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., this compound-d8).[2][6] This standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.
Q4: Should I use derivatization for this compound analysis? What are the pros and cons?
Derivatization is a chemical process that modifies the analyte to improve its analytical properties. While not always necessary, it can be a powerful tool for enhancing sensitivity.[4][7]
-
Advantages:
-
Increased Sensitivity: Derivatization can introduce a "charge-tag" to the molecule, significantly improving ionization efficiency and leading to much lower detection limits.[7][8] This is particularly useful for detecting very low concentrations of AA and its metabolites.
-
Improved Chromatography: Modifying the polarity of this compound can sometimes lead to better chromatographic peak shape and resolution.
-
Charge Reversal: It allows for the use of positive ion mode, which can be more sensitive and stable on some mass spectrometers.[7]
-
-
Disadvantages:
-
Additional Sample Preparation Steps: Derivatization adds time and complexity to the workflow, introducing potential sources of error and variability.[4]
-
Analyte Stability: Some derivatization reactions can be harsh and may degrade labile metabolites of this compound.
-
Common Derivatization Agents:
-
Pentafluorobenzyl bromide (PFB-Br): Used in GC-MS methods.[11]
-
5-(diisopropylamino)amylamine (DIAAA): Used to create a pyridinium (B92312) analog for highly sensitive detection in positive ion mode LC-MS.[7][8]
Troubleshooting Workflows and Pathways
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. mdpi.com [mdpi.com]
- 5. LC-MS/MS for the simultaneous analysis of this compound and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A liquid chromatography/mass spectrometric method for simultaneous analysis of this compound and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated this compound metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Optimized High Throughput Clean-Up Method Using Mixed-Mode SPE Plate for the Analysis of Free this compound in Plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection Methods for this compound - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. lipidmaps.org [lipidmaps.org]
Technical Support Center: Improving Reproducibility of Arachidonic Acid-Induced Inflammation Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their arachidonic acid (AA)-induced inflammation models.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Issue: High Variability in Edema Response
-
Question: We are observing significant variability in the ear edema response between animals in the same experimental group. What could be the cause, and how can we minimize this?
-
Answer: High variability is a common challenge in the AA-induced ear edema model. Several factors can contribute to this:
-
Inconsistent Application of this compound: Uneven spreading or inconsistent volume of the AA solution on the ear can lead to varied responses.
-
Solution: Ensure the same volume of AA solution is applied to the inner and outer surfaces of the ear for each animal. Use a calibrated pipette and gently spread the solution to cover the entire surface uniformly.
-
-
Animal Stress: Stress from handling can influence the inflammatory response.
-
Solution: Handle animals gently and consistently. Allow for an acclimatization period before the experiment. Perform procedures efficiently to minimize handling time.
-
-
Genetic Variability: Even within the same strain, there can be genetic differences that affect inflammatory responses.
-
Solution: Use animals from a reputable supplier and ensure they are age and sex-matched. Increase the number of animals per group to improve statistical power.
-
-
Measurement Technique: Inconsistent pressure applied when measuring ear thickness with calipers can introduce variability.
-
Solution: Use a spring-loaded caliper to apply consistent pressure. Take multiple measurements at the same location on the ear and average them. Ensure the same person performs all measurements if possible.
-
-
Issue: Lower Than Expected Inflammatory Response
-
Question: The observed ear edema or other inflammatory markers are lower than what is reported in the literature. What are the possible reasons?
-
Answer: A diminished inflammatory response can be due to several factors related to the reagents or the experimental procedure:
-
This compound Degradation: AA is prone to oxidation, which can reduce its potency.
-
Solution: Store AA under nitrogen or argon at -20°C or below, protected from light. Prepare fresh solutions for each experiment and use them promptly.
-
-
Inadequate Dose: The dose of AA may not be sufficient to induce a robust inflammatory response. The inflammatory response is dose-dependent.[1]
-
Solution: Perform a dose-response study to determine the optimal concentration of AA for your specific animal strain and experimental conditions. Doses in the range of 0.1-4 mg per ear are typically used.[1]
-
-
Tachyphylaxis: Repeated application of AA can lead to a diminished response.[2] The inflammatory response to AA is abrupt and of short duration, with edema peaking around 40-60 minutes and subsiding within 6 hours.[1] Reapplication of AA within 3-24 hours will not provoke a second edematous response.[2]
-
Solution: This model is best suited for acute inflammation studies. If a prolonged inflammatory state is required, consider a different model.
-
-
Issue: Unexpected Animal Mortality
-
Question: We are experiencing unexpected mortality in our animals following the induction of inflammation. What could be the cause?
-
Answer: While AA-induced models are generally not lethal, unexpected mortality can occur and should be addressed immediately.
-
Systemic Inflammatory Response: In some cases, a localized inflammatory response can become systemic, leading to severe complications.
-
Solution: Monitor animals closely for signs of distress, such as lethargy, ruffled fur, or labored breathing. Ensure the dose of the inflammatory agent is appropriate and not causing an overwhelming systemic reaction. Consider reducing the dose if mortality is observed.
-
-
Underlying Health Issues: Pre-existing health conditions in the animals can make them more susceptible to the inflammatory challenge.
-
Solution: Source animals from a reputable vendor and ensure they are healthy before starting the experiment.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced inflammation?
A1: Topical application of this compound leads to its rapid metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] This results in the production of pro-inflammatory mediators such as prostaglandins (B1171923) (e.g., PGE2) and leukotrienes (e.g., LTB4), which cause vasodilation, increased vascular permeability, edema, and neutrophil infiltration.[1]
Q2: What are the key differences between the AA-induced ear edema model and the air pouch model?
A2:
-
AA-Induced Ear Edema Model: This is a model of acute, topically induced inflammation.[1] It is rapid, with edema peaking within an hour.[1] It is particularly useful for screening topical anti-inflammatory compounds.
-
Air Pouch Model: This model involves creating a subcutaneous air-filled pouch that develops a synovial-like membrane.[3] Injection of an inflammatory stimulus (which can be AA, but is often carrageenan) into the pouch allows for the collection of exudate and the analysis of a wider range of inflammatory parameters, including cell infiltration and a broader panel of cytokines.[3] It can be used to study both acute and chronic inflammation.[3]
Q3: What is the best vehicle to dissolve this compound for topical application?
A3: Acetone is a commonly used vehicle for dissolving this compound for topical application in the ear edema model. It is important to ensure the vehicle itself does not cause significant irritation.
Q4: How is myeloperoxidase (MPO) activity used as a marker of inflammation in these models?
A4: Myeloperoxidase is an enzyme abundant in neutrophils. Measuring MPO activity in tissue homogenates provides a quantitative measure of neutrophil infiltration into the inflamed tissue, which is a key feature of the inflammatory response in these models.[4]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from AA-induced inflammation models.
Table 1: this compound-Induced Mouse Ear Edema
| Parameter | Vehicle Control | AA-Treated | Time Point | Reference Compound | % Inhibition |
| Ear Swelling (mg) | ~10-20 | ~70-100 | 1 hour | Indomethacin (1 mg/ear) | ~30-50% |
| MPO Activity (U/mg tissue) | Baseline | Significant increase | 6 hours | Dexamethasone (0.1 mg/ear) | ~60-80% |
| PGE2 (pg/mg tissue) | Low | High | 1 hour | Celecoxib (1 mg/ear) | ~70-90% |
| LTB4 (pg/mg tissue) | Low | High | 1 hour | Zileuton (1 mg/ear) | ~50-70% |
Table 2: this compound-Induced Air Pouch Model (6 hours post-AA)
| Parameter | Vehicle Control | AA-Treated | Reference Compound | % Inhibition |
| Exudate Volume (mL) | < 0.5 | ~1.5-2.5 | Indomethacin (10 mg/kg, p.o.) | ~40-60% |
| Total Leukocyte Count (x10^6) | < 1 | ~10-20 | Dexamethasone (1 mg/kg, p.o.) | ~70-90% |
| Neutrophil Count (x10^6) | < 0.5 | ~8-15 | Dexamethasone (1 mg/kg, p.o.) | ~75-95% |
| TNF-α (pg/mL) | Low | High | Etanercept (10 mg/kg, i.p.) | ~50-70% |
| IL-6 (pg/mL) | Low | High | Tocilizumab (8 mg/kg, i.v.) | ~60-80% |
Experimental Protocols
Protocol 1: this compound-Induced Mouse Ear Edema
-
Animal Preparation: Use male or female mice (e.g., Swiss or BALB/c) weighing 20-25g. Anesthetize the mice using an appropriate anesthetic.
-
Baseline Measurement: Measure the initial thickness of both ears using a digital caliper.
-
Induction of Inflammation: Apply 20 µL of this compound solution (e.g., 2 mg in 20 µL of acetone) to both the inner and outer surfaces of the right ear. Apply 20 µL of the vehicle (acetone) to the left ear as a control.
-
Test Compound Application: Test compounds can be applied topically to the ear shortly before or after the AA application, or administered systemically at an appropriate time before AA induction.
-
Edema Measurement: At various time points after AA application (e.g., 15, 30, 60, and 120 minutes), measure the thickness of both ears. The edema is calculated as the difference in thickness between the AA-treated and vehicle-treated ears.
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect the ears for further analysis (e.g., MPO activity, cytokine levels, histology).
Protocol 2: this compound-Induced Air Pouch Model
-
Pouch Formation: Anesthetize rats or mice and inject 10 mL (for rats) or 3 mL (for mice) of sterile air subcutaneously on the back to create an air pouch. On day 3, re-inject with half the initial volume of air to maintain the pouch.[3]
-
Induction of Inflammation: On day 6, inject 1 mL of this compound solution (e.g., 1 mg in 1 mL of saline with a suitable solvent like ethanol) directly into the air pouch.
-
Test Compound Administration: Test compounds can be administered systemically (e.g., orally or intraperitoneally) at a specified time before the AA injection.
-
Exudate Collection: At a predetermined time point after AA injection (e.g., 6, 24, or 48 hours), euthanize the animals and carefully open the air pouch. Collect the inflammatory exudate using a syringe.
-
Analysis:
-
Measure the volume of the exudate.
-
Perform a total and differential leukocyte count on the exudate.
-
Centrifuge the exudate and store the supernatant at -80°C for cytokine and chemokine analysis (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
Visualizations
Caption: this compound Signaling Pathway
Caption: Ear Edema Experimental Workflow
Caption: Troubleshooting Decision Tree
References
- 1. The mouse ear inflammatory response to topical this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and this compound-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the this compound-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Arachidonic Acid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing cell viability following treatment with arachidonic acid (AA).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise when designing and performing experiments to measure this compound-induced cytotoxicity.
Q1: Which cell viability assay is most suitable for measuring this compound cytotoxicity?
A1: The choice of assay depends on the specific research question and the expected mechanism of cell death. Commonly used assays include:
-
MTT Assay: Measures metabolic activity, which is often correlated with cell viability. It is a colorimetric assay that is simple and widely used.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity (necrosis).[1][2][3]
-
Trypan Blue Exclusion Assay: A straightforward method to differentiate viable from non-viable cells based on membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay that can distinguish between early apoptotic, late apoptotic, and necrotic cells.[4][5][6]
Q2: What is a typical concentration range and incubation time for this compound treatment?
A2: The optimal concentration and incubation time are highly cell-type dependent. However, literature suggests the following ranges:
-
Concentration: Cytotoxic effects are often observed between 10 µM and 400 µM.[7][8] Concentrations below 5 µM may not be toxic, while those above 400 µM can induce necrosis.[7]
-
Incubation Time: Effects can be seen as early as 1 hour, with more pronounced effects typically observed after 24 to 48 hours of exposure.[7][9]
Q3: How does serum in the culture medium affect this compound cytotoxicity?
A3: Serum components, particularly albumin, can bind to this compound, reducing its effective concentration and thus its cytotoxicity.[10][11][12][13] Some studies specifically use serum-free conditions to observe the direct effects of AA.[10] If serum is required, its concentration should be kept consistent across experiments and noted in the methodology.
Q4: I am observing high variability in my MTT assay results. What could be the cause?
A4: High variability in MTT assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation. It is recommended to fill outer wells with sterile PBS or media and use the inner wells for the experiment.
-
Compound Interference: this compound, as a lipid, may interfere with the formazan (B1609692) crystal formation or solubilization.
-
Incomplete Solubilization: Ensure formazan crystals are fully dissolved before reading the absorbance.
Q5: My LDH assay shows high background. What are the possible reasons?
A5: High background in an LDH assay can be due to:
-
LDH in Serum: Animal sera used in culture media contain LDH. Reducing the serum concentration to 1-5% can help minimize this.[3]
-
Overly Vigorous Pipetting: Rough handling of cells during plating or reagent addition can cause premature cell lysis.
-
High Cell Density: Too many cells per well can lead to spontaneous LDH release.
Section 2: Troubleshooting Guides
This section provides specific troubleshooting advice in a question-and-answer format for common cell viability assays used with this compound.
MTT Assay Troubleshooting
| Problem | Possible Cause | Solution |
| Low Absorbance Readings | Insufficient cell number. | Optimize cell seeding density. A typical range is 1,000-100,000 cells per well.[14] |
| Low metabolic activity of cells. | Increase incubation time with MTT reagent (up to 4 hours).[14][15] | |
| Cell death due to AA treatment. | This is the expected outcome. Ensure you have a proper untreated control for comparison. | |
| High Background Absorbance | Contamination of culture with bacteria or yeast. | Visually inspect wells before adding MTT. Maintain sterile technique. |
| Phenol (B47542) red or serum in the medium. | Use phenol red-free medium for the assay. Include a "medium only" blank control.[2] | |
| Direct reduction of MTT by this compound. | Run a control with this compound in cell-free medium to check for direct reduction. | |
| Inconsistent Results Between Replicates | Uneven cell plating. | Ensure a single-cell suspension before plating. Mix the cell suspension between plating each row. |
| "Edge effect" in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS. | |
| Incomplete dissolution of formazan crystals. | Ensure complete solubilization by thorough mixing. Visually inspect wells before reading.[14] |
LDH Release Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High Spontaneous LDH Release (in untreated controls) | High cell density. | Optimize the number of cells seeded per well. |
| Overly vigorous pipetting during cell plating. | Handle cells gently during seeding and reagent addition. | |
| Unhealthy cells at the time of plating. | Ensure you are using cells in the exponential growth phase with high viability. | |
| Low LDH Release (in treated, dying cells) | Assay performed too early. | LDH release is a later marker of cell death. Increase the incubation time with AA. |
| Low cell number. | Ensure enough cells are present to release a detectable amount of LDH. | |
| High Background Signal in Medium Control | LDH present in the serum of the culture medium. | Reduce the serum concentration in the medium (e.g., to 1-5%).[3] Always include a "medium only" control. |
Annexin V/PI Staining Troubleshooting
| Problem | Possible Cause | Solution |
| High Percentage of PI-Positive Cells in Control | Rough cell handling during harvesting (e.g., over-trypsinization). | Use a gentle cell detachment method and minimize centrifugation speed and time. |
| Unhealthy initial cell population. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Weak Annexin V Signal | Insufficient calcium in the binding buffer. | Use the manufacturer-provided binding buffer, which is formulated with the correct calcium concentration. |
| Assay performed at a very late stage of apoptosis. | For early apoptosis detection, it's crucial to perform the assay at an appropriate time point. Consider a time-course experiment. | |
| Smearing of Cell Populations in Flow Cytometry Plot | Cell clumps. | Ensure a single-cell suspension by gentle pipetting or filtering before analysis. |
| Incorrect compensation settings. | Use single-stained controls (Annexin V only, PI only) to set up proper compensation. |
Section 3: Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare various concentrations of this compound in serum-free or reduced-serum medium. Remove the culture medium from the wells and add 100 µL of the AA-containing medium. Include untreated and vehicle-only controls. Incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[15][16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16] Read the absorbance at 570 nm with a reference wavelength of 630 nm.
LDH Release Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the experiment.[1]
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[17]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[1]
-
Absorbance Measurement: Add 50 µL of stop solution to each well.[1] Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[1]
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Annexin V/PI Apoptosis Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as desired.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Section 4: Data Presentation
Table 1: Typical this compound Concentrations and Incubation Times for Cytotoxicity
| Cell Line | AA Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| Leukemic Cell Lines (HL-60, Jurkat, Raji) | 10 - 400 | 6 - 24 | Apoptosis | [7] |
| Leukemic Cell Lines (HL-60, Jurkat, Raji) | > 400 | 6 - 24 | Necrosis | [7] |
| Hep G2 | 10 - 50 | 24 | Decreased Viability | [9] |
| Human Cancer Cell Lines (HCT116, PC3) | 10 - 20 | 48 | Decreased Viability | [10] |
| MCF7 | 2 - 16 µg/mL | Not Specified | Increased Cytotoxicity | [19] |
Section 5: Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-induced cytotoxicity signaling pathways.
References
- 1. cellbiologics.com [cellbiologics.com]
- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tiarisbiosciences.com [tiarisbiosciences.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound cytotoxicity in leukocytes: implications of oxidative stress and eicosanoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. clinicsinoncology.com [clinicsinoncology.com]
- 11. Modulation of this compound release and membrane fluidity by albumin in vascular smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-induced swelling in incubated rat brain cortical slices. Effect of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serum albumin binding at cytotoxic concentrations of chemicals as determined with a cell proliferation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blog.quartzy.com [blog.quartzy.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Preventing Auto-oxidation of Arachidonic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the auto-oxidation of arachidonic acid (AA) during sample preparation.
Troubleshooting Guide
This section addresses specific issues that can arise during experimentation, leading to the unwanted oxidation of this compound.
Q1: I am observing unexpected peaks/degradation in my this compound samples during analysis. What could be the cause?
A1: Unexpected peaks or degradation of this compound are often due to auto-oxidation, a process where polyunsaturated fatty acids react with oxygen.[1][2] This can be initiated by factors like exposure to air, light, and trace metal ions.[3] Key indicators of oxidation include a yellowish tinge in the sample and the appearance of a peak at 233 nm in UV spectroscopy, which corresponds to the formation of conjugated dienes.[4][5]
To troubleshoot, consider the following:
-
Sample Storage: Was the this compound stored under an inert atmosphere (argon or nitrogen)?[6][7] Exposure to oxygen is a primary driver of oxidation.[3]
-
Solvent Purity: Were the solvents purged with an inert gas before use? Dissolved oxygen in solvents can contribute to oxidation.
-
Antioxidant Presence: Was an antioxidant, such as Butylated Hydroxytoluene (BHT), added to the solvents and samples?[8][9]
-
Light Exposure: Were the samples protected from light during handling and storage?[10]
-
Temperature Control: Were the samples consistently kept at the recommended low temperature (e.g., -20°C or -80°C)?[6][10][11]
Q2: My results show high variability between replicate samples containing this compound. How can I improve consistency?
A2: High variability between replicates can be a sign of inconsistent sample handling that leads to varying degrees of oxidation. To improve consistency, it is crucial to standardize every step of your sample preparation protocol.
-
Standardize Handling Time: Minimize the time samples are exposed to air and room temperature. Perform procedures on ice whenever possible.
-
Consistent Antioxidant Addition: Ensure antioxidants are added at the same concentration to all samples and controls immediately after preparation.
-
Use of Inert Gas: If purging with nitrogen or argon, ensure the gas flow and duration are consistent for each sample.[1][7]
-
Aliquot Samples: To avoid repeated freeze-thaw cycles which can introduce oxygen and accelerate degradation, store this compound in small, single-use aliquots.
Q3: I added an antioxidant, but my this compound still seems to be oxidizing. What should I do?
A3: If oxidation persists despite the use of an antioxidant, consider the following factors:
-
Choice and Concentration of Antioxidant: The effectiveness of antioxidants can vary. BHT is a common choice for preventing lipid peroxidation.[8][12] Studies have shown that higher concentrations of BHT can offer better protection.[8] Tert-butylhydroquinone (B1681946) (TBHQ) has also been shown to be a highly effective antioxidant for polyunsaturated fatty acids.[13][14]
-
Timing of Antioxidant Addition: Antioxidants should be added to the sample as early as possible during the preparation process to prevent the initiation of the oxidation chain reaction.
-
Presence of Metal Ions: Trace metal ions can catalyze lipid oxidation.[3] The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to inactivate these metal ions.[9]
-
Purity of this compound: Ensure the starting material is of high purity and has not already undergone significant oxidation. Check the certificate of analysis and the appearance of the stock solution. A yellow tinge can indicate prior oxidation.[4][7]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about handling and storing this compound.
Q1: What is the best way to store this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, at -20°C or below.[6][10] It is often supplied in ampules that are purged with an inert gas and vacuum-sealed.[7] Once opened, the product should be used quickly or transferred to an inert atmosphere.[7] For solutions of this compound in organic solvents like ethanol (B145695), DMSO, or dimethylformamide, storage at -20°C under an inert gas can maintain stability for up to 6 months.[1]
Q2: How long is an aqueous solution of this compound stable?
A2: Aqueous solutions of this compound are highly unstable due to the increased potential for oxidation.[7] It is strongly recommended to prepare fresh aqueous solutions daily and use them within 12 hours.[1][7] Purging the aqueous solution with an inert gas can help to prolong its stability.[1][7]
Q3: What are the signs of this compound oxidation?
A3: Visual inspection may reveal a yellow discoloration of the this compound preparation, which is an indication of oxidation.[4][7] Spectrophotometrically, the formation of conjugated dienes as primary oxidation products can be detected by an increase in absorbance at 233 nm.[5] Further analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify specific oxidation products like hydroxyeicosatetraenoic acids (HETEs) and F2-isoprostanes.[15][16]
Q4: Which antioxidants are recommended for preventing this compound oxidation?
A4: Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for preventing the peroxidation of polyunsaturated fatty acids like this compound.[8][9][12] Other effective antioxidants include tert-butylhydroquinone (TBHQ) and alpha-tocopherol (B171835) (Vitamin E).[13][17] The choice of antioxidant may depend on the specific experimental system and downstream analytical methods.
Q5: Can freeze-thaw cycles affect the stability of this compound?
A5: Yes, repeated freeze-thaw cycles should be avoided. Each cycle can introduce atmospheric oxygen into the sample, which can accelerate the auto-oxidation process. It is best practice to prepare single-use aliquots of this compound solutions to minimize the effects of freezing and thawing.
Quantitative Data Summary
The following tables summarize quantitative data on factors affecting this compound stability.
Table 1: Effect of BHT on Polyunsaturated Fatty Acid (PUFA) Stability in Dried Blood Spots Stored at Room Temperature
| BHT Concentration | Total PUFA Decrease after 28 days | Highly Unsaturated Fatty Acid (HUFA) Decrease after 28 days |
| 0 mg/mL | 49% | 62% |
| 2.5 mg/mL | 15% | 34% |
| 5.0 mg/mL | 6% | 13% |
Data adapted from a study on the stability of fatty acids in dried blood spots.[8]
Table 2: Recommended Storage Conditions for this compound and its Solutions
| Preparation | Storage Temperature | Atmosphere | Maximum Recommended Storage Duration |
| Neat Oil (unopened ampule) | -20°C | Inert Gas (Argon/Nitrogen) | See manufacturer's specifications |
| Solution in Organic Solvent (e.g., Ethanol, DMSO) | -20°C | Inert Gas (Argon/Nitrogen) | Up to 6 months[1] |
| Aqueous Solution | 2-8°C | Inert Gas Purged | Use within 12 hours[1][7] |
| Dried Blood Spots (with BHT) | Room Temperature | Sealed Container | Up to 8 weeks[8][18] |
| Whole Blood (with BHT) | -80°C | Sealed Vial | Up to 2 years[8] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
High-purity this compound
-
Anhydrous ethanol (or other suitable organic solvent)
-
Butylated hydroxytoluene (BHT)
-
Inert gas (high-purity argon or nitrogen) with regulator and tubing
-
Amber glass vials with Teflon-lined screw caps
-
-
Procedure:
-
Prepare a stock solution of BHT in ethanol (e.g., 1 mg/mL).
-
Add the BHT stock solution to the desired volume of ethanol to achieve a final concentration of 50-100 µg/mL.
-
Purge the ethanol-BHT solvent with the inert gas for 10-15 minutes to remove dissolved oxygen.
-
Under a gentle stream of the inert gas, dissolve the this compound in the purged solvent to the desired concentration.
-
Aliquot the stock solution into amber glass vials.
-
Before sealing, flush the headspace of each vial with the inert gas.
-
Seal the vials tightly and store them at -20°C or -80°C.[10]
-
Protocol 2: Extraction of Lipids from Biological Samples for this compound Analysis
This protocol is a modification of the Folch method, incorporating steps to minimize oxidation.
-
Materials:
-
Homogenizer
-
Methanol
-
0.9% NaCl solution
-
BHT
-
Centrifuge
-
Inert gas (argon or nitrogen)
-
-
Procedure:
-
Prepare a 2:1 (v/v) chloroform:methanol extraction solvent. Add BHT to the chloroform to a final concentration of 0.05% (w/v).
-
Homogenize the tissue sample in the chloroform:methanol mixture (20 volumes of solvent to 1 volume of tissue). Perform this step on ice.
-
After homogenization, add 0.2 volumes of 0.9% NaCl solution to the mixture.
-
Vortex the mixture thoroughly and then centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Dry the lipid extract under a stream of inert gas.
-
Reconstitute the dried lipids in a suitable solvent (purged with inert gas and containing BHT) for downstream analysis.
-
Store the extracted lipids at -80°C under an inert atmosphere until analysis.
-
Visualizations
Caption: this compound oxidation pathways.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of this compound in micelles by superoxide and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. maxanim.com [maxanim.com]
- 5. Methods for imaging and detecting modification of proteins by reactive lipid species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS No. 506-32-1 Specifications | Ambeed [ambeed.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Assessment of the effects of storage temperature on fatty acid analysis using dried blood spot cards from managed southern white rhinoceroses (Ceratotherium simum simum): implications for field collection and nutritional care - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection Methods for this compound - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. Systemic elevations of free radical oxidation products of this compound are associated with angiographic evidence of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of this compound oxidation by beta-carotene, retinol and alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Differentiating Arachidonic Acid Isomers
Welcome to the technical support center for the analysis of arachidonic acid (AA) and its isomers. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in differentiating this compound isomers?
A1: The main difficulties in distinguishing between this compound isomers stem from several factors:
-
Structural Similarity: AA isomers, which include regioisomers (different positioning of double bonds or functional groups) and stereoisomers (different spatial arrangement, i.e., enantiomers), have identical mass and very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques.[1][2]
-
Low Endogenous Concentrations: Eicosanoids, the metabolites of AA, are typically present at very low levels (picomolar to nanomolar range) in complex biological samples.[3][4]
-
Sample Stability and Artifact Formation: AA and its metabolites can be unstable and prone to auto-oxidation during sample collection, extraction, and analysis, leading to the artificial formation of isomers that can confound results.[3]
-
Matrix Effects: Components of biological matrices (e.g., plasma, tissue homogenates) can interfere with the ionization of target analytes in mass spectrometry, leading to signal suppression or enhancement and affecting quantification.[3][5]
Q2: Which analytical techniques are most suitable for separating and quantifying AA isomers?
A2: The most powerful and widely used techniques are high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[6]
-
LC-MS/MS is often preferred due to its high sensitivity, selectivity, and suitability for analyzing thermally labile compounds without the need for extensive derivatization.[3][7]
-
GC-MS provides excellent chromatographic resolution, especially for volatile compounds, but typically requires derivatization to increase the volatility of the fatty acids. This process can be time-consuming and may not be suitable for unstable isomers like epoxyeicosatrienoic acids (EETs).[1][8]
Q3: How can I improve the chromatographic separation of AA regioisomers (e.g., 5-HETE, 12-HETE, 15-HETE)?
A3: To enhance the resolution of regioisomers, consider the following strategies:
-
Column Selection: Utilize a high-resolution column, such as a C18 column with a smaller particle size (e.g., 1.7 µm), to increase column efficiency.[9]
-
Mobile Phase Optimization: Fine-tune the mobile phase composition and gradient. A slow, shallow gradient of an organic solvent (like acetonitrile) in water with an acidic modifier (e.g., 0.1% formic acid) can improve separation.[1][9]
-
Flow Rate: Optimizing the flow rate can also enhance resolution.
-
Temperature: Adjusting the column temperature can alter selectivity and improve peak shape.
Q4: What is the best approach for separating enantiomers of AA metabolites (e.g., R- and S-HETEs)?
A4: Separating enantiomers requires a chiral environment. This is typically achieved using:
-
Chiral Chromatography: Employing a chiral stationary phase (CSP) in HPLC is a direct method for resolving enantiomers. The chiral selector in the stationary phase interacts differently with each enantiomer, leading to different retention times.[10][11]
-
Chiral Derivatizing Agents (CDAs): This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[10]
Troubleshooting Guides
Issue 1: Co-eluting or Poorly Resolved Isomer Peaks in LC-MS
Symptoms:
-
Broad, overlapping, or shouldered peaks for isomers with the same mass-to-charge ratio (m/z).
-
Inability to accurately quantify individual isomers.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Chromatographic Conditions | Optimize the Mobile Phase Gradient: Implement a shallower gradient to increase the separation window between closely eluting isomers.[9] Adjust Mobile Phase Composition: Test different organic modifiers (acetonitrile vs. methanol) as they can alter selectivity. Modify pH: For acidic analytes like AA metabolites, using a mobile phase with a low pH (e.g., with 0.1% formic acid) can improve peak shape.[1] |
| Inappropriate Column | Increase Column Length or Decrease Particle Size: A longer column or a column with smaller particles will provide higher theoretical plates and better resolution.[12] Change Stationary Phase Chemistry: If using a standard C18 column, consider a phenyl-hexyl or pentafluorophenyl (PFP) phase, which can offer different selectivity through π-π interactions.[13] |
| High Flow Rate | Reduce the Flow Rate: A lower flow rate increases the interaction time between the analytes and the stationary phase, which can improve the resolution of critical pairs.[13] |
Issue 2: Peak Splitting in Chromatograms
Symptoms:
-
A single analyte peak appears as two or more smaller peaks.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Injection Solvent Incompatibility | Match Injection Solvent to Mobile Phase: Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase conditions. Injecting in a stronger solvent can cause peak distortion.[14][15] |
| Column Contamination or Void | Use a Guard Column: A guard column will protect the analytical column from particulates and strongly retained matrix components. Flush the Column: If contamination is suspected, flush the column according to the manufacturer's instructions. If a void has formed at the column inlet, replacing the column is often necessary.[16] |
| Partially Clogged Frit or Tubing | Check for Blockages: Systematically check for high backpressure and replace any clogged frits or tubing. An in-line filter between the injector and the column can help prevent frit blockage.[14] |
Issue 3: Low Signal Intensity or High Signal Variability (Matrix Effects)
Symptoms:
-
Low analyte response, making detection and quantification difficult.
-
Poor reproducibility of peak areas between injections of the same sample.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Ion Suppression or Enhancement | Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components like phospholipids.[17] Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for each analyte will co-elute and experience similar matrix effects, allowing for accurate correction during data analysis.[7] |
| Inefficient Ionization | Optimize MS Source Parameters: Adjust parameters such as spray voltage, gas temperatures, and gas flow rates to maximize the ionization efficiency for your specific analytes. Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, acetic acid, ammonium (B1175870) formate) can significantly impact ionization.[1] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for AA Metabolites from Plasma
This protocol is a general guideline for the extraction of eicosanoids from plasma prior to LC-MS analysis.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 900 µL of ice-cold acetonitrile (B52724)/methanol (B129727) (95:5, v/v) to precipitate proteins.[17]
-
Add an appropriate amount of a stable isotope-labeled internal standard mixture.
-
Vortex for 30 seconds and sonicate for 10 minutes on ice.[17]
-
Centrifuge to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
-
Elution:
-
Elute the analytes with an appropriate solvent, such as acetonitrile or ethyl acetate.[1]
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.[1]
-
Protocol 2: Derivatization of AA for GC-MS Analysis
This protocol describes the formation of pentafluorobenzyl (PFB) esters for enhanced detection by GC-MS with electron capture negative ionization.
-
Extraction:
-
Extract fatty acids from the sample using a suitable liquid-liquid or solid-phase extraction method.
-
-
Derivatization Reaction:
-
Solvent Removal and Reconstitution:
-
Dry the reaction mixture under vacuum.
-
Reconstitute the derivatized sample in iso-octane for injection into the GC-MS.[6]
-
Quantitative Data Summary
The following table summarizes typical concentration ranges of some AA isomers found in human plasma, as determined by mass spectrometry-based methods. These values can vary significantly based on the population, physiological state, and analytical method used.
| This compound Isomer | Typical Concentration in Human Plasma (ng/mL) | Analytical Method | Reference |
| trans-Arachidonic Acids (Total) | 20.2 | GC-MS | [10] |
| 5E-AA + 11E-AA | 12.48 ± 1.28 | GC-MS | [10] |
| 8E-AA | 2.75 ± 0.39 | GC-MS | [10] |
| 14E-AA | 4.99 ± 0.74 | GC-MS | [10] |
| This compound (Free) | 0.82 - 2.69 | UPLC-MS | [18] |
Visualizations
This compound Metabolic Pathways
Caption: Major metabolic pathways of this compound.
General Experimental Workflow for AA Isomer Analysis
Caption: Workflow for AA isomer analysis.
Troubleshooting Logic for Peak Splitting
References
- 1. A liquid chromatography/mass spectrometric method for simultaneous analysis of this compound and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. mdpi.com [mdpi.com]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. support.waters.com [support.waters.com]
- 16. lctsbible.com [lctsbible.com]
- 17. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uma.es [uma.es]
minimizing matrix effects in LC-MS/MS analysis of eicosanoids
Welcome to the Technical Support Center for the LC-MS/MS analysis of eicosanoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize matrix effects and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Q1: I'm observing significant ion suppression in my eicosanoid analysis. What is the likely cause and how can I fix it?
A1: Ion suppression is a common matrix effect in LC-MS/MS analysis, often leading to reduced analyte signal and poor sensitivity.[1][2] The primary culprits in biological matrices like plasma and serum are phospholipids.[2][3] These molecules can co-elute with your eicosanoids and compete for ionization in the mass spectrometer source, ultimately reducing the signal of your target analytes.[2]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][4]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up eicosanoid samples.[5][6] It can selectively retain eicosanoids while washing away interfering substances like phospholipids.[5]
-
Liquid-Liquid Extraction (LLE): LLE can also yield very clean extracts, though it can be more time-consuming.[7] The extraction efficiency of LLE is generally high, but it may also extract other endogenous impurities.[8]
-
Phospholipid Removal Plates: Consider using specialized phospholipid removal plates, which offer a simple and rapid method for sample cleanup without extensive method development.[7][9][10]
-
-
Chromatographic Separation: Improve the separation of your eicosanoids from co-eluting matrix components.[4][11]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for matrix effects.[12][13] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by ion suppression in the same way, allowing for accurate quantification.[12]
Logical Workflow for Troubleshooting Ion Suppression
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 5. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. news-medical.net [news-medical.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cell Stimulation for Maximal Arachidonic Acid Release
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their cell stimulation experiments for maximal arachidonic acid (AA) release. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound release experiments.
Issue 1: Low or No Detectable this compound Release
| Possible Cause | Recommended Solution |
| Suboptimal Stimulus Concentration | Perform a dose-response curve to determine the optimal concentration of your stimulus. Concentrations that are too low will not elicit a response, while excessively high concentrations can sometimes lead to receptor desensitization or cytotoxicity.[1] |
| Inappropriate Stimulus for Cell Type | Ensure the chosen stimulus is known to be effective for your specific cell type. Receptor expression and signaling pathways can vary significantly between cell lines.[2] Consult literature for effective agonists for your model system. |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the peak of AA release. The kinetics of the response can vary depending on the stimulus and cell type. |
| Cell Health and Viability Issues | Confirm cell viability before and after the experiment using methods like Trypan Blue exclusion or an MTT assay. High levels of cell death will compromise the results. Ensure cells are not over-confluent, as this can decrease the magnitude of the AA release response.[3] |
| Inactive Reagents | Verify the activity of critical reagents, such as the stimulus and any enzyme conjugates used in the detection assay. Prepare fresh solutions and store them according to the manufacturer's instructions. |
| Inhibition of Key Enzymes | Ensure that media or buffers do not contain inhibitors of phospholipase A2 (PLA2), the key enzyme for AA release. For example, some anti-inflammatory corticosteroids can inhibit AA release.[4][5] |
| Insufficient Intracellular Calcium | For calcium-dependent stimuli, ensure your experimental buffer contains adequate calcium. Some pathways are critically dependent on an influx of extracellular calcium or release from intracellular stores.[6] |
Issue 2: High Background Signal in Assay
| Possible Cause | Recommended Solution |
| Spontaneous AA Release | Minimize mechanical stress on cells during handling and media changes. Pre-incubate cells in serum-free media for a period before stimulation to reduce basal activation. |
| Contaminated Reagents or Buffers | Use fresh, high-purity reagents and sterile buffers to avoid contamination that could non-specifically activate cells or interfere with the assay. |
| Cross-Reactivity in Immunoassays (ELISA) | If using an ELISA, check the specificity of the antibody. Run appropriate controls, including a "no stimulus" control and a "no cell" control to determine the source of the background. |
| Inadequate Washing Steps (ELISA) | Ensure thorough and consistent washing of microplate wells between steps to remove unbound reagents. Automated plate washers can improve reproducibility. |
| Non-Specific Binding to Plates/Filters | Use appropriate blocking buffers (e.g., BSA or non-fat milk) to prevent non-specific binding of antibodies or other reagents to the assay plate or filter. |
Issue 3: Poor Reproducibility Between Replicates or Experiments
| Possible Cause | Recommended Solution |
| Inconsistent Cell Number or Confluency | Plate a consistent number of cells for each experiment and ensure they are at a similar confluency at the time of stimulation. Cell density can affect the responsiveness to stimuli.[3] |
| Variability in Reagent Preparation | Prepare master mixes of reagents and stimuli to be added to replicate wells to minimize pipetting errors. Ensure thorough mixing of all solutions. |
| Inconsistent Incubation Times | Use a multichannel pipette or a timed addition schedule to ensure all wells are stimulated and stopped for the same duration. |
| Fluctuations in Temperature or CO2 | Maintain stable incubator conditions (37°C, 5% CO2) throughout the experiment, as variations can affect cellular metabolism and signaling. |
| Assay Technique Variability | Standardize all steps of the assay protocol, particularly pipetting, washing, and incubation periods. For manual assays, perform them in the same manner each time. The use of automated systems can reduce variability.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring this compound release?
The most common methods include:
-
Radiolabeling with [3H]-Arachidonic Acid: This classic method involves incorporating radiolabeled AA into the cell's membrane phospholipids (B1166683). After stimulation, the amount of radioactivity released into the supernatant is measured by scintillation counting.[7][8][9]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method uses antibodies specific for AA to quantify its concentration in the supernatant. It is a high-throughput method that does not require radioactivity.[10][11][12]
-
Chromatography-Mass Spectrometry (LC-MS/MS or GC-MS): These are highly sensitive and specific methods for the absolute quantification of AA and its metabolites. They are considered the gold standard for accuracy but require specialized equipment.[13][14][15][16]
Q2: How do I choose the right stimulus for my experiment?
The choice of stimulus depends on the cell type and the specific signaling pathway you wish to investigate.
-
Receptor-Mediated Agonists: Hormones (e.g., bradykinin, thrombin), growth factors, and inflammatory mediators (e.g., ATP) activate specific G-protein coupled receptors or receptor tyrosine kinases.[6]
-
Calcium Ionophores (e.g., A23187, Ionomycin): These agents directly increase intracellular calcium levels, bypassing receptor activation to stimulate calcium-dependent cPLA2.[8]
-
Phorbol Esters (e.g., PMA): These activate Protein Kinase C (PKC), which can lead to AA release, sometimes independently of a large calcium influx.
-
Particulate Stimuli (e.g., Zymosan): These are often used in phagocytic cells like macrophages to mimic a pathogenic challenge and induce a robust inflammatory response, including AA release.[8]
Q3: What is the role of calcium and phosphorylation in AA release?
Maximal activation of cytosolic phospholipase A2 (cPLA2), the primary enzyme responsible for releasing AA from membrane phospholipids, typically requires two key events:
-
Increased Intracellular Calcium ([Ca2+]i): Calcium binds to the C2 domain of cPLA2, causing it to translocate from the cytosol to the nuclear envelope and endoplasmic reticulum, where its phospholipid substrates reside.
-
Phosphorylation: Mitogen-activated protein kinases (MAPKs) phosphorylate cPLA2 on specific serine residues, which increases its catalytic activity.
For many stimuli, both a sustained increase in intracellular calcium and cPLA2 phosphorylation are necessary for a robust and maximal AA release.[6]
Q4: Can I measure this compound metabolites instead of AA itself?
Yes, and it is often informative to do so. Once released, AA is rapidly metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) into various eicosanoids (e.g., prostaglandins, leukotrienes). Measuring these downstream metabolites can provide insights into the specific enzymatic pathways activated in your cells.[17][18] This can be done using specific ELISAs or by LC-MS/MS.[14][16]
Q5: How can I prevent cell lysis when using high concentrations of stimuli?
Some stimuli, including this compound itself when used as an agonist, can cause cell lysis at high concentrations.[19] To mitigate this:
-
Perform a dose-response curve and use the lowest concentration of stimulus that gives a maximal response.
-
Monitor cell viability using a lactate (B86563) dehydrogenase (LDH) assay, which measures the release of this cytosolic enzyme from damaged cells.
-
Reduce the incubation time with the stimulus to the minimum required to observe a significant response.
Data Presentation
Table 1: Comparison of Common Stimuli for this compound Release
| Stimulus | Typical Concentration Range | Target Cell Types | Primary Mechanism of Action |
| Bradykinin | 1 - 10 µg/ml | Endothelial Cells, Fibroblasts | Activates G-protein coupled receptors, leading to increased intracellular Ca2+.[6][20] |
| Calcium Ionophore (A23187) | 0.2 - 10 µM | Most cell types | Directly increases intracellular Ca2+ concentration.[8][18][20] |
| Thrombin | 0.1 - 1 U/ml | Platelets, Endothelial Cells | Activates protease-activated receptors (PARs). |
| ATP | 10 - 100 µM | Macrophages, CHO cells | Activates purinergic receptors, leading to Ca2+ mobilization. |
| Phorbol Myristate Acetate (PMA) | 10 - 100 nM | Macrophages, Neutrophils | Activates Protein Kinase C (PKC). |
| Zymosan (Opsonized) | 0.5 - 1 mg/ml | Macrophages, Neutrophils | Engages phagocytic receptors, leading to activation of multiple signaling pathways.[8] |
| Interleukin-1 (IL-1) | 1 - 10 ng/ml | Smooth Muscle Cells, Fibroblasts | Activates the IL-1 receptor, stimulating downstream signaling.[2] |
Experimental Protocols
Protocol 1: [3H]-Arachidonic Acid Release Assay
This protocol describes a common method for measuring AA release by pre-labeling cellular phospholipids with radioactive this compound.
-
Cell Seeding: Plate cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Radiolabeling:
-
The following day, replace the growth medium with a medium containing 0.2-0.5 µCi/ml of [3H]-arachidonic acid.
-
Incubate the cells for 18-24 hours to allow for the incorporation of the radiolabel into cellular phospholipids.
-
-
Washing:
-
Carefully aspirate the labeling medium.
-
Wash the cells 3-4 times with a serum-free medium containing 0.1% fatty acid-free Bovine Serum Albumin (BSA) to remove unincorporated [3H]-AA. BSA helps to bind and remove free fatty acids.
-
-
Stimulation:
-
Add 0.5 ml of the BSA-containing medium with the desired concentration of stimulus to each well.
-
Include a "basal" or "unstimulated" control (medium with vehicle).
-
To determine the total incorporated radioactivity, lyse the cells in a separate set of wells with a lysis buffer (e.g., 0.1% SDS).
-
Incubate at 37°C for the desired time (e.g., 15-60 minutes).
-
-
Sample Collection:
-
Carefully transfer the supernatant from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
-
Quantification:
-
Measure the radioactivity (in counts per minute, CPM) in each sample using a scintillation counter.
-
Calculate the percentage of AA release as: (CPM_stimulated - CPM_basal) / (CPM_total_incorporation - CPM_basal) * 100.
-
Protocol 2: this compound Quantification by ELISA
This protocol provides a general workflow for using a competitive ELISA kit to measure AA. Refer to the specific kit manual for detailed instructions.[10][11]
-
Cell Culture and Stimulation:
-
Culture and stimulate cells as described in Protocol 1 (steps 1, 3, and 4), but without radiolabeling.
-
-
Sample Preparation:
-
Collect the cell culture supernatant after stimulation.
-
Centrifuge the supernatant at 1000 x g for 15-20 minutes to remove any cells or debris.[11]
-
The clarified supernatant can now be used in the assay. If necessary, dilute the samples to fall within the standard curve range of the kit.
-
-
ELISA Procedure (General Steps):
-
Prepare standards and reagents according to the kit manual.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the biotin-labeled AA or HRP-conjugated AA (depending on the kit format) to initiate the competitive binding.
-
Incubate for the specified time (e.g., 45 minutes at 37°C).
-
Wash the plate multiple times to remove unbound reagents.
-
Add Streptavidin-HRP conjugate (if using a biotin-based kit) and incubate.
-
Wash the plate again.
-
Add the TMB substrate and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of AA in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Canonical signaling pathway for receptor-mediated this compound release.
References
- 1. Release of platelet-derived growth factor from human platelets by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of this compound metabolism: differences in potencies of recombinant human interleukin-1 alpha and interleukin-1 beta on two cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proliferation-dependent changes in release of this compound from endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of this compound release from cells as the biochemical action of anti-inflammatory corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of this compound release from cells as the biochemical action of anti-inflammatory corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of this compound release in vascular endothelium. Ca(2+)-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Filtration assay for this compound release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulus-specific induction of phospholipid and this compound metabolism in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stimulation of this compound release and eicosanoid biosynthesis in an interleukin 2-dependent T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abcam.cn [abcam.cn]
- 11. assaygenie.com [assaygenie.com]
- 12. This compound ELISA Kit (A74629) [antibodies.com]
- 13. Simple and Robust UPLC-MS Method for Serum this compound with Potential Application in Clinical Settings | MDPI [mdpi.com]
- 14. Detection Methods for this compound - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. A quantitiative LC-MS/MS method for the measurement of this compound, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A liquid chromatography/mass spectrometric method for simultaneous analysis of this compound and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of this compound metabolite release by human fibroblasts in proliferative vitreoretinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Production of this compound metabolites by endothelial cells in hyperoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound causes lysis of blood cells and ADP-dependent platelet activation responses in platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound metabolism in cultured aortic endothelial cells. Effect of cAMP and 3-isobutyl-1-methylxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Normalization Strategies for Arachidonic Acid Metabolite Data
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for normalizing arachidonic acid (AA) metabolite data. Proper normalization is critical for mitigating technical and biological variations, ensuring the reliability and interpretability of your results.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is normalization of this compound metabolite data essential?
Normalization is a crucial preprocessing step that aims to remove unwanted, non-biological variation from your data.[2] Its primary purposes are:
-
To Correct for Systematic Variation: It adjusts for variations introduced during sample preparation, analysis, and data acquisition, such as differences in sample volume, instrument drift, or ion suppression in mass spectrometry (MS).[1][2][3]
-
To Enhance Comparability: Normalization makes metabolic measurements across different samples and batches comparable, which is essential for downstream statistical analysis.[1][2]
-
To Reveal True Biological Differences: By minimizing technical noise, normalization helps ensure that the observed differences in AA metabolite levels are due to actual biological factors rather than experimental artifacts.[1][2]
Q2: What are the most common sources of variation in this compound metabolomics data?
Variation in metabolomics data can arise from multiple sources throughout the experimental workflow:[2]
-
Pre-analytical Variation: Differences in sample collection, handling, and storage.
-
Analytical Variation: Discrepancies in sample preparation, extraction, and instrument performance.[3] This includes instrument drift and batch effects.[2]
-
Biological Variation: Inherent differences between subjects or experimental groups.
Q3: What are the common normalization strategies for this compound metabolite data?
Several normalization strategies can be applied, each with its own assumptions, advantages, and limitations. The choice of method depends on the experimental design and the nature of the data.
| Normalization Strategy | Principle | Advantages | Limitations |
| Internal Standard (IS) Normalization | A known concentration of a stable isotope-labeled analog of the analyte (e.g., AA-d8, PGF2α-d4) is added to each sample.[4] The intensity of each endogenous metabolite is then divided by the intensity of its corresponding internal standard. | Corrects for sample-to-sample variation in extraction efficiency, matrix effects, and instrument response.[1] | Requires the availability of appropriate internal standards for each class of metabolites. Errors in IS addition can introduce variability.[2] |
| Total Ion Current (TIC) Normalization | Assumes that the total feature intensity is consistent across samples.[3] The intensity of each feature is divided by the total ion current of that sample. | Simple to implement. | Sensitive to a few high-intensity features and may not be suitable for all datasets.[5] |
| Median Normalization | Assumes a constant median feature intensity across samples.[3] Each feature's intensity is divided by the median intensity of all features in that sample. | Robust against outliers.[6] | Assumes that the median intensity accurately represents the central tendency of metabolite abundance.[6] |
| Probabilistic Quotient Normalization (PQN) | Corrects for dilution effects by calculating a median quotient of the intensities of all metabolites in a sample relative to a reference spectrum (often the median spectrum of all samples).[2][7] | Robust against outliers and effective at removing technical biases and batch effects.[2][3] | Assumes that, on average, the concentration of most metabolites does not change across the samples.[2] |
| Locally Estimated Scatterplot Smoothing (LOESS) Normalization | Assumes balanced proportions of upregulated and downregulated features.[3] It fits a local regression model to the data to remove systematic trends. | Effective for complex, non-linear variations.[3] | Can be computationally intensive. |
| Systematic Error Removal using Random Forest (SERRF) | A machine learning approach that uses quality control (QC) samples to model and remove unwanted systematic variations.[8] | Can significantly reduce technical errors.[8] | May inadvertently mask treatment-related variance in some datasets.[3] |
Q4: How do I choose the right internal standard for my experiment?
Ideally, a stable isotope-labeled internal standard that is chemically identical to the analyte of interest should be used.[9] For this compound metabolites, deuterated standards are commonly employed, such as PGF2α-d4, PGD2-d4, 15(S)-HETE-d8, and AA-d8.[4] When a specific standard is not available, a standard from the same chemical class can be used for quantification.[10]
Q5: How should I manage and correct for batch effects?
Batch effects occur when samples are analyzed in different groups or on different days, introducing systematic variation.[2]
-
Randomize Sample Injection Order: The most critical step is to randomize the injection order of your samples so that biological groups are distributed evenly across all batches.[2][5]
-
Use Quality Control (QC) Samples: Analyze pooled QC samples at regular intervals throughout the analytical run. A drift or jump in the QC signal indicates a batch effect.[2]
-
Apply Batch Correction Algorithms: If batch effects are detected, post-normalization batch correction algorithms can be applied based on the QC sample data.[2]
This compound Signaling Pathway
The metabolism of this compound occurs through three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[11][12]
References
- 1. Lipidomic Data Normalization → Area → Sustainability [esg.sustainability-directory.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of normalization strategies for mass spectrometry-based multi-omics datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A liquid chromatography/mass spectrometric method for simultaneous analysis of this compound and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Various Normalization Methods for LC/MS Metabolomics Data [scirp.org]
- 6. Metabolomics Data Normalization Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. iroatech.com [iroatech.com]
- 10. Tracking the Metabolic Fate of Exogenous this compound in Ferroptosis Using Dual-Isotope Labeling Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection Methods for this compound - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. Metabolism and Detection of this compound - Creative Proteomics [metabolomics.creative-proteomics.com]
Validation & Comparative
Validating siRNA Knockdown of Arachidonic Acid Pathway Enzymes: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the intricate arachidonic acid (AA) pathway, small interfering RNA (siRNA) offers a powerful tool for transiently silencing key enzymes and elucidating their roles in health and disease. This guide provides a comprehensive comparison of siRNA-mediated knockdown validation for five critical enzymes in this pathway: Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), 12-Lipoxygenase (12-LOX), and 15-Lipoxygenase (15-LOX). We present a comparative analysis of knockdown efficiency, detailed experimental protocols, and a discussion of alternative methods.
Comparison of Knockdown Efficiency and Functional Outcomes
Effective validation of siRNA knockdown requires a multi-pronged approach, assessing changes at the mRNA, protein, and functional levels. The following tables summarize reported knockdown efficiencies and the expected impact on enzyme activity and downstream product formation for key enzymes in the this compound pathway.
Table 1: Comparison of siRNA Knockdown Efficiency for this compound Pathway Enzymes
| Target Enzyme | Gene Name | Cell Line | siRNA Concentration | Transfection Time (hours) | mRNA Knockdown (%) (Method) | Protein Knockdown (%) (Method) | Reference(s) |
| COX-1 | PTGS1 | Primary Myoblasts | Not Specified | 48 | ~70% (qRT-PCR) | ~65% (Western Blot) | [1] |
| COX-2 | PTGS2 | Capan-2 | Not Specified | 24-72 | 73% (qRT-PCR) | 67% (48h), 61% (72h) (Western Blot) | |
| 5-LOX | ALOX5 | THP-1 Macrophages | Not Specified | 24-72 | >80% (qRT-PCR) | Significant Reduction (Western Blot) | [2] |
| 12/15-LOX | ALOX15 | Mouse Macrophages | Not Specified | Not Specified | Not Specified | Significant Reduction (shRNA-mediated) | [3] |
Note: Direct comparative studies of various siRNAs against all five enzymes under identical conditions are limited. The data presented are compiled from separate studies and should be interpreted with consideration of the different experimental systems.
Table 2: Functional Validation of siRNA Knockdown
| Target Enzyme | Downstream Product | Expected Outcome of Knockdown | Assay for Validation |
| COX-1 | Prostaglandins (e.g., PGE2), Thromboxane (B8750289) A2 | Reduction in basal prostaglandin (B15479496) and thromboxane levels | Prostaglandin E2 EIA[4][5] |
| COX-2 | Prostaglandins (e.g., PGE2) | Reduction in inflammation-induced prostaglandin production | Prostaglandin E2 EIA[5][6] |
| 5-LOX | Leukotrienes (e.g., LTB4) | Reduction in leukotriene production | Leukotriene B4 EIA[7] |
| 12-LOX | 12-HETE | Reduction in 12-HETE levels | HPLC or LC-MS/MS |
| 15-LOX | 15-HETE, Lipoxins | Reduction in 15-HETE and lipoxin levels | HPLC or LC-MS/MS |
Visualizing the Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Caption: The this compound Signaling Pathway.
Caption: Experimental Workflow for siRNA Knockdown Validation.
Detailed Experimental Protocols
Reproducibility is paramount in research. The following are detailed methodologies for the key experiments involved in validating siRNA knockdown of this compound pathway enzymes.
Protocol 1: siRNA Transfection
This protocol provides a general guideline for siRNA transfection into adherent mammalian cells. Optimization is recommended for each cell line and siRNA combination.
Materials:
-
Mammalian cells of interest
-
Complete culture medium
-
Serum-free medium (e.g., Opti-MEM™)
-
siRNA duplexes (target-specific and non-targeting control)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
6-well plates
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. Use antibiotic-free complete culture medium.
-
siRNA-Lipid Complex Formation: a. In an RNase-free tube, dilute 20-80 pmol of siRNA duplex into 100 µL of serum-free medium[2]. b. In a separate RNase-free tube, dilute 2-8 µL of transfection reagent into 100 µL of serum-free medium[2]. c. Combine the diluted siRNA and transfection reagent. Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow for complex formation[2].
-
Transfection: a. Aspirate the culture medium from the cells and wash once with 2 mL of serum-free medium[2]. b. Add 0.8 mL of serum-free medium to the tube containing the siRNA-lipid complexes[2]. c. Gently overlay the 1 mL mixture onto the washed cells[2].
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO₂ incubator[2].
-
Post-transfection: Add 1 mL of 2x normal growth medium (containing twice the normal serum and antibiotic concentration) without removing the transfection mixture.
-
Harvest: Harvest cells for analysis at 24-72 hours post-transfection.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the reduction in target mRNA levels.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from siRNA-transfected and control cells according to the manufacturer's protocol of the RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction: a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and cDNA template. b. Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the siRNA-treated samples to the non-targeting control.
Protocol 3: Western Blotting
Western blotting is performed to assess the reduction in target protein levels.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody overnight at 4°C. b. Wash the membrane three times with TBST. c. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 4: Enzyme Activity Assays
This assay measures the peroxidase activity of COX enzymes.
Materials:
-
COX Activity Assay Kit (e.g., from Sigma-Aldrich or Cayman Chemical)
-
Cell lysate from siRNA-transfected and control cells
-
Fluorometric plate reader
Procedure (based on a commercial kit):
-
Sample Preparation: Prepare cell lysates from approximately 2-6 x 10⁶ cells in the provided lysis buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, COX probe, COX cofactor, and cell lysate. To differentiate between COX-1 and COX-2 activity, parallel wells can be set up with specific inhibitors (SC-560 for COX-1 and a coxib for COX-2).
-
Initiate Reaction: Add this compound to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.
-
Calculation: Calculate the enzyme activity based on the rate of increase in fluorescence, and compare the activity in siRNA-treated samples to controls.
This assay measures 5-LOX activity within cells.
Materials:
-
THP-1 macrophages or other relevant cell line
-
H₂DCFDA (fluorescent probe)
-
This compound
-
Fluorometric plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Probe Loading: Add H₂DCFDA (e.g., 10 µM) to each well and incubate for 30 minutes at 37°C[8].
-
Stimulation: Initiate the reaction by adding this compound (e.g., 70 µM), CaCl₂, and ATP[8].
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Analysis: Compare the fluorescence intensity in 5-LOX siRNA-treated cells to control cells.
Protocol 5: ELISA for Downstream Products
This assay quantifies PGE₂ levels in cell culture supernatants.
Materials:
-
PGE₂ ELISA Kit
-
Cell culture supernatants from siRNA-transfected and control cells
-
Microplate reader
Procedure (based on a competitive ELISA kit):
-
Sample Collection: Collect cell culture supernatants.
-
Assay Procedure: a. Add standards and samples to the wells of the antibody-coated microplate. b. Add the PGE₂-HRP conjugate. c. Incubate for the recommended time (e.g., 1 hour at 37°C). d. Wash the plate to remove unbound reagents. e. Add the substrate solution and incubate to allow for color development. f. Add a stop solution to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm.
-
Calculation: Generate a standard curve and determine the concentration of PGE₂ in the samples.
This assay quantifies LTB₄ levels in cell culture supernatants.
Materials:
-
LTB₄ ELISA Kit
-
Cell culture supernatants
-
Microplate reader
Procedure (based on a competitive ELISA kit):
-
Sample Collection: Collect cell culture supernatants.
-
Assay Procedure: Follow the manufacturer's instructions, which are similar to the PGE₂ ELISA protocol, involving competitive binding, washing, substrate addition, and absorbance reading.
-
Calculation: Determine the LTB₄ concentration from the standard curve.
Alternative Methods for Gene Silencing
While siRNA is a powerful tool for transient knockdown, other technologies offer different advantages for studying gene function.
Table 3: Comparison of Gene Silencing Technologies
| Feature | siRNA (Small Interfering RNA) | shRNA (Short Hairpin RNA) | CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats) |
| Mechanism | Post-transcriptional gene silencing via mRNA degradation. | Post-transcriptional gene silencing via mRNA degradation. | Gene knockout at the DNA level through targeted double-strand breaks and error-prone repair. |
| Delivery | Transient transfection of synthetic oligonucleotides. | Transfection or transduction with a plasmid or viral vector encoding the shRNA. | Transfection or transduction with components for Cas9 nuclease and a guide RNA. |
| Duration of Effect | Transient (typically 3-7 days). | Can be transient or stable (long-term) depending on the delivery method. | Permanent and heritable gene knockout. |
| Efficiency | Variable, dependent on siRNA sequence and delivery. | Can be highly efficient with stable integration. | Highly efficient at generating complete gene knockout. |
| Off-Target Effects | Can occur due to partial sequence complementarity. | Can occur, and may also saturate the endogenous miRNA machinery. | Can occur, but can be minimized with careful guide RNA design. |
| Best For | Rapid, transient knockdown for target validation and short-term functional studies. | Long-term, stable knockdown in cell lines and in vivo studies. | Complete and permanent loss-of-function studies. |
References
- 1. ashpublications.org [ashpublications.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. lornajane.net [lornajane.net]
- 4. Making pretty diagrams with GraphViz [steveliles.github.io]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Transfection of mammalian cell lines with plasmids and siRNAs [protocols.io]
- 8. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
The Inflammatory Cascade: A Comparative Analysis of Arachidonic Acid, EPA, and DHA in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of inflammation, the roles of polyunsaturated fatty acids (PUFAs) are of paramount importance. Arachidonic acid (AA), an omega-6 PUFA, and the omega-3 PUFAs eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are key players with often opposing effects on inflammatory pathways. This guide provides an objective comparison of their performance in established inflammation models, supported by experimental data, to aid researchers in their study of inflammatory diseases and the development of novel therapeutics.
Introduction to the Key Players in Inflammation
This compound is a central precursor for the biosynthesis of potent pro-inflammatory lipid mediators, known as eicosanoids.[1][2] When released from the cell membrane by phospholipase A2, AA is metabolized by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins (B1171923) and leukotrienes, which drive the inflammatory response.[1][2][3]
In contrast, EPA and DHA, commonly found in fish oil, are known for their anti-inflammatory properties.[4][5] They compete with AA for the same metabolic enzymes, leading to the production of less potent pro-inflammatory mediators or even anti-inflammatory and pro-resolving molecules.[6][7] EPA and DHA are precursors to a class of specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, which actively orchestrate the resolution of inflammation.[4][8][9]
Quantitative Comparison of AA, EPA, and DHA in In Vitro Inflammation Models
The differential effects of AA, EPA, and DHA on key inflammatory markers have been quantified in various in vitro models, primarily using immune cells such as macrophages. The following tables summarize the findings from studies investigating their impact on cytokine production, COX-2 expression, and prostaglandin (B15479496) synthesis.
Table 1: Effect of this compound, EPA, and DHA on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Fatty Acid | Concentration | Change in TNF-α Production | Change in IL-6 Production | Reference |
| This compound (AA) | 2-5 µM | Dose-dependent decrease | Not specified | [10] |
| Eicosapentaenoic Acid (EPA) | 100 µM | Significant decrease | Greater decrease than TNF-α | [11] |
| Docosahexaenoic Acid (DHA) | 100 µM | Significant decrease | Greater decrease than TNF-α | [11] |
Table 2: Effect of this compound and EPA on COX-2 Expression and Prostaglandin E2 (PGE2) Synthesis in NIH 3T3 Fibroblasts
| Fatty Acid | Concentration | Change in COX-2 mRNA Expression | Change in PMA-induced PGE2 Synthesis | Reference |
| This compound (AA) | 10 µM | No significant difference from EPA | Significant increase | [12] |
| Eicosapentaenoic Acid (EPA) | 10 µM | No significant difference from AA | No significant increase | [12] |
| AA + EPA | 10 µM each | Not specified | >50% decrease compared to AA alone | [12] |
Quantitative Comparison of AA, EPA, and DHA in In Vivo Inflammation Models
In vivo models provide a more complex physiological environment to study the effects of these fatty acids on inflammation. The carrageenan-induced paw edema model is a classic assay for acute inflammation.
Table 3: Anti-inflammatory Effects of EPA and DHA in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dosage | Percent Inhibition of Edema (after 24h) | Reference |
| Fish Oil (EPA + DHA) Group 1 | Not specified | 78.57% | [2][13] |
| Fish Oil (EPA + DHA) Group 2 | Not specified | 57.14% | [2][13] |
| Fish Oil (EPA + DHA) Group 3 | Not specified | 50.00% | [2][13] |
| Fish Oil (EPA + DHA) Group 4 | Not specified | 100.00% | [2][13] |
| Fish Oil (EPA + DHA) Group 5 | Not specified | 92.85% | [2][13] |
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of these fatty acids in inflammation, the following diagrams illustrate their metabolic pathways and a typical experimental workflow for their comparison.
Caption: Metabolic pathways of AA, EPA, and DHA.
Caption: Experimental workflow for in vitro comparison.
Caption: Opposing effects on inflammatory outcomes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Macrophage Inflammation Model
Objective: To assess the effects of fatty acids on the production of inflammatory mediators by macrophages.
Cell Line: RAW 264.7 murine macrophage cell line or primary bone marrow-derived macrophages.
Protocol:
-
Cell Culture: Culture macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Fatty Acid Treatment: Seed cells in 24-well plates. Once adherent, replace the medium with serum-free DMEM containing the desired concentrations of AA, EPA, or DHA (solubilized with fatty acid-free BSA) for 24-48 hours.
-
LPS Stimulation: After the pre-treatment period, stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 4, 8, or 24 hours) to induce an inflammatory response.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine and prostaglandin analysis. Centrifuge to remove cell debris and store at -80°C.
-
Cells: Lyse the cells for RNA or protein extraction for gene and protein expression analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
Protocol:
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[14]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[8]
-
Sample and Standard Incubation: Wash the plate and add diluted samples and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.[8]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add a TMB substrate solution. The reaction is stopped with a stop solution (e.g., 2N H2SO4).[8]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression of inflammatory genes (e.g., COX-2) in macrophages.
Protocol:
-
RNA Extraction: Isolate total RNA from the cell lysates using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target gene (e.g., COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and compared to a control group.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds (e.g., fish oil containing EPA and DHA) or vehicle control orally or via intraperitoneal injection.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[1][4]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 24 hours).[4]
-
Data Analysis: The percentage of edema inhibition is calculated for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Different Fatty Acids Compete with this compound for Binding to the Allosteric or Catalytic Subunits of Cyclooxygenases to Regulate Prostanoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. biomatik.com [biomatik.com]
- 10. Effects of in vitro exposure to this compound on TNF-alpha production by murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Cytokine Elisa [bdbiosciences.com]
A Head-to-Head Comparison: Cross-Validation of ELISA and Mass Spectrometry for Prostaglandin Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of prostaglandins (B1171923) (PGs) is critical for understanding a wide range of physiological and pathological processes, including inflammation, pain, and cancer.[1] The two most common analytical methods for quantifying these potent lipid mediators are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Prostaglandin (B15479496) Biosynthesis Pathway
Prostaglandins are derived from arachidonic acid through a series of enzymatic reactions initiated by cyclooxygenase (COX) enzymes. Understanding this pathway is crucial for interpreting measurement data.
Method Performance: A Quantitative Comparison
The performance of LC-MS/MS and ELISA can be evaluated based on several key parameters. The following table summarizes quantitative data from various studies to provide a clear comparison.
| Performance Metric | LC-MS/MS | ELISA | Key Considerations |
| Sensitivity (LOD) | 20 pg/mL (PGE₂ & PGD₂)[1][3] | 6.88 pg/mL - 138.6 pg/mL (PGE₂)[1] | Sensitivity of ELISA can vary significantly between different commercial kits. |
| Limit of Quantitation (LOQ) | 100 pg/mL (PGE₂ & PGD₂)[1] | Not always reported in kit datasheets[1] | LC-MS/MS provides a well-defined LOQ, crucial for quantitative studies. |
| Accuracy (% Recovery) | 97.2% to 100.8%[1][3] | Not consistently reported. | LC-MS/MS demonstrates high accuracy due to the use of internal standards.[1] |
| Precision (% CV) | Intra-day: 0.57% to 4.52% Inter-day: 1.26% to 2.43%[1][3] | Generally <15% (Intra- & Inter-assay)[1] | LC-MS/MS offers higher precision, which is critical for detecting small changes in prostaglandin levels.[1] |
| Specificity | High[1][2][4] | Variable, prone to cross-reactivity[1][3] | Antibody-based ELISA may cross-react with structurally similar prostaglandins, potentially leading to overestimated results.[3][5][6] |
| Throughput | Lower | High[1] | ELISA is well-suited for screening large numbers of samples for a single analyte.[1][3] |
| Multiplexing | Excellent (simultaneous measurement of multiple PGs)[1][7] | Limited (typically measures one analyte per assay) | LC-MS/MS is highly efficient for profiling multiple lipid mediators in a single run.[5][8] |
| Cost & Equipment | High initial investment and operational cost[4] | Lower equipment cost and per-sample price[4] | Mass spectrometry requires specialized equipment and expertise for operation and data analysis.[4] |
Experimental Protocols
Prostaglandin E₂ (PGE₂) Competitive ELISA Protocol
This protocol describes a typical competitive ELISA for PGE₂ quantification in cell culture supernatants.
Methodology Details:
-
Sample Preparation : Cell culture supernatant is collected and centrifuged to remove debris.[9] Samples and standards should be prepared in the same matrix to minimize interference.[9]
-
Assay Procedure :
-
Standards and samples are added to a microplate pre-coated with a capture antibody (e.g., goat anti-mouse).[10]
-
A fixed amount of HRP-labeled prostaglandin (e.g., PGE₂-HRP) is added. This competes with the unlabeled PGE₂ in the sample for binding to a limited number of primary antibody sites (e.g., mouse monoclonal anti-PGE₂).[10]
-
After incubation, the plate is washed to remove unbound reagents.[9]
-
A substrate solution (TMB) is added, which reacts with the bound HRP to produce a color signal.[9]
-
A stop solution is added to terminate the reaction.[9]
-
-
Data Analysis : The absorbance is read at 450 nm. The intensity of the color is inversely proportional to the amount of PGE₂ in the sample. A standard curve is generated, and sample concentrations are determined by interpolation.[1][9]
LC-MS/MS Protocol for Prostaglandin Analysis
This protocol outlines a general workflow for the quantification of PGE₂ and PGD₂ using LC-MS/MS.
Methodology Details:
-
Sample Preparation : A deuterated internal standard (e.g., d₄-PGE₂) is added to the sample to account for analyte loss during preparation.[3] Prostaglandins are then extracted and concentrated from the biological matrix using solid-phase extraction (SPE).[8][11]
-
Chromatographic Separation : The extracted sample is injected into an HPLC or UHPLC system.[12] Isomers like PGE₂ and PGD₂ are separated using a reverse-phase column (e.g., Phenyl-Hexyl) with a gradient of acetonitrile in water containing an additive like ammonium (B1175870) acetate (B1210297) or formic acid.[3][12] Complete chromatographic separation is essential as these isomers can have similar fragmentation patterns.[3]
-
Mass Spectrometric Detection :
-
The separated compounds are ionized, typically using negative ion electrospray ionization (ESI).[3]
-
A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3][11] For PGE₂ and PGD₂, the instrument monitors the transition of the deprotonated molecule (m/z 351.2) to a specific product ion (e.g., m/z 271).[3]
-
-
Data Analysis : The concentration of each prostaglandin is determined by comparing the ratio of its peak area to that of the internal standard against a calibration curve.[11]
Conclusion: Choosing the Right Tool for the Job
Both LC-MS/MS and ELISA are powerful tools for prostaglandin measurement, each with distinct advantages and limitations.
LC-MS/MS is the method of choice when:
-
High accuracy, precision, and specificity are paramount.[1][2]
-
Simultaneous measurement of multiple prostaglandins or other lipid mediators is required.[1][5]
-
The research involves complex biological matrices where cross-reactivity is a concern.[1]
-
Confirmation or validation of results from other methods is needed.[1]
ELISA is a suitable option for:
-
High-throughput screening of a large number of samples for a single prostaglandin.[1]
-
Initial or preliminary studies where a rapid assessment of prostaglandin levels is sufficient.[1]
-
Laboratories with limited access to expensive mass spectrometry equipment.[1][4]
Ultimately, the decision between LC-MS/MS and ELISA should be based on the specific research question, the required level of data quality, and available resources. For robust and reliable quantification, especially in complex biological systems, cross-validation of ELISA results with the gold-standard LC-MS/MS method is highly recommended.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spbase.org [spbase.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Determination of nine prostaglandins in the this compound metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
- 8. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. benchchem.com [benchchem.com]
- 12. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
Arachidonic Acid vs. Mead Acid in Inflammatory Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the roles of arachidonic acid (AA) and Mead acid (MA) in inflammatory pathways. By examining their metabolic fates, the biological activities of their derivatives, and their overall impact on inflammation, this document aims to furnish researchers, scientists, and drug development professionals with critical information to inform novel therapeutic strategies.
Introduction to this compound and Mead Acid
This compound (AA) is an omega-6 polyunsaturated fatty acid (PUFA) that is a well-established precursor to a vast array of potent pro-inflammatory lipid mediators known as eicosanoids.[1][2][3][4][5][6][7][8][9] These molecules, including prostaglandins, thromboxanes, and leukotrienes, are central to the initiation and propagation of the inflammatory cascade.[1][2] In contrast, Mead acid (MA), an omega-9 PUFA, is typically present in low levels in tissues but becomes more abundant during essential fatty acid deficiency.[2][10][11][12] Emerging evidence suggests that MA and its metabolites may possess anti-inflammatory or less pro-inflammatory properties, positioning them as potential modulators of inflammation and prospective therapeutic agents.[2][13][14]
Biosynthesis and Metabolism: A Tale of Two Pathways
Both this compound and Mead acid are released from the cell membrane by the action of phospholipase A2 and are metabolized by the same key enzyme systems: cyclooxygenases (COX) and lipoxygenases (LOX).[2][3][4][9][15][16][17][18] However, the structural differences between the two fatty acids lead to the production of distinct classes of eicosanoids with often opposing biological activities.
This compound Metabolism:
-
COX Pathway: COX-1 and COX-2 enzymes convert AA into prostaglandin (B15479496) H2 (PGH2), the precursor to the 2-series prostanoids (e.g., PGE2, PGD2, PGF2α, PGI2, and TXA2).[2][16][18] PGE2 is a major pro-inflammatory mediator.[2]
-
LOX Pathway: 5-lipoxygenase (5-LOX) converts AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is further metabolized to the 4-series leukotrienes (e.g., LTA4, LTB4, LTC4, LTD4, LTE4).[2][12] LTB4 is a potent chemoattractant for neutrophils.[2]
Mead Acid Metabolism:
-
COX Pathway: When metabolized by COX enzymes, MA is converted to the 1-series prostaglandins, such as prostaglandin E1 (PGE1).[2][7] PGE1 is known to have anti-inflammatory effects, often opposing the actions of PGE2.[6]
-
LOX Pathway: The metabolism of MA by 5-LOX leads to the formation of 3-series leukotrienes, such as leukotriene C3 (LTC3) and leukotriene B3 (LTB3).[7][10] These are generally considered to be less potent inflammatory mediators than their 4-series counterparts.[10]
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the key inflammatory mediators derived from this compound and Mead acid.
Table 1: Enzyme Kinetics for COX and 5-LOX with this compound
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| COX-1 (ovine) | This compound | ~5 | Not specified | [Creative Enzymes] |
| COX-2 (human) | This compound | ~8.3 | Not specified | [4] |
| 5-LOX (human) | This compound | 17 ± 2 (kcat/KM) | 20 ± 4 (kcat) | [1][2] |
Note: Direct comparative enzyme kinetic data (Km and Vmax) for Mead acid with COX-1, COX-2, and 5-LOX under identical experimental conditions is limited in the currently available literature. Some studies suggest that Mead acid is a less efficient substrate for COX enzymes compared to this compound.
Table 2: Biological Activity of Prostaglandin Metabolites
| Mediator | Precursor Fatty Acid | Receptor(s) | Key Inflammatory Effects | Receptor Binding Affinity (Kd or Ki) | Reference |
| PGE2 | This compound | EP1, EP2, EP3, EP4 | Pro-inflammatory: vasodilation, increased vascular permeability, pain, fever | ~20-25 nM for EP1 | [11] |
| PGE1 | Dihomo-γ-linolenic Acid (proxy for Mead Acid) | EP1, EP2, EP3, EP4 | Anti-inflammatory: often opposes the actions of PGE2 | ~40 nM for EP1 | [11] |
Table 3: Biological Activity of Leukotriene Metabolites
| Mediator | Precursor Fatty Acid | Receptor(s) | Key Inflammatory Effects | Relative Potency/Binding Affinity | Reference |
| LTB4 | This compound | BLT1, BLT2 | Potent neutrophil chemoattractant, enhances complement receptor expression, induces lysozyme (B549824) release | High affinity for BLT1 (Kd ~0.3 nM) | [10] |
| LTB3 | Mead Acid | BLT1, BLT2 | Neutrophil chemoattractant | 5-fold less potent than LTB4 in chemotaxis; similar potency to LTB4 in complement receptor enhancement and lysozyme release | [10] |
Signaling Pathway Diagrams
Experimental Protocols
Protocol 1: In Vitro Macrophage Inflammatory Assay
This protocol describes the stimulation of macrophages with lipopolysaccharide (LPS) to induce an inflammatory response and the subsequent measurement of cytokine production.
Materials:
-
Murine macrophage cell line (e.g., J774A.1 or RAW 264.7)
-
Complete RPMI 1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and Mead acid (dissolved in a suitable vehicle, e.g., ethanol)
-
12-well cell culture plates
-
ELISA kits for TNF-α and IL-10
Procedure:
-
Cell Culture: Culture macrophages in T75 flasks with complete RPMI 1640 medium at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Harvest and seed macrophages into 12-well plates at a density of 1 x 10^5 cells/well in 500 µL of medium. Allow cells to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound, Mead acid, or vehicle control for 1 hour.
-
LPS Stimulation: Stimulate the macrophages by adding LPS to a final concentration of 100 ng/mL to each well (except for unstimulated controls).
-
Incubation: Incubate the plates for 16-18 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Measurement: Quantify the concentrations of TNF-α and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[8][14][15]
Protocol 2: In Vivo Mouse Ear Edema Model
This protocol describes the induction of acute inflammation in a mouse ear using a topical irritant and the measurement of the resulting edema.
Materials:
-
Male ICR or BALB/c mice (6-8 weeks old)
-
Xylene or another topical irritant (e.g., croton oil, phorbol (B1677699) 12-myristate 13-acetate - PMA)
-
This compound and Mead acid (dissolved in a suitable vehicle, e.g., acetone)
-
Digital micrometer
-
Diclofenac sodium (positive control)
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week before the experiment.
-
Grouping: Divide the mice into groups (n=5-6 per group): Vehicle control, positive control (diclofenac), and experimental groups (different doses of this compound and Mead acid).
-
Baseline Measurement: Measure the initial thickness of the right ear of each mouse using a digital micrometer.
-
Treatment Application: Topically apply the vehicle, positive control, or experimental compounds to the inner and outer surfaces of the right ear.
-
Induction of Inflammation: After a set time (e.g., 30 minutes), apply a fixed volume of the irritant (e.g., 20 µL of xylene) to the right ear of each mouse. The left ear serves as an untreated control.
-
Edema Measurement: Measure the thickness of the right ear at various time points after irritant application (e.g., 15, 30, 60, 120 minutes).
-
Data Analysis: Calculate the ear edema as the difference in ear thickness before and after the induction of inflammation. Compare the edema in the treated groups to the vehicle control group.[9][17]
Conclusion
The comparative analysis of this compound and Mead acid in inflammatory pathways reveals a clear dichotomy. This compound is a potent precursor to pro-inflammatory eicosanoids that drive the inflammatory response. In contrast, Mead acid, while a substrate for the same enzymes, gives rise to metabolites that are generally less inflammatory or even exhibit anti-inflammatory properties. Furthermore, Mead acid can act as a competitive inhibitor of this compound metabolism, further contributing to its potential as a modulator of inflammation.
The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of Mead acid and its derivatives in inflammatory diseases. Future research should focus on elucidating the precise mechanisms of action of Mead acid's metabolites and on conducting pre-clinical and clinical studies to evaluate their efficacy and safety.
References
- 1. Kinetic investigation of human 5-lipoxygenase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic investigation of human 5-lipoxygenase with this compound [diva-portal.org]
- 3. benchchem.com [benchchem.com]
- 4. COX-1 - Creative Enzymes [creative-enzymes.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipoxygenase - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Kinetics of leukotriene A4 synthesis by 5-lipoxygenase from rat polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 18. profiles.wustl.edu [profiles.wustl.edu]
Navigating the Nuances of Platelet Activation: A Comparative Guide to Arachidonic Acid-Induced Aggregation
For researchers, scientists, and drug development professionals, understanding the intricacies of platelet aggregation is paramount for advancing cardiovascular research and developing novel antiplatelet therapies. Arachidonic acid (AA) serves as a key signaling molecule in this process, and its use as an agonist in in vitro platelet aggregation assays is a cornerstone of platelet function testing. However, the reproducibility of these assays can be influenced by a multitude of factors. This guide provides a comprehensive comparison of methodologies, delves into the underlying signaling pathways, and presents supporting experimental data to enhance the reliability and interpretation of this compound-induced platelet aggregation studies.
The Central Role of this compound in Platelet Activation
This compound, an omega-6 fatty acid, is a precursor to potent bioactive lipids that modulate platelet function.[1] When platelets are activated, phospholipase A2 releases AA from the cell membrane.[2][3] Subsequently, AA is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.[4][5]
The COX-1 enzyme converts AA into prostaglandin (B15479496) H2 (PGH2), which is then rapidly metabolized by thromboxane (B8750289) synthase to produce thromboxane A2 (TXA2).[3][5] TXA2 is a powerful platelet agonist that, upon binding to its receptor, initiates a signaling cascade leading to an increase in intracellular calcium, a change in platelet shape, and ultimately, aggregation.[3] This pathway is the primary target for aspirin (B1665792), a well-known antiplatelet agent that irreversibly inhibits COX-1.[1]
The 12-lipoxygenase (12-LOX) pathway converts AA into 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is then reduced to 12-hydroxyeicosatetraenoic acid (12-HETE). While not a direct platelet agonist, 12-HETE is thought to play a role in modulating platelet reactivity.
Factors Influencing the Reproducibility of this compound-Induced Aggregation
The variability in results of AA-induced platelet aggregation assays can be attributed to several key factors. Understanding and controlling for these variables is crucial for obtaining reproducible and reliable data.
| Factor | Influence on Aggregation | Key Considerations |
| This compound Concentration | Dose-dependent effect; high concentrations can be inhibitory.[6] | Optimal concentration should be determined empirically. Concentrations typically range from 0.5 to 1.9 mg/mL.[7] High concentrations may induce lysis, particularly in whole blood assays.[8] |
| Sample Type | Whole blood versus platelet-rich plasma (PRP) can yield different results. | Lysis of red blood cells in whole blood can release ADP, potentiating aggregation and confounding results.[8] PRP provides a more direct measure of platelet-specific responses. |
| Anticoagulant | The choice of anticoagulant can affect platelet reactivity. | Citrate (B86180) is the most common anticoagulant for aggregation studies.[7] |
| Platelet Count | Lower platelet counts can lead to reduced aggregation responses. | It is recommended to standardize the platelet count in PRP to a consistent level (e.g., 250,000/µL) for comparability.[9] |
| Storage Time and Temperature | Prolonged storage can impair platelet function and AA metabolism.[10] | Assays should be performed on fresh samples, ideally within a few hours of blood collection. Platelets should be maintained at room temperature. |
| Presence of Other Agonists | The release of endogenous ADP can significantly contribute to AA-induced aggregation.[8][11] | This is particularly relevant in whole blood assays where red blood cell lysis can occur.[8] |
| Genetic Polymorphisms | Variations in genes encoding for platelet receptors, such as the PlA1/A2 polymorphism of the β3 subunit, can affect platelet response to AA.[12] | This can contribute to inter-individual variability in aggregation responses. |
| Concomitant Medications | Drugs that interfere with platelet function, such as aspirin and other NSAIDs, will inhibit AA-induced aggregation.[1] | A thorough medication history of the donor is essential for accurate interpretation of results. |
Experimental Protocols: A Standardized Approach
To enhance reproducibility, a standardized protocol for light transmission aggregometry (LTA) is recommended. LTA is a widely used method to measure platelet aggregation in vitro.
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood into tubes containing 3.8% trisodium (B8492382) citrate (9:1 blood to anticoagulant ratio).[7]
-
Centrifuge the whole blood at a low speed (e.g., 240 x g) for 10 minutes at room temperature to obtain PRP.[7]
-
Transfer the supernatant (PRP) to a separate plastic tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 250,000/µL) using autologous PPP.[9]
Light Transmission Aggregometry (LTA) Procedure
-
Pre-warm the PRP sample to 37°C for 3-5 minutes.
-
Calibrate the aggregometer using PPP to set 100% light transmission (representing no aggregation) and PRP to set 0% light transmission (representing baseline).
-
Add a stir bar to the PRP cuvette and place it in the aggregometer.
-
Add a specific concentration of this compound (e.g., 0.5 mg/mL) to the PRP to initiate aggregation.
-
Record the change in light transmission over time, typically for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.
Visualizing the Mechanisms
To better understand the complex processes involved, the following diagrams illustrate the key signaling pathway and a comparative experimental workflow.
Figure 1: this compound Signaling Pathway in Platelets.
Figure 2: Comparison of Whole Blood vs. PRP Aggregometry Workflows.
Alternative and Complementary Methods
While LTA is a gold standard, other methods can provide valuable insights into platelet function in response to this compound.
-
Multiple Electrode Aggregometry (MEA): This method, often performed on whole blood, measures the change in electrical impedance as platelets aggregate onto electrodes. It offers the advantage of a more physiological environment but is susceptible to interference from other blood cells.[8]
-
Flow Cytometry: This technique can assess specific platelet activation markers, such as P-selectin expression and the activation of the GPIIb/IIIa receptor, in response to AA. It provides detailed information at the single-cell level but can be complex to perform and interpret.[8]
-
Thromboelastography (TEG®) with PlateletMapping™: This assay evaluates the contribution of platelets to clot strength and can specifically assess the inhibition of the AA pathway.[13] It provides a more holistic view of hemostasis.
Conclusion
The reproducibility of this compound-induced platelet aggregation assays is critical for their utility in research and clinical settings. By carefully controlling pre-analytical and analytical variables, employing standardized protocols, and understanding the underlying biological pathways, researchers can enhance the quality and reliability of their data. The choice of methodology—whether LTA, MEA, flow cytometry, or TEG®—should be guided by the specific research question. A thorough understanding of the strengths and limitations of each technique is essential for the accurate interpretation of results and the advancement of our knowledge of platelet physiology and pharmacology.
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. Oxidative pathways of this compound as targets for regulation of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Studies on the mechanism of the inhibition of platelet aggregation and release induced by high levels of arachidonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. helena.com [helena.com]
- 10. This compound metabolism in platelets stored for 5 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-induced platelet aggregation is mediated by a thromboxane A2/prostaglandin H2 receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Defective platelet response to this compound and thromboxane A(2) in subjects with Pl(A2) polymorphism of beta(3) subunit (glycoprotein IIIa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
COX-1 vs. COX-2 Inhibitors: A Comparative Guide to their Effects on Arachidonic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the metabolism of arachidonic acid, leading to the production of biologically active lipids known as prostanoids. These molecules are involved in a wide array of physiological and pathological processes. Consequently, inhibitors of these enzymes, broadly classified as non-steroidal anti-inflammatory drugs (NSAIDs), are among the most widely used therapeutics. This guide provides an objective comparison of the effects of COX-1 versus COX-2 inhibitors on this compound metabolism, supported by experimental data and detailed methodologies.
Differential Roles of COX-1 and COX-2 in this compound Metabolism
COX-1 and COX-2, despite being structurally similar, exhibit distinct patterns of expression and play different roles in the body.
-
COX-1: This isoform is constitutively expressed in most tissues and is considered a "housekeeping" enzyme. It is responsible for producing prostanoids that regulate essential physiological functions, such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and ensuring platelet aggregation for hemostasis. The primary prostanoid synthesized by COX-1 in platelets is thromboxane (B8750289) A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.
-
COX-2: In contrast, COX-2 is typically expressed at low levels in most tissues under normal conditions. Its expression is rapidly induced by inflammatory stimuli, such as cytokines and growth factors, at sites of inflammation. Therefore, COX-2 is the primary source of prostaglandins (B1171923) that mediate pain and inflammation. Importantly, COX-2 is also the main contributor to the synthesis of prostacyclin (PGI2) in the vascular endothelium, which acts as a vasodilator and inhibitor of platelet aggregation.
Mechanism of Action of COX-1 and COX-2 Inhibitors
Most NSAIDs function by inhibiting the cyclooxygenase enzymes, thereby preventing the conversion of this compound into prostanoids. They can be broadly categorized into two groups:
-
Non-selective NSAIDs (Traditional NSAIDs): These agents, such as ibuprofen (B1674241) and naproxen, inhibit both COX-1 and COX-2 enzymes. Their therapeutic effects (anti-inflammatory and analgesic) are primarily due to the inhibition of COX-2, while their common side effects, such as gastrointestinal ulcers and bleeding, are a consequence of inhibiting the protective functions of COX-1.
-
Selective COX-2 Inhibitors (Coxibs): This class of drugs, which includes celecoxib, was developed to specifically target COX-2 at sites of inflammation while sparing the gastroprotective functions of COX-1. While they are effective at reducing pain and inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs, their use has been associated with an increased risk of cardiovascular events. This is attributed to the inhibition of COX-2-mediated prostacyclin (PGI2) production without a concurrent inhibition of COX-1-mediated thromboxane A2 (TXA2) synthesis, thus tipping the balance towards a prothrombotic state.
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of these enzymes and their inhibitors, the following diagrams illustrate the key pathways and a typical experimental workflow.
Caption: this compound Metabolism via COX Pathways.
Caption: Differential Effects of COX Inhibitors.
Validating Arachidonic Acid-Induced Apoptosis in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Arachidonic acid (AA), an omega-6 polyunsaturated fatty acid, plays a multifaceted role in cellular signaling. While its metabolites, such as prostaglandins (B1171923) produced by cyclooxygenase (COX) enzymes, are often linked to inflammation and cancer progression, emerging evidence reveals that unesterified this compound can directly trigger apoptosis in various cancer cell lines.[1][2][3] This guide provides a comparative overview of the experimental data and methodologies used to validate AA-induced apoptosis, offering a resource for researchers investigating its potential as an anti-cancer agent.
Signaling Pathways of this compound-Induced Apoptosis
This compound's pro-apoptotic effects are mediated through several signaling cascades. A key mechanism involves the accumulation of intracellular unesterified AA, which can act as a direct signal for apoptosis.[2][4] This accumulation can be achieved by introducing exogenous AA or by inhibiting enzymes that metabolize it, such as cyclooxygenases (COX) and fatty acid-CoA ligase 4 (FACL4).[2][3] The elevated AA levels can then trigger downstream events, including endoplasmic reticulum (ER) stress, activation of caspase cascades, and modulation of pro- and anti-apoptotic proteins.[5][6]
Two prominent pathways are:
-
The Smad4-PAK1-PUMA Axis: In some cancer cells, particularly under serum-free conditions, this compound can induce apoptosis by inhibiting the PAK1-PUMA binding, leading to the activation of the pro-apoptotic protein PUMA.[1]
-
ER Stress and Caspase Activation: AA can induce ER stress, leading to the upregulation of pro-apoptotic proteins like BAX and the activation of executioner caspases, such as caspase-3.[5][7]
Figure 1: Simplified signaling pathways of AA-induced apoptosis.
Experimental Workflow for Validation
Validating apoptosis involves a multi-faceted approach, starting from cell viability assays to more specific tests confirming the apoptotic mechanism. A typical workflow includes assessing cell death, differentiating between apoptosis and necrosis, and identifying the molecular players involved.
Figure 2: General experimental workflow for validating apoptosis.
Key Experimental Assays and Comparative Data
Cell Viability Assays
These assays provide the initial assessment of AA's cytotoxic effects.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10 µM to 300 µM) and a vehicle control (e.g., ethanol (B145695) or DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[1][2]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[1] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Concentration of AA | Treatment Duration | Assay | % Viability Reduction (approx.) | Reference |
| HT-29 (Colon) | 100 µM | Not Specified | MTT | >90% | [7] |
| HCT116 (Colon) | 10-20 µM | 48 hours | Trypan Blue / MTT | 40-60% | [1] |
| PC3 (Prostate) | 10-20 µM | 48 hours | Trypan Blue / MTT | 40-50% | [1] |
| 293 (Epithelial) | 300 µM | 44 hours | Cell Survival Assay | ~77% | [8] |
| CML Progenitors | 100 µM | 18 hours | Colony Formation | 71-75% | [9] |
| A549 (Lung) | 20-80 µM | 24 hours | CCK-8 | 20-60% | [10] |
Note: The cytotoxic effect of AA is cell-line dependent and is often more pronounced under serum-free conditions.[1] Non-cancerous cell lines like L132 have shown resistance to AA-induced cell death.[1]
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for differentiating between early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Preparation: Induce apoptosis by treating 1-5 x 10⁵ cells with this compound. Include a vehicle-treated negative control.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5-7 minutes at 4°C.[11]
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.[11][12]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.
-
Healthy cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Table 2: Quantification of Apoptosis by Annexin V Staining
| Cell Line | AA Treatment | % Apoptotic Cells (Annexin V+) | Observations | Reference |
| HT-29 (Colon) | Not Specified | 74.5% | Compared to 0% in untreated cells. | [5] |
| A549 (Lung) | 40 µM | ~30% | Dose-dependent increase in apoptosis. | [10] |
| NCI-H1299 (Lung) | 40 µM | ~25% | Dose-dependent increase in apoptosis. | [10] |
Caspase Activity Assays
Caspases are key executioners of apoptosis. Measuring their activity provides direct evidence of apoptosis induction.
Experimental Protocol: Colorimetric Caspase-3 Activity Assay
-
Cell Lysis: Treat cells with AA, then lyse 1-5 x 10⁶ cells in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[13]
-
Lysate Collection: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Collect the supernatant (cytosolic extract).[13]
-
Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay) and normalize samples to 50-200 µg of protein per 50 µL of lysis buffer.[13]
-
Reaction Setup: In a 96-well plate, add 50 µL of 2X Reaction Buffer (containing 10mM DTT) to each 50 µL of cell lysate.[13]
-
Substrate Addition: Add 5 µL of the caspase-3 substrate DEVD-pNA (4 mM stock, 200 µM final concentration).[13]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[13]
-
Measurement: Read the absorbance at 400-405 nm. The increase in absorbance corresponds to the level of caspase-3 activity.[13]
Table 3: Caspase Activation in Response to this compound
| Cell Line | AA Treatment | Fold Increase in Caspase-3 Activity | Method | Reference |
| 293 (Epithelial) | 300 µM | ~4.5-fold | Caspase 3-like activity assay | [2][14] |
| HT-29 (Colon) | Not Specified | N/A (Increased protein level) | Western Blot for activated Caspase-3 | [5] |
Western Blotting for Apoptosis Markers
Western blotting allows for the detection of changes in the expression levels of key regulatory proteins in the apoptotic pathway.
Experimental Protocol: Western Blotting
-
Protein Extraction: Following AA treatment, lyse cells in RIPA buffer with protease inhibitors. Quantify protein concentration.[15]
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Cleaved PARP, Cleaved Caspase-3, BAX, Bcl-2, PUMA). Use an antibody for a housekeeping protein (e.g., Actin, GAPDH) as a loading control.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL (enhanced chemiluminescence) substrate and an imaging system.[15]
Table 4: Modulation of Apoptosis-Related Proteins by this compound
| Cell Line | Protein Target | Effect of AA Treatment | Pathway Implication | Reference |
| HCT116 | PUMA | Expression Induced | Inhibition of PAK1-PUMA binding | [1] |
| HCT116 | PAK1 | Levels Reduced | Inhibition of PAK1-PUMA binding | [1] |
| HT-29 | BAX | Expression Induced | ER Stress / Intrinsic Pathway | [5] |
| HT-29 | Caspase-3 | Cleavage/Activation Increased | Caspase Cascade Activation | [5] |
| A549 / H1299 | PPARγ, FASN | Protein Levels Reduced | Suppression of Lipid Metabolism | [10] |
| A549 / H1299 | p-ERK | Phosphorylation Increased | Activation of ERK Pathway | [10] |
Comparative Analysis with Other Fatty Acids
The pro-apoptotic effect of this compound is not shared by all fatty acids. Saturated fatty acids like palmitic acid and monounsaturated fatty acids like oleic acid generally do not induce apoptosis and may even rescue cells from AA's effects.[2][5] However, other polyunsaturated fatty acids (PUFAs) can also trigger apoptosis.
Table 5: Comparison of Apoptosis Induction by Different Fatty Acids
| Fatty Acid | Type | Apoptotic Effect in Cancer Cells | Fold Increase in Apoptosis (vs. Control) in 293 cells | Reference |
| This compound (AA) | Omega-6 PUFA | Yes | 8.5-fold (at 200 µM) | [2] |
| Eicosapentaenoic Acid (EPA) | Omega-3 PUFA | Yes | 9.1-fold (at 200 µM) | [2] |
| Docosahexaenoic Acid (DHA) | Omega-3 PUFA | Yes | 15.1-fold (at 100 µM) | [2][5] |
| Palmitic Acid | Saturated | No | 4.2-fold (at 200 µM) | [2] |
| Oleic Acid | Monounsaturated | No (can be protective) | Not significant | [5] |
| γ-Linolenic Acid | Omega-6 PUFA | Yes | Not specified | [9][16] |
Synergistic Effects with Enzyme Inhibitors
Inhibitors of AA metabolism can enhance its pro-apoptotic effects. For instance, COX-2 inhibitors like celecoxib (B62257) and sulindac (B1681787) act synergistically with AA to increase cancer cell death.[1] This is because enzymes like COX-2 and FACL4 can act as "sinks," reducing the intracellular levels of unesterified AA and thereby protecting cancer cells from apoptosis.[2][3] By blocking these enzymes, inhibitors cause AA to accumulate, amplifying its apoptotic signal.[4]
Conclusion
The validation of this compound-induced apoptosis in cancer cells requires a systematic approach employing a suite of biochemical and cell-based assays. Evidence from multiple studies confirms that at specific concentrations, AA can effectively trigger programmed cell death in various cancer cell lines, while often sparing non-cancerous cells. The primary mechanisms involve the accumulation of unesterified AA, which disrupts key survival pathways and activates pro-apoptotic cascades involving PUMA, ER stress, and caspases. Its efficacy can be further enhanced when used in combination with inhibitors of AA metabolism. This comparative guide provides the foundational data and protocols for researchers to explore and validate the therapeutic potential of this compound in oncology.
References
- 1. clinicsinoncology.com [clinicsinoncology.com]
- 2. pnas.org [pnas.org]
- 3. Intracellular unesterified this compound signals apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of this compound metabolism act synergistically to signal apoptosis in neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces ER stress and apoptosis in HT-29 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Induction of apoptosis by this compound in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound suppresses lung cancer cell growth and modulates lipid metabolism and the ERK/PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to the Specificity of Arachidonic Acid Pathway Inhibitors
For researchers, scientists, and drug development professionals, understanding the specificity of arachidonic acid (AA) pathway inhibitors is paramount for designing targeted therapies and interpreting experimental outcomes. This guide provides an objective comparison of the performance of various inhibitors, supported by experimental data, detailed methodologies, and clear visualizations of the underlying biological pathways and experimental workflows.
The this compound cascade is a pivotal signaling pathway that produces a diverse array of lipid mediators, collectively known as eicosanoids. These molecules, including prostaglandins (B1171923) and leukotrienes, are integral to inflammatory responses, pain signaling, and numerous physiological processes. The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are the key drivers of this pathway, making them critical targets for anti-inflammatory drugs. However, the therapeutic efficacy and side-effect profile of inhibitors are intrinsically linked to their specificity for different enzyme isoforms.
The this compound Signaling Pathway
The metabolism of this compound is primarily bifurcated into the COX and LOX pathways. The COX pathway, with its isoforms COX-1 and COX-2, is responsible for the synthesis of prostaglandins and thromboxanes. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the gastric mucosa and platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1] The LOX pathway, involving enzymes like 5-LOX, 12-LOX, and 15-LOX, leads to the production of leukotrienes and lipoxins, which are potent mediators of inflammation and allergic responses.[2]
Comparative Specificity of this compound Pathway Inhibitors
The specificity of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) against different enzyme isoforms. A lower IC50 value indicates greater potency. The selectivity index (SI), often calculated as the ratio of IC50 for COX-1 to COX-2, is a critical parameter for comparing the relative specificity of COX inhibitors. A higher SI indicates greater selectivity for COX-2.
Cyclooxygenase (COX) Inhibitors
COX inhibitors can be broadly categorized into non-selective NSAIDs, COX-2 selective inhibitors (coxibs), and dual COX/LOX inhibitors.
| Inhibitor Class | Examples | Target(s) | Key Characteristics & Off-Target Effects |
| Non-Selective NSAIDs | Ibuprofen, Naproxen, Diclofenac, Indomethacin | COX-1 & COX-2 | Inhibit both isoforms, leading to anti-inflammatory effects but also gastrointestinal side effects due to COX-1 inhibition.[1] |
| COX-2 Selective Inhibitors | Celecoxib, Rofecoxib (withdrawn), Etoricoxib | Primarily COX-2 | Developed to reduce GI toxicity associated with COX-1 inhibition.[3] However, some have been linked to an increased risk of cardiovascular events.[4] |
| Dual COX/5-LOX Inhibitors | Licofelone, Darbufelone | COX-1, COX-2, & 5-LOX | Aim to provide broader anti-inflammatory coverage by inhibiting both prostaglandin (B15479496) and leukotriene synthesis, potentially with an improved safety profile.[5][6] |
Table 1: In Vitro Inhibitory Activity (IC50) of Selected COX Inhibitors
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Non-Selective NSAIDs | ||||
| Indomethacin | 0.06 | 0.01 | >100 | 6 |
| Ibuprofen | 13 | 35 | >100 | 0.37 |
| Naproxen | 3.2 | 5.8 | >100 | 0.55 |
| Diclofenac | 0.8 | 0.04 | >100 | 20 |
| COX-2 Selective Inhibitors | ||||
| Celecoxib | 4.0 | 0.04 | 5.2 | 100 |
| Rofecoxib | 27 | 0.018 | >100 | 1500 |
| Etoricoxib | 5.3 | 0.05 | >100 | 106 |
| Dual COX/5-LOX Inhibitors | ||||
| Licofelone | 0.15 | 0.5 | 0.1 | 0.3 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.
Lipoxygenase (LOX) Inhibitors
Inhibitors targeting the LOX pathway are crucial for studying and potentially treating conditions where leukotrienes are major pathological mediators, such as asthma.[7]
Table 2: In Vitro Inhibitory Activity (IC50) of Selected LOX Inhibitors
| Compound | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | 15-LOX IC50 (µM) |
| 5-LOX Selective | |||
| Zileuton | 0.5 - 1.2 | >100 | >100 |
| 12-LOX Selective | |||
| ML355 | >50 | 0.29 | >50 |
| 15-LOX Selective | |||
| ML351 | >50 | >50 | 0.2 |
| Non-Selective/Dual | |||
| Baicalein | 0.1 - 1.0 | 0.1 - 0.5 | 0.2 - 1.0 |
| NDGA | 0.03 - 0.5 | 0.1 - 1.0 | 0.1 - 1.0 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.[2][8][9][10][11]
Experimental Protocols for Assessing Inhibitor Specificity
Accurate assessment of inhibitor specificity relies on robust and standardized experimental protocols. Below are methodologies for key in vitro and cell-based assays.
In Vitro Enzyme Inhibition Assays
These assays directly measure the effect of an inhibitor on the activity of a purified or recombinant enzyme.
1. COX-1 and COX-2 Inhibition Assay (Fluorometric)
-
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase component reduces a probe, generating a fluorescent product.
-
Materials:
-
Purified ovine COX-1 or human recombinant COX-2
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Fluorometric probe (e.g., ADHP)
-
This compound (substrate)
-
Test inhibitor and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, heme, and the COX enzyme (COX-1 or COX-2).
-
Add the test inhibitor or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Add the fluorometric probe.
-
Initiate the reaction by adding this compound.
-
Immediately measure the fluorescence kinetics over a set period (e.g., 5-10 minutes) at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
2. 5-LOX Inhibition Assay (Fluorometric)
-
Principle: This assay measures the hydroperoxidase activity of 5-LOX, where the enzyme converts a substrate to a fluorescent product.
-
Materials:
-
Purified human recombinant 5-LOX
-
Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)
-
Fluorometric probe
-
This compound or linoleic acid (substrate)
-
Test inhibitor and a known 5-LOX inhibitor (e.g., Zileuton)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add assay buffer and 5-LOX enzyme.
-
Add the test inhibitor or vehicle control and pre-incubate.
-
Add the fluorometric probe.
-
Initiate the reaction by adding the substrate.
-
Measure the fluorescence intensity over time.
-
Calculate the percent inhibition and determine the IC50 value.[8]
-
Cell-Based Assays
These assays provide a more physiologically relevant context by measuring the inhibition of eicosanoid production in whole cells.
1. Human Whole Blood Assay for COX-1 and COX-2 Selectivity
-
Principle: This ex vivo assay uses human whole blood to assess the inhibitory effects of compounds on COX-1 (measured by thromboxane (B8750289) B2 production in clotting blood) and COX-2 (measured by prostaglandin E2 production in LPS-stimulated blood).
-
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Heparinized and non-anticoagulated collection tubes.
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Test inhibitor and controls.
-
ELISA or LC-MS/MS for measuring TXB2 and PGE2.
-
-
Procedure:
-
COX-1 Activity:
-
Aliquot non-anticoagulated whole blood into tubes containing the test inhibitor or vehicle.
-
Incubate at 37°C for 1 hour to allow clotting.
-
Centrifuge to separate the serum.
-
Measure the concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product TXA2, in the serum.
-
-
COX-2 Activity:
-
Aliquot heparinized whole blood into tubes containing the test inhibitor or vehicle.
-
Add LPS to induce COX-2 expression and activity.
-
Incubate at 37°C for 24 hours.
-
Centrifuge to separate the plasma.
-
Measure the concentration of prostaglandin E2 (PGE2) in the plasma.
-
-
Analysis: Calculate the IC50 values for inhibition of both COX-1 and COX-2 and determine the selectivity index.
-
2. Cell-Based Assay for PGE2 and LTB4 Release
-
Principle: This assay uses cultured cells (e.g., macrophages, monocytes) to measure the production of PGE2 (as a marker of COX activity) and LTB4 (as a marker of 5-LOX activity) in response to a stimulus.
-
Materials:
-
Cell line (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells).
-
Cell culture medium and supplements.
-
Stimulant (e.g., LPS for PGE2, calcium ionophore A23187 for LTB4).
-
Test inhibitor and controls.
-
ELISA or LC-MS/MS for measuring PGE2 and LTB4.
-
-
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle for a specified time.
-
Add the appropriate stimulant to induce eicosanoid production.
-
Incubate for a defined period.
-
Collect the cell supernatant.
-
Measure the concentration of PGE2 and/or LTB4 in the supernatant.
-
Calculate the percent inhibition and determine the IC50 values.
-
Logical Relationships Between Inhibitor Classes
The development of AA pathway inhibitors has evolved from non-selective agents to highly specific molecules and, more recently, to dual-target inhibitors. This progression reflects a deeper understanding of the distinct roles of different enzyme isoforms and the desire to optimize therapeutic benefit while minimizing adverse effects.
References
- 1. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolic effects of inhibitors of 5-lipoxygenase and of cyclooxygenase 1 and 2 are an advancement in the efficacy and safety of anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are lipoxygenase inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective Small Molecule Inhibitors of 12-Human Lipoxygenase (12-hLO) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Inflammatory Cascade: A Comparative Guide to In Vitro and In Vivo Models of Arachidonic Acid-Mediated Inflammation
For Researchers, Scientists, and Drug Development Professionals
Arachidonic acid (AA) stands at the crossroads of the inflammatory response, serving as the precursor to a vast network of potent lipid mediators, collectively known as eicosanoids.[1][2] Understanding how to effectively model this pathway is critical for the development of novel anti-inflammatory therapeutics. This guide provides an objective comparison of common in vitro and in vivo models used to study AA-mediated inflammation, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
The this compound Signaling Pathway
The inflammatory cascade begins when this compound is liberated from the cell membrane's phospholipids (B1166683) by the action of phospholipase A2 (PLA2).[3][4][5] Once released, AA is metabolized by three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[1][2] The COX pathway produces prostaglandins (B1171923) and thromboxanes, while the LOX pathway generates leukotrienes and lipoxins.[3][4] These eicosanoids are key players in mediating and propagating inflammation.[1]
Quantitative Comparison: Prostaglandin Levels in In Vitro vs. In Vivo Models
A direct comparison of inflammatory mediators produced in different models is essential for understanding their correlation. The following table summarizes the levels of various prostaglandins measured in the supernatant of an in vitro lipopolysaccharide (LPS)-induced RAW264.7 cell inflammation model and in the serum of an in vivo adjuvant-induced arthritis (AIA) rat model.[6][7] This data illustrates the differential expression of these key inflammatory indicators across model systems.
Table 1: Comparison of Prostaglandin Levels (ng/mL) in In Vitro and In Vivo Models
| Prostaglandin | Model Type | Blank Group | Inflammation Model Group | Dexamethasone (B1670325) (Positive Control) |
|---|---|---|---|---|
| PGE₂ | In Vitro (RAW264.7) | 1.15 ± 0.13 | 49.33 ± 4.11 | 1.54 ± 0.21 |
| In Vivo (AIA Rat Serum) | 1.83 ± 0.35 | 11.27 ± 1.89 | 3.48 ± 0.67 | |
| PGD₂ | In Vitro (RAW264.7) | 0.43 ± 0.05 | 11.24 ± 1.03 | 0.51 ± 0.06 |
| In Vivo (AIA Rat Serum) | 0.51 ± 0.09 | 4.87 ± 0.82 | 1.21 ± 0.23 | |
| PGA₂ | In Vitro (RAW264.7) | 0.29 ± 0.04 | 5.76 ± 0.55 | 0.35 ± 0.04 |
| In Vivo (AIA Rat Serum) | 0.32 ± 0.06 | 2.98 ± 0.49 | 0.76 ± 0.15 | |
| PGJ₂ | In Vitro (RAW264.7) | 0.18 ± 0.02 | 3.91 ± 0.37 | 0.22 ± 0.03 |
| In Vivo (AIA Rat Serum) | Not Detected | Not Detected | Not Detected | |
| PGD₁ | In Vitro (RAW264.7) | 0.33 ± 0.04 | 2.11 ± 0.20 | 0.41 ± 0.05 |
| | In Vivo (AIA Rat Serum) | Not Detected | Not Detected | Not Detected |
Data adapted from a study using UHPLC-QQQ-MS/MS for quantification.[6][7] Values are represented as mean ± standard deviation. The inflammation model for the in vitro system was LPS-induced RAW264.7 cells, and for the in vivo system, it was adjuvant-induced arthritis in rats.
Experimental Protocols
Detailed and reproducible methodologies are the foundation of robust scientific comparison. Below are the protocols for the key in vitro and in vivo models cited in the quantitative comparison.
In Vitro Model: LPS-Induced Inflammation in RAW264.7 Macrophages
This model is widely used to screen for anti-inflammatory compounds by measuring the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[7]
-
Objective: To induce an inflammatory response in macrophage cells to quantify the production of AA metabolites.
-
Materials:
-
RAW264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
12-well or 96-well cell culture plates
-
-
Methodology:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in logarithmic growth phase into 12-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere.[7]
-
Grouping: Establish three groups: a blank control group, a model group (LPS-induced), and a positive drug group (Dexamethasone + LPS).[7]
-
Treatment:
-
Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂.[6][7]
-
Sample Collection: After incubation, collect the cell culture supernatant for analysis.
-
Analysis: Quantify the concentration of prostaglandins (PGE₂, PGD₂, etc.) and other inflammatory markers (e.g., TNF-α, IL-6) in the supernatant using methods such as UHPLC-MS/MS or ELISA.[6][8]
-
In Vivo Model: Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established animal model for chronic inflammation that shares many pathological features with human rheumatoid arthritis.[7]
-
Objective: To induce a systemic inflammatory and arthritic condition in rats to assess the levels of AA metabolites in serum.
-
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Freund's Complete Adjuvant (FCA)
-
Dexamethasone (positive control)
-
Calipers or plethysmometer for paw volume measurement
-
-
Methodology:
-
Acclimatization: Acclimate rats to laboratory conditions for at least one week before the experiment.
-
Grouping: Divide rats into a blank control group, an AIA model group, and a positive drug group.
-
Induction of Arthritis: On day 0, induce arthritis in the AIA and positive drug groups by a single intradermal injection of 0.1 mL of FCA into the plantar surface of the right hind paw.
-
Drug Administration: Administer dexamethasone (or the test compound) to the positive drug group daily, typically starting from day 0 or just before the onset of secondary inflammation.
-
Monitoring:
-
Measure the paw volume of both hind paws using a plethysmometer or calipers at regular intervals (e.g., every 2-3 days) to assess inflammation.
-
Monitor body weight and general health of the animals.
-
-
Sample Collection: On the final day of the experiment (e.g., day 14 or 28), collect blood samples via cardiac puncture or other appropriate methods.[6]
-
Analysis: Prepare serum from the blood samples. Quantify the levels of prostaglandins and other cytokines in the serum using UHPLC-MS/MS or ELISA.[6][9]
-
Correlation and Translatability
The central challenge in drug discovery is the translation of findings from preclinical models to clinical efficacy. Studies have shown that a strong correlation can exist between the immunomodulatory profiles of substances tested in vitro and their protective effects in vivo.[10]
For instance, one study demonstrated that the in vitro cytokine profile (specifically the ratio of anti-inflammatory IL-10 to pro-inflammatory IL-12) induced by various lactic acid bacteria in human peripheral blood mononuclear cells was predictive of their in vivo protective efficacy in a mouse model of colitis.[10] Strains that induced higher levels of IL-10 and lower levels of IL-12 in vitro offered the best protection against inflammation in vivo.[10]
However, the correlation is not always direct. The data in Table 1 shows that while pro-inflammatory prostaglandins like PGE₂ and PGD₂ were significantly elevated in both the in vitro and in vivo inflammation models, other metabolites like PGJ₂ and PGD₁ were only detectable in the in vitro system.[6] This highlights that in vitro models, while excellent for high-throughput screening and mechanistic studies, may not fully capture the complex metabolic and systemic interactions that occur in a whole organism. The in vivo environment involves a multitude of cell types, feedback loops, and metabolic processes that can alter the production and clearance of inflammatory mediators.[5]
Conclusion
Both in vitro and in vivo models are indispensable tools in the study of this compound-mediated inflammation. In vitro models, such as LPS-stimulated macrophages, offer a controlled, high-throughput environment ideal for initial screening and elucidating specific cellular mechanisms.[7][11] In vivo models, like adjuvant-induced arthritis in rats, provide a systemic and pathologically relevant context that is crucial for evaluating the overall physiological effect of a compound.[7][11]
The key to successful translation lies in a strategic and integrated approach. By correlating the quantitative data on mediator production from in vitro assays with the functional outcomes observed in in vivo studies, researchers can build a more comprehensive and predictive understanding of a compound's anti-inflammatory potential, ultimately accelerating the journey from the laboratory to the clinic.
References
- 1. Transcriptomic Analysis of this compound Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic Acids in Inflammation - Creative Proteomics Blog [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and Detection of this compound - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. This compound Metabolism in Brain Physiology and Pathology: Lessons from Genetically Altered Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of nine prostaglandins in the this compound metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Determination of nine prostaglandins in the this compound metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Determination of nine prostaglandins in the this compound metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Correlation between in vitro and in vivo immunomodulatory properties of lactic acid bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
Safety Operating Guide
Arachidonic Acid proper disposal procedures
Proper disposal of arachidonic acid is crucial for maintaining laboratory safety and environmental compliance. As a biologically active compound that may be classified as hazardous waste, it requires careful handling and adherence to established protocols. This guide provides detailed, step-by-step procedures for the safe disposal of this compound in research and drug development settings.
General Disposal Principles
This compound, along with its containers, must be treated as hazardous waste.[1][2][3] It is imperative that it is not mixed with household garbage or discharged into the sewage system.[1][3][4][5] The primary responsibility for proper waste classification and disposal lies with the waste generator, who must ensure compliance with all federal, state, and local regulations.[6][7] For this reason, it is often recommended to engage a licensed waste disposal company.[8][9]
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
2. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., absorbent pads, pipette tips, gloves), and empty containers in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solvent, collect it in a separate, sealed, and properly labeled hazardous waste container. Be mindful of chemical compatibility between the solvent and the container material.
-
Contaminated Packaging: Handle packaging that has been in contact with this compound in the same manner as the substance itself.[1][3]
3. Labeling: Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any other components of the waste mixture (e.g., solvents)
-
The specific hazards associated with the waste (e.g., "Flammable," "Irritant")
-
The date the waste was first added to the container
-
Your name and contact information
4. Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials. If the this compound solution is flammable, it must be stored in a flammable storage cabinet.
5. Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.
Emergency Procedures for Spills
In the event of an this compound spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Contain the Spill: Prevent the spill from spreading or entering drains.[1][4][5][6] This can be done using absorbent materials.
-
Absorb the Spill: For liquid spills, use an inert absorbent material such as sand, diatomite, or universal binders to soak up the substance.[5][7][10]
-
Collect the Waste: Carefully collect the absorbed material and any contaminated items, and place them into a designated hazardous waste container.[6][10]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Dispose of Waste: Dispose of the container with the spill cleanup materials as hazardous waste, following the procedures outlined above.
Hazard Data Summary
The following table summarizes the hazard classifications for this compound, which inform the necessary disposal precautions.
| Hazard Classification | Description | Citations |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [4][5] |
| Skin Corrosion/Irritation | Causes skin irritation. | [4][5][8] |
| Eye Damage/Irritation | Causes serious eye irritation. | [4][5][8] |
| Flammability | Some solutions of this compound are considered highly flammable liquids. | [5] |
| Environmental Hazard | Water hazard class 1: slightly hazardous for water. Do not allow large quantities to reach ground water, water courses, or sewage systems. | [4][5] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. maxanim.com [maxanim.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. aksci.com [aksci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. agscientific.com [agscientific.com]
Personal protective equipment for handling Arachidonic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety protocols and logistical information for working with arachidonic acid, ensuring both personal safety and experimental integrity. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established safety data sheets.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards that necessitate the use of appropriate PPE. It can cause skin and serious eye irritation.[1][2][3] Some safety data sheets also indicate that it may cause respiratory irritation and can be harmful if swallowed.[1] When supplied in an ethanol (B145695) solution, it is considered a highly flammable liquid and vapor.[1] Therefore, stringent adherence to PPE guidelines is crucial.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[4] A face shield may be required for splash hazards.[5] | To protect against splashes and aerosols that can cause serious eye irritation.[2] |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).[4] Inspect for degradation or punctures before use.[4] Lab Coat: Standard laboratory coat.[4][6] | To prevent skin contact which can cause irritation.[1][3][6] |
| Respiratory Protection | Generally not required with adequate ventilation.[4][7] If aerosols may be generated or in poorly ventilated areas, use a NIOSH-approved respirator or a vapor respirator.[4][6][8] | To avoid inhalation of vapors or aerosols, which may cause respiratory irritation.[1] |
Operational and Disposal Plan: A Step-by-Step Guide
1. Preparation and Handling:
-
Ventilation: Always work in a well-ventilated area. For procedures that may generate aerosols, a chemical fume hood is recommended.[4]
-
Inert Atmosphere: this compound is sensitive to air and light.[8][9] For long-term stability, it should be handled and stored under an inert gas like argon or nitrogen.[10]
-
Solvent Change: If this compound is supplied in ethanol and a different solvent is needed, evaporate the ethanol under a gentle stream of nitrogen and immediately add the new solvent.[11] Suitable solvents include DMSO and dimethylformamide.[10][11]
-
Avoid Ignition Sources: When working with this compound in flammable solvents like ethanol, keep away from heat, sparks, and open flames.[1][4] Use explosion-proof electrical equipment and non-sparking tools.[1]
2. Storage:
-
Temperature: Store this compound in a tightly sealed container in a freezer, typically at -20°C.[2][3][5][11]
-
Incompatible Materials: Store away from strong oxidizing agents.[4]
3. Spill Response:
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert substance like sand or vermiculite (B1170534) and place it into a suitable container for disposal.[12] For larger spills, contain the spill to prevent it from entering drains.[8][12]
-
Personal Protection: Wear the appropriate PPE as outlined above during spill cleanup.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][12] Seek medical attention if irritation persists.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water.[12] If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[6][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][12]
5. Disposal Plan:
-
Waste Classification: Disposal of this compound and any contaminated materials must be in accordance with local, state, and federal regulations.[5][8][12] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[12]
-
Procedure: Do not dispose of with household garbage.[1] Entrust disposal to a licensed waste disposal company.[2][5] Uncleaned packaging should be handled in the same manner as the product itself.[8]
Experimental Workflow for Handling this compound
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. hmdb.ca [hmdb.ca]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biodatacorp.com [biodatacorp.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
